DN-108
Beschreibung
Eigenschaften
CAS-Nummer |
195604-21-8 |
|---|---|
Molekularformel |
C20H18N2O3S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c23-17-16(26-19(25)22-17)12-13-6-8-15(9-7-13)21-18(24)20(10-11-20)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,24)(H,22,23,25) |
InChI-Schlüssel |
FTRMOJIRMFXZJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Synonyme |
5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione DN 108 DN-108 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Identity of DN-108 Unclear, Multiple Drug Candidates Designated "108"
The specific compound "DN-108" does not appear in publicly available scientific literature or clinical trial databases. However, several investigational drugs are identified by the numeric designation "108," each with a distinct mechanism of action. Without further clarification, it is not possible to provide a specific, in-depth technical guide. This report summarizes the available information on various "108" compounds to aid researchers, scientists, and drug development professionals in identifying the molecule of interest.
The following sections detail the mechanisms of action and available data for several compounds designated with "108".
IO-108: A Myeloid Checkpoint Inhibitor Targeting LILRB2
IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2][3] This receptor is primarily expressed on myeloid cells and is associated with immune suppression in the tumor microenvironment.[1]
Mechanism of Action:
IO-108 functions as a myeloid checkpoint inhibitor.[1] It blocks the interaction of LILRB2 with its ligands, which include HLA-G, ANGPTL2, SEMA4A, and CD1d.[1][4] This blockade is designed to reprogram immune-suppressive myeloid cells to a pro-inflammatory phenotype, thereby enhancing anti-tumor T-cell responses.[1][4] In vitro studies have shown that IO-108 treatment of primary immune cells leads to increased pro-inflammatory responses and enhanced antigen-presenting cell phenotypes.[1]
Clinical Development:
IO-108 has been evaluated in a Phase 1 clinical trial (NCT05054348) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[2][3] The trial demonstrated that IO-108 was well-tolerated and showed signs of clinical activity, including a durable complete response in a patient with Merkel cell carcinoma treated with monotherapy.[2][3]
Quantitative Data Summary:
| Parameter | Value | Context | Source |
| Dose Escalation (Monotherapy) | 60 mg, 180 mg, 600 mg, 1,800 mg Q3W | Phase 1 Clinical Trial | [2] |
| Dose Escalation (Combination with Pembrolizumab) | 180 mg to 1,800 mg Q3W | Phase 1 Clinical Trial | [2] |
| Receptor Occupancy | Full receptor occupancy at doses ≥600 mg | Peripheral Blood | [2][3] |
| Overall Response Rate (Monotherapy) | 9% (1/11) | Phase 1 Clinical Trial | [2][3] |
| Overall Response Rate (Combination) | 23% (3/13) | Phase 1 Clinical Trial | [2][3] |
Experimental Protocols:
Detailed experimental protocols for the Phase 1 trial can be found in the clinical trial registration (NCT05054348) and related publications. The study utilized a modified Toxicity Probability Interval (mTPI) method for dose escalation.[2] Safety and tolerability were the primary objectives, assessed by the incidence of treatment-emergent adverse events.[2][3]
Signaling Pathway and Experimental Workflow:
Caption: Mechanism of action of IO-108, a LILRB2 antagonist.
GI-108: A Bispecific Fusion Protein for Cancer Immunotherapy
GI-108 is a bispecific fusion protein that combines a CD73-targeting antibody with a modified interleukin-2 (B1167480) (IL-2) variant.[5] This investigational immunotherapy is designed to overcome immune suppression in "cold" tumors, which are characterized by low immune cell infiltration.[5]
Mechanism of Action:
GI-108 has a dual mechanism of action:
-
CD73 Inhibition: The anti-CD73 component blocks the activity of the CD73 ectoenzyme, which is responsible for converting AMP to adenosine. Adenosine in the tumor microenvironment is a potent immunosuppressive molecule. By inhibiting its production, GI-108 aims to reduce adenosine-mediated immune evasion.[5]
-
IL-2 Receptor Agonism: The modified IL-2 variant selectively activates CD8+ T cells (cytotoxic lymphocytes), which are key effectors of the anti-tumor immune response.[5]
This combination is intended to revive immune responses in tumors that are resistant to conventional checkpoint inhibitors.[5]
Preclinical and Clinical Development:
Preclinical studies have shown that GI-108 can increase CD8+ T cell activation and lead to tumor regression in mouse models.[5] A Phase 1/2a clinical trial is currently underway to evaluate the safety and efficacy of GI-108 in patients with advanced or metastatic solid tumors, including non-small cell lung cancer and pancreatic cancer.[5][6]
Quantitative Data Summary:
| Parameter | Value | Context | Source |
| CD8+ T cell activation | 8.6-fold increase over oleclumab | In vitro study | [5] |
Signaling Pathway:
Caption: Dual mechanism of action of the bispecific fusion protein GI-108.
Other Investigational Drugs Designated "108"
Several other compounds with the "108" designation have been identified:
-
RG 108: A non-nucleoside DNA methyltransferase (DNMT) inhibitor. It has an IC50 of 115 nM for DNMT1 and has been shown to reactivate epigenetically silenced tumor suppressor genes in cancer cell lines.
-
DTS-108: A prodrug of SN-38, a topoisomerase I inhibitor.[7] SN-38 is covalently linked to a peptide vector via an esterase-sensitive linker, allowing for targeted release of the active drug.[7]
-
MB-108: A second-generation oncolytic herpes simplex virus type 1 (HSV-1).[8][9] It is being investigated for the treatment of malignant glioma and works by infecting tumor cells and recruiting an immune response.[8][9]
-
DBPR108 (Prusogliptin): A highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[10]
-
IDP-108: A topical formulation for the treatment of onychomycosis (nail fungus).[11] Its specific mechanism of action is not detailed in the available search results.
Logical Relationship of "108" Compounds:
Caption: Possible identities of "this compound" based on public information.
The designation "this compound" is ambiguous. Researchers seeking information on this compound should first verify the correct name and developer. The information provided in this summary offers a starting point for identifying the specific "108" compound of interest. Once the correct compound is identified, a more targeted and in-depth search for technical data and experimental protocols can be conducted.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. GI Innovation wins US patent for dual-action IL-2 therapy targeting cold tumors < Bio < Article - KBR [koreabiomed.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacokinetics and safety of DTS-108, a human oligopeptide bound to SN-38 with an esterase-sensitive cross-linker in patients with advanced malignancies: a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
In-depth Technical Guide on DN-108: A Substance Not Found in Public Scientific Databases
A thorough investigation into the chemical identifier "DN-108" has revealed no specific, publicly documented chemical compound corresponding to this designation within prominent chemical and life sciences databases. The search for its chemical structure, properties, and associated experimental data did not yield information pertinent to a singular molecular entity for an audience of researchers and drug development professionals.
Instead, the identifier "this compound" appears in various unrelated contexts, most notably as product codes for industrial solvents and cleaning agents. For instance, "DN 108" is described as a cleaning compound with a high flash point used for dissolving paints and inks[1]. Similarly, safety data sheets are available for products labeled "DS - 108," which are described as combustible liquids or cleaning solvents[2][3].
It is possible that "this compound" is a typographical error or a non-standard internal designation. Several investigational drugs in development bear similar names, which could be the intended subject of interest:
-
IO-108 : An antagonist antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), an immune checkpoint on myeloid cells. Developed by Immune-Onc Therapeutics, IO-108 is being investigated as a cancer immunotherapy[4][5][6][7]. It is a fully human IgG4 monoclonal antibody designed to block the interaction of LILRB2 with its ligands, thereby promoting pro-inflammatory responses and enhancing anti-tumor immunity[4].
-
AT-108 : A gene therapy candidate developed by Asgard Therapeutics. It is designed to reprogram tumor cells directly into antigen-presenting dendritic cells, thereby inducing a personalized anti-tumor immune response[8].
-
GI-108 : A bispecific fusion protein (anti-CD73-IgG4 Fc-IL-2v) under development by GI Innovation, Inc., for the treatment of advanced or metastatic solid tumors[9].
-
IDP-108 : A topical formulation that was investigated in a clinical trial for the treatment of onychomycosis (toenail fungus)[10].
Given the lack of specific public information on a chemical compound named "this compound," it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information are advised to verify the exact identifier of the compound of interest. If the intended subject is one of the investigational drugs mentioned above, a more targeted search using the correct designation will be necessary to obtain accurate and relevant technical information.
References
- 1. socomore.com [socomore.com]
- 2. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 3. bullfrogproducts.ca [bullfrogproducts.ca]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. asgardthx.com [asgardthx.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to the Synthesis of DN-108 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
DN-108, chemically known as 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione, is a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist with promising antidiabetic properties. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established organic chemistry principles and analogous reactions found in the scientific literature. Detailed, step-by-step experimental protocols are presented to facilitate its synthesis in a laboratory setting. Furthermore, this guide explores potential derivatization strategies to generate novel analogues of this compound for further structure-activity relationship (SAR) studies and drug discovery efforts. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
Thiazolidinediones (TZDs) are a class of oral antidiabetic agents that improve insulin (B600854) sensitivity and are used in the management of type 2 diabetes. This compound is a novel TZD derivative that has demonstrated significant potential in preclinical studies. Its unique structural features, particularly the 1-phenyl-1-cyclopropanecarbonylamino moiety, contribute to its high affinity and selectivity for the PPARγ receptor. This guide outlines a feasible multi-step synthesis of this compound, providing researchers with the necessary information to produce this compound for further investigation.
Proposed Synthesis Pathway for this compound
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the Thiazolidine-2,4-dione (TZD) Core: A foundational step for building the final molecule.
-
Synthesis of the Aldehyde Side Chain: Preparation of the key intermediate, 4-(1-phenyl-1-cyclopropanecarbonylamino)benzaldehyde.
-
Assembly and Final Modification: Knoevenagel condensation of the TZD core and the aldehyde side chain, followed by a reduction to yield this compound.
The overall synthetic scheme is depicted below, followed by detailed protocols for each step.
Experimental Protocols
Stage 1: Synthesis of Thiazolidine-2,4-dione (TZD)
The TZD core is synthesized via the condensation of thiourea and chloroacetic acid.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) and chloroacetic acid (1.0 eq) in water.
-
Add concentrated hydrochloric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford thiazolidine-2,4-dione as a white solid.
| Reactant | Molar Eq. | Purity | Expected Yield |
| Thiourea | 1.0 | >98% | 75-85% |
| Chloroacetic Acid | 1.0 | >98% | |
| Conc. HCl | Catalytic |
Table 1: Reactants and expected yield for TZD synthesis.
Stage 2: Synthesis of 4-(1-Phenyl-1-cyclopropanecarbonylamino)benzaldehyde
This stage involves the synthesis of the key aldehyde intermediate through a two-step process.
This precursor can be synthesized from phenylacetonitrile and 1,2-dibromoethane.
Protocol:
-
To a vigorously stirred solution of aqueous sodium hydroxide (B78521) (50%), add triethylbenzylammonium chloride (catalytic amount).
-
Add a mixture of phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) at once.
-
Stir the reaction mixture vigorously for 2 hours at room temperature.
-
The resulting 1-phenyl-1-cyclopropanecarbonitrile is then hydrolyzed by refluxing with a strong acid (e.g., H₂SO₄ or HCl) until the reaction is complete (monitored by TLC).
-
After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield 1-phenyl-1-cyclopropanecarboxylic acid.
| Reactant | Molar Eq. | Purity | Expected Yield |
| Phenylacetonitrile | 1.0 | >98% | 70-80% |
| 1,2-Dibromoethane | 1.5 | >98% | |
| Sodium Hydroxide | Excess | ||
| Triethylbenzylammonium Chloride | Catalytic |
Table 2: Reactants and expected yield for 1-Phenyl-1-cyclopropanecarboxylic Acid synthesis.
The carboxylic acid is converted to its acid chloride and then reacted with 4-aminobenzaldehyde.
Protocol:
-
Convert 1-phenyl-1-cyclopropanecarboxylic acid (1.0 eq) to 1-phenyl-1-cyclopropanecarbonyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) at room temperature.
-
In a separate flask, dissolve 4-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) and cool in an ice bath.
-
Slowly add the freshly prepared 1-phenyl-1-cyclopropanecarbonyl chloride to the 4-aminobenzaldehyde solution.
-
If not using pyridine as the solvent, add a base such as triethylamine (B128534) (1.1 eq) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated to yield 4-(1-phenyl-1-cyclopropanecarbonylamino)benzaldehyde.
| Reactant | Molar Eq. | Purity | Expected Yield |
| 1-Phenyl-1-cyclopropanecarboxylic Acid | 1.0 | >97% | 80-90% |
| Thionyl Chloride/Oxalyl Chloride | 1.1 | >98% | |
| 4-Aminobenzaldehyde | 1.0 | >98% | |
| Pyridine or Triethylamine | 1.1 | >98% |
Table 3: Reactants and expected yield for the amidation reaction.
Stage 3: Assembly and Final Reduction
The TZD core and the aldehyde side chain are condensed to form the benzylidene intermediate.
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve thiazolidine-2,4-dione (1.0 eq) and 4-(1-phenyl-1-cyclopropanecarbonylamino)benzaldehyde (1.0 eq) in toluene.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, and the product should precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry to obtain 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzylidene)thiazolidine-2,4-dione.
| Reactant | Molar Eq. | Purity | Expected Yield |
| Thiazolidine-2,4-dione | 1.0 | >98% | 85-95% |
| 4-(1-Phenyl-1-cyclopropanecarbonylamino)benzaldehyde | 1.0 | >95% | |
| Piperidine | Catalytic |
Table 4: Reactants and expected yield for the Knoevenagel condensation.
The final step is the reduction of the exocyclic double bond to yield this compound.
Protocol:
-
Dissolve the 5-benzylidene intermediate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
| Reactant | Molar Eq. | Purity | Expected Yield |
| 5-Benzylidene Intermediate | 1.0 | >95% | >90% |
| 10% Palladium on Carbon | Catalytic | ||
| Hydrogen Gas | Excess |
Table 5: Reactants and expected yield for the final reduction step.
Derivatives of this compound
The modular nature of the this compound synthesis allows for the generation of a diverse library of derivatives for SAR studies. Key points for derivatization include:
-
Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the 1-phenyl-1-cyclopropane moiety can modulate the electronic properties and steric bulk of the molecule.
-
Variation of the Cycloalkyl Group: The cyclopropyl (B3062369) group can be replaced with other small cycloalkanes (e.g., cyclobutyl, cyclopentyl) to probe the importance of this ring size for receptor binding.
-
Alterations to the Linker: The amide linker can be replaced with other functional groups, such as esters, ethers, or sulfonamides, to investigate the role of the linker in the compound's activity.
-
Substitution on the TZD Core: The nitrogen atom of the thiazolidinedione ring can be alkylated or acylated to introduce additional functional groups.
The DNMT Inhibitor RG108: A Comprehensive Technical Guide to its Involvement in Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG108, a non-nucleoside small molecule, is a potent inhibitor of DNA methyltransferases (DNMTs). Its primary mechanism of action involves the direct, non-covalent binding to the active site of DNMTs, which physically obstructs the catalytic pocket and prevents the transfer of methyl groups to cytosine residues in DNA. This inhibition of DNA methylation leads to the reactivation of epigenetically silenced genes, including critical tumor suppressor genes, without the cytotoxicity associated with nucleoside-based DNMT inhibitors. This technical guide provides an in-depth analysis of the key signaling pathways modulated by RG108, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its cellular effects.
Core Mechanism of Action
RG108 functions as a direct inhibitor of DNA methyltransferases, with a reported IC50 of 115 nM in vitro.[1][2] Unlike nucleoside analogs that require incorporation into the DNA, RG108 is a non-nucleoside inhibitor that blocks the enzyme's active site.[1] This leads to a passive demethylation of the genome during DNA replication, resulting in the re-expression of genes previously silenced by hypermethylation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of RG108 from various studies.
Table 1: Inhibitory Concentrations of RG108
| Target/Process | Cell Line/System | IC50 | Reference |
| DNA Methyltransferase (DNMT) | in vitro | 115 nM | [1][2] |
| Cell Proliferation | Eca-109 (Esophageal Cancer) | 70 µM | |
| Cell Proliferation | TE-1 (Esophageal Cancer) | 75 µM |
Table 2: Effects of RG108 on Cellular Processes
| Cellular Process | Cell Line | RG108 Concentration | Observed Effect | Reference |
| Global DNA Methylation | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 50 µM | 42% loss of global DNA methylation | |
| DNMT Activity | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 50 µM | 75% decrease in DNMT activity | |
| Apoptosis | Eca-109 and TE-1 cells (Esophageal Cancer) | 25 µM (in combination with 6 Gy irradiation) | Significant enhancement of apoptosis | [3] |
| Cell Cycle | Eca-109 and TE-1 cells (Esophageal Cancer) | 25 µM (in combination with 6 Gy irradiation) | Enhanced G2/M phase arrest | [3] |
| Gene Expression (NANOG, OCT4) | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 50 µM | Upregulation | |
| Gene Expression (CD105) | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 50 µM | ~2.5-fold upregulation | [4] |
| Gene Expression (Bcl-2) | Eca-109 and TE-1 cells (Esophageal Cancer) | 25 µM | Downregulation | [3] |
| Gene Expression (Bax) | Eca-109 and TE-1 cells (Esophageal Cancer) | 25 µM | Upregulation | [3] |
Signaling Pathways Modulated by RG108
Apoptosis Pathway
RG108 has a profound impact on the apoptotic signaling pathway, often in a context-dependent manner. In cancer cells, RG108 promotes apoptosis, thereby contributing to its anti-tumor effects. This is achieved, in part, by altering the expression of key apoptosis-regulating genes. Specifically, RG108 has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Conversely, in non-cancerous contexts such as noise-induced hearing loss, RG108 has demonstrated a protective role by attenuating apoptosis. This suggests that the effect of RG108 on apoptosis is intricately linked to the specific cellular environment and the underlying epigenetic landscape.
References
In-Depth Technical Guide: DN-108 (Likely RG 108) - Biological Targets and Binding Affinity
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "DN-108." The following guide is based on the strong possibility of a typographical error and focuses on RG 108 , a well-researched compound with a similar designation. RG 108 is a non-nucleoside DNA methyltransferase (DNMT) inhibitor. Should "this compound" be an internal or otherwise undisclosed compound name, its biological targets and binding affinity are not in the public domain.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological targets, binding affinity, and relevant experimental methodologies for RG 108.
Core Biological Target and Mechanism of Action
RG 108 is a small molecule inhibitor that directly targets DNA methyltransferases (DNMTs) . DNMTs are a family of enzymes responsible for adding methyl groups to DNA, a key epigenetic modification that often leads to gene silencing. By inhibiting DNMTs, RG 108 can lead to the demethylation of DNA and the reactivation of tumor suppressor genes that have been silenced in cancer cells.[1][2][3]
The primary mechanism of action for RG 108 is the non-covalent, reversible inhibition of DNMT activity. It is believed to block the active site of the enzyme, preventing it from binding to its DNA substrate.[1][2]
Quantitative Binding Affinity
The binding affinity of RG 108 for its primary target has been determined through in vitro enzyme inhibition assays. The most commonly cited value is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | Binding Affinity (IC50) | Reference |
| RG 108 | DNA Methyltransferase 1 (DNMT1) | In vitro enzyme activity assay | 115 nM | [2][4] |
Signaling Pathway
RG 108's mechanism of action impacts the fundamental process of DNA methylation and gene expression. The following diagram illustrates the signaling pathway affected by RG 108.
Experimental Protocols
While specific, detailed protocols for every experiment involving RG 108 are proprietary to the conducting laboratories, the general methodologies can be outlined based on standard biochemical and cell-based assays.
In Vitro DNMT Activity/Inhibition Assay
This type of assay is crucial for determining the IC50 value of an inhibitor like RG 108.
Objective: To quantify the inhibitory effect of RG 108 on the enzymatic activity of a purified DNMT enzyme (e.g., recombinant human DNMT1).
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the DNMT enzyme, a DNA substrate (often a synthetic oligonucleotide with CpG sites), and the methyl donor S-adenosyl-L-[methyl-³H]methionine.
-
Inhibitor Addition: Varying concentrations of RG 108 (and a vehicle control, typically DMSO) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the methylation reaction to occur.
-
Quantification of Methylation: The amount of incorporated radiolabeled methyl groups into the DNA substrate is measured. This can be done by methods such as scintillation counting after separating the DNA from the unincorporated methyl donor.
-
Data Analysis: The percentage of inhibition at each RG 108 concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular DNA Methylation Assay
This assay assesses the ability of RG 108 to reduce global DNA methylation within cultured cells.
Objective: To determine the effect of RG 108 treatment on the overall methylation status of genomic DNA in a cell line of interest (e.g., a human cancer cell line).
General Procedure:
-
Cell Culture and Treatment: The selected cell line is cultured under standard conditions. Cells are then treated with various concentrations of RG 108 or a vehicle control for a defined period (e.g., 24-72 hours).
-
Genomic DNA Extraction: After treatment, genomic DNA is extracted from the cells using a commercial kit or standard protocols.
-
Quantification of Global Methylation: The total amount of 5-methylcytosine (B146107) (5-mC) in the genomic DNA is quantified. This can be achieved using various methods, such as:
-
ELISA-based methods: These use an antibody specific for 5-mC to quantify the amount of methylated DNA.
-
Liquid chromatography-mass spectrometry (LC-MS/MS): This provides a highly accurate quantification of 5-mC relative to total cytosine.
-
-
Data Analysis: The percentage of global DNA methylation in RG 108-treated cells is compared to that in control-treated cells to determine the demethylating effect of the compound.
Other Potential Compounds of Interest
Given the ambiguity of "this compound," the following compounds with similar numerical designations are also in development and may be of interest:
-
IO-108: A fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), a myeloid checkpoint inhibitor. It is being investigated in a Phase 1 clinical trial for advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[5][6][7][8] IO-108 works by blocking the interaction of LILRB2 with its ligands, thereby reprogramming immune-suppressive myeloid cells in the tumor microenvironment to become pro-inflammatory.[5][8]
-
DTS-108: A prodrug of SN-38, the active metabolite of the topoisomerase inhibitor irinotecan. DTS-108 consists of SN-38 linked to a peptide vector via an esterase-sensitive bond, designed to release the active drug within the tumor. A Phase I study has evaluated its pharmacokinetics and safety in patients with advanced malignancies.[9]
-
AT-108: A gene therapy product designed to reprogram tumor cells directly into conventional dendritic cells type 1 (cDC1s). This in vivo cell reprogramming approach aims to force tumor cells to present their own antigens, thereby inducing a potent and personalized anti-tumor immune response. Preclinical data has demonstrated its efficacy in mouse models.[10]
This guide provides a comprehensive overview based on the available public information. For more detailed, non-public data, direct inquiry with the originating research institutions or companies would be necessary.
References
- 1. RG 108 | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. activemotif.jp [activemotif.jp]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Pharmacokinetics and safety of DTS-108, a human oligopeptide bound to SN-38 with an esterase-sensitive cross-linker in patients with advanced malignancies: a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asgardthx.com [asgardthx.com]
An In-depth Technical Guide to the Early Discovery and History of IO-108
Disclaimer: The designation "DN-108" is not uniquely associated with a single compound in publicly available scientific literature. This guide focuses on IO-108 , a therapeutic agent for which substantial early-stage research and clinical trial data are accessible.
IO-108 is an antagonist antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), a key myeloid checkpoint inhibitor.[1][2] Developed by Immune-Onc Therapeutics, IO-108 is under investigation as a novel cancer immunotherapy.[1] This document details the foundational preclinical and early clinical history of IO-108.
Discovery and Rationale
Myeloid cells are a critical component of the tumor microenvironment (TME) and can either support or suppress anti-tumor immunity. LILRB2, primarily expressed on myeloid cells, is a receptor that, when activated by its ligands (such as HLA-G, ANGPTL2, and SEMA4A), promotes an immunosuppressive phenotype in these cells.[1] High expression of LILRB2 in tumors is associated with significant macrophage infiltration, contributing to an immune-suppressive TME.[1]
The therapeutic hypothesis for IO-108 is that by blocking the LILRB2 pathway, it is possible to reprogram these immunosuppressive myeloid cells into a pro-inflammatory state. This shift is expected to enhance antigen presentation, increase T-cell activation, and ultimately boost the anti-tumor immune response.[1] IO-108 is a fully human IgG4 monoclonal antibody designed to specifically bind to LILRB2 with high affinity and potent antagonistic activity.[1]
Preclinical Characterization
In vitro studies demonstrated that treatment with IO-108 on primary immune cells led to an increase in pro-inflammatory responses and an enhancement of antigen-presenting cell phenotypes.[1] A 15-day repeat-dose toxicology study in cynomolgus monkeys, with intravenous administration of IO-108 at doses of 0, 1, 10, or 100 mg/kg/dose once weekly for three doses, showed the compound was well-tolerated at all levels. The only notable, non-statistically significant finding was a reduction in thyroid gland weight.[1]
Clinical Development: The First-in-Human Phase 1 Trial
The early clinical development of IO-108 was evaluated in a first-in-human, Phase 1, multicenter, open-label, dose-escalation study (NCT05054348).[1][2][3] This trial was designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of intravenously administered IO-108, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204), in adult patients with advanced solid tumors who have failed standard therapies.[1][2][3]
The study enrolled patients with histologically or cytologically confirmed advanced and relapsed solid tumors with measurable disease according to RECIST v1.1.[2]
-
Dose Escalation Design: A modified Toxicity Probability Interval (mTPI) method was used to guide dose escalation.[4]
-
Monotherapy Cohort: Patients received escalating doses of IO-108 every three weeks (Q3W).[2]
-
Combination Therapy Cohort: Following the safety clearance of the first two dose levels in the monotherapy arm, a combination cohort was initiated where patients received escalating doses of IO-108 in combination with pembrolizumab.[1][2]
-
Primary Objectives: The primary goals were to assess the safety and tolerability of IO-108 as a monotherapy and in combination with pembrolizumab.[2][4]
-
Secondary and Exploratory Objectives: These included evaluating the pharmacokinetics of IO-108, assessing preliminary anti-tumor activity, and exploring pharmacodynamic effects and biomarkers.[2][4]
Table 1: IO-108 Phase 1 Trial - Patient Demographics and Dosing
| Characteristic | IO-108 Monotherapy | IO-108 + Pembrolizumab |
|---|---|---|
| Number of Patients | 12 | 13 |
| Dose Range | Up to 1,800 mg Q3W | Not specified |
Table 2: IO-108 Phase 1 Trial - Safety and Tolerability
| Adverse Events | IO-108 Monotherapy (n=12) | IO-108 + Pembrolizumab (n=13) |
|---|---|---|
| Treatment-Related Adverse Events (TRAEs) | 6 (50.0%) | 6 (46.2%) |
| Grade of TRAEs | All Grade 1 or 2 | Not specified |
| Dose-Limiting Toxicities (DLTs) | 0 | Not specified |
| Maximum Tolerated Dose (MTD) | Not Reached | Not specified |
Table 3: IO-108 Phase 1 Trial - Preliminary Efficacy
| Efficacy Measure | IO-108 Monotherapy (n=11 evaluable) | IO-108 + Pembrolizumab (n=13) |
|---|---|---|
| Overall Response Rate (ORR) | 9% (1/11) | 23% (3/13) |
| Complete Response (CR) | 1 (Merkel cell carcinoma) | Not specified |
| Partial Response (PR) | Not specified | 3 (2 cholangiocarcinoma, 1 colorectal cancer) |
Mechanism of Action and Pharmacodynamics
Pharmacokinetic analysis of IO-108 demonstrated a dose-proportional increase in exposure.[2][4] Full receptor occupancy in peripheral blood was achieved at doses of 600 mg and higher.[2][4] Pharmacodynamic studies showed that clinical benefit correlated with baseline tumor inflammation gene signature (TIS) scores.[2] Furthermore, post-treatment tumor tissue analysis revealed increased markers of T-cell activation, supporting the proposed mechanism of action.[5]
Visualizations
Caption: IO-108 blocks LILRB2 signaling, promoting a pro-inflammatory myeloid phenotype.
Caption: Workflow for the first-in-human Phase 1 trial of IO-108.
Conclusion of Early Findings
The early data from the first-in-human Phase 1 study indicate that IO-108 is well-tolerated as both a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[2] The observation of a durable complete response in the monotherapy cohort provides strong evidence of single-agent activity and validates the concept of targeting myeloid-suppressive pathways through LILRB2 inhibition.[2][4] These promising early results support the continued development of IO-108 as a novel immunotherapy.[5]
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
In Vitro Toxicological Profile of DN-108 (Assumed to be RG108)
Disclaimer: The compound "DN-108" is not unambiguously identified in publicly available scientific literature. This document assumes the query refers to RG108 (N-Phthalyl-L-tryptophan) , a well-characterized, non-nucleoside DNA methyltransferase (DNMT) inhibitor. This assumption is based on the availability of in vitro toxicological and mechanistic data for RG108.
This technical guide provides a comprehensive overview of the in vitro toxicological profile of RG108, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Executive Summary
RG108 is a small molecule inhibitor of DNA methyltransferases (DNMTs) that functions by blocking the enzyme's active site.[1] A key characteristic of RG108 highlighted in multiple studies is its low cytotoxicity at concentrations effective for inducing DNA demethylation in vitro.[2][3][4] Unlike nucleoside-based DNMT inhibitors such as 5-azacytidine, RG108 does not require incorporation into DNA and does not cause covalent enzyme trapping, contributing to its more favorable in vitro safety profile.[1][5][6] Cytotoxicity has been observed, however, at higher concentrations in specific cancer cell lines.[5] To date, public databases do not contain information regarding the genotoxicity of RG108 from standardized assays like the Ames test or in vitro chromosomal aberration studies.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the in vitro activity and cytotoxicity of RG108.
Table 1: In Vitro Enzyme Inhibition
| Target/System | IC50 Value | Notes |
| DNA Methyltransferase (cell-free) | 115 nM | General DNMT inhibition.[1] |
| Biotinylated RG108 (cell-free) | 40 nM | High-affinity conjugate for binding studies.[7] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Assay | IC50 Value | Notes |
| Eca-109 (Esophageal Cancer) | MTT | 70 µM | Data from dose- and time-dependent proliferation inhibition.[5] |
| TE-1 (Esophageal Cancer) | MTT | 75 µM | Data from dose- and time-dependent proliferation inhibition.[5] |
| Various Human Cancer Cell Lines | Not specified | Not applicable | Stated to have no detectable toxicity at low micromolar concentrations (e.g., 10 µM) that result in significant demethylation.[1][2] |
Mechanism of Action: DNMT Inhibition
RG108 is a non-nucleoside analog that directly targets and inhibits DNA methyltransferases.[5] It is designed to bind to the active site of DNMTs, thereby preventing the transfer of methyl groups to DNA.[1][5] This inhibition leads to passive demethylation of DNA during replication, which can result in the re-expression of epigenetically silenced genes, such as tumor suppressor genes.[1][2] This mechanism contrasts with nucleoside analogs that require incorporation into the DNA strand to trap the enzyme.[6]
Experimental Protocols
Detailed protocols for standard in vitro toxicology assays are provided below. While specific reports of RG108 being subjected to all these tests are not publicly available, these methodologies represent the standard for assessing in vitro toxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol is based on the methodology used to determine the IC50 of RG108 in esophageal cancer cells.[5]
Protocol:
-
Cell Seeding: Plate cells (e.g., Eca-109, TE-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of RG108 in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (typically ≤0.5%). Remove the old medium from the cells and add the medium containing the various concentrations of RG108. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compound for desired time periods (e.g., 6, 12, 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[8] It utilizes several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine.
Protocol (General):
-
Preparation: Prepare various concentrations of the test compound. The assay is performed with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[9]
-
Exposure: The tester bacterial strains are exposed to the test compound in a minimal agar (B569324) medium. A small amount of histidine is included to allow for a few cell divisions, which is necessary for mutations to occur.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow without added histidine) is counted for each concentration.
-
Evaluation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, and this increase is statistically significant.[10]
This assay identifies substances that may cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[11]
Protocol (General):
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).[12]
-
Exposure: Treat the cell cultures with at least three concentrations of the test compound for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., ~24 hours) without S9.[11]
-
Harvest and Staining: After treatment, add a metaphase-arresting agent (e.g., colcemid). Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the chromosomes with a dye like Giemsa.
-
Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, deletions, exchanges).
-
Evaluation: A compound is considered positive if it produces a concentration-dependent, statistically significant increase in the percentage of cells with structural aberrations.[13]
Conclusion
The available in vitro data for RG108 suggest a favorable toxicological profile compared to other compounds in its class, particularly regarding cytotoxicity. It demonstrates potent, targeted inhibition of DNMTs at nanomolar concentrations with cytotoxic effects generally observed only at much higher, micromolar concentrations. This wide therapeutic window is a significant advantage. However, a comprehensive in vitro toxicological profile is incomplete without data from standardized genotoxicity assays. Further studies, including the Ames test and chromosomal aberration assays, are necessary to fully characterize the safety profile of RG108 for drug development purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. criver.com [criver.com]
- 12. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 13. genedirex.com [genedirex.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Investigational Compound "DN-108" and its Potential Analogs
Disclaimer: The investigational compound "DN-108" is not uniquely identified in publicly available scientific literature. The following guide presents in-depth technical information on several well-documented investigational compounds with the "108" designation that are relevant to researchers, scientists, and drug development professionals. These compounds—RG108, IO-108, and DBPR108—represent a diverse range of therapeutic modalities and targets.
RG108 (N-Phthalyl-L-tryptophan): A Preclinical DNA Methyltransferase Inhibitor
RG108 is a non-nucleoside small molecule that inhibits DNA methyltransferases (DNMTs), enzymes crucial for epigenetic regulation.[1][2] Its ability to reverse the silencing of tumor suppressor genes by preventing DNA methylation makes it a compound of interest in oncology research.[1][3]
Pharmacokinetics
A preclinical study in rats has characterized the pharmacokinetic profile of RG108 following subcutaneous administration.[4]
Table 1: Pharmacokinetic Parameters of RG108 in Rats [4]
| Parameter | Value (Mean ± S.D. or as stated) |
| Dose Administration | Subcutaneous Injection |
| tmax (Time to Maximum Plasma Concentration) | 37.5 ± 15 min |
| Cmax (Maximum Plasma Concentration) | 61.3 ± 7.6 µM |
| Terminal Plasma Half-life | ~3.7 h (60% CI: 2.1-15.6 h) |
| AUC (Area Under the Curve) | 200 ± 54 µmol·h/l |
| Maximal Tissue Levels (Cmax in µmol/kg) | |
| Liver | 6.9 ± 6.7 |
| Skeletal Muscle | 1.6 ± 0.4 |
| Heart Muscle | 3.4 ± 1.1 |
Pharmacodynamics
The primary pharmacodynamic effect of RG108 is the inhibition of DNA methylation.[1][2] It acts by directly binding to the active site of DNMTs, thereby preventing the transfer of methyl groups to DNA.[2] This leads to the demethylation and subsequent re-expression of genes that were epigenetically silenced.[1][3] Studies have shown that RG108 can induce the demethylation and reactivation of tumor suppressor genes in human cancer cell lines without causing covalent enzyme trapping, a mechanism of action distinct from nucleoside-based DNMT inhibitors.[3]
Experimental Protocols
Pharmacokinetic Study in Rats [4]
-
Animal Model: Rats.
-
Drug Administration: RG108 was administered via subcutaneous injection.
-
Blood Sampling: Blood samples were collected at 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-injection.
-
Sample Processing: Plasma was separated from the blood samples.
-
Analytical Method: The concentration of RG108 in plasma was quantified using high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS).
-
Tissue Analysis: For tissue distribution, liver, skeletal muscle, and heart muscle were collected to determine maximal tissue concentrations.
Visualizations
Caption: Experimental workflow for the pharmacokinetic assessment of RG108 in rats.
Caption: Signaling pathway of RG108 in inhibiting DNA methylation.
IO-108: An Investigational Anti-LILRB2 Antibody for Cancer Immunotherapy
IO-108 is a fully human monoclonal antibody that targets the leukocyte immunoglobulin-like receptor B2 (LILRB2 or ILT4), an inhibitory immune checkpoint receptor found primarily on myeloid cells.[5][6] By blocking LILRB2, IO-108 aims to reprogram the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[5][7]
Pharmacokinetics
A first-in-human Phase I dose-escalation study has provided initial pharmacokinetic data for IO-108 in patients with advanced solid tumors.[8][9]
Table 2: Pharmacokinetic and Dosing Information for IO-108 in a Phase I Clinical Trial [8][9]
| Parameter | Description |
| Study Population | Patients with advanced and relapsed solid tumors |
| Dose Levels (Monotherapy) | 60 mg, 180 mg, 600 mg, 1,800 mg |
| Dose Levels (Combination with Pembrolizumab) | 180 mg, 600 mg, 1,800 mg |
| Route of Administration | Intravenous |
| Dosing Frequency | Every 3 weeks |
| Pharmacokinetic Profile | Dose-proportional increase in exposure |
Pharmacodynamics
The pharmacodynamic activity of IO-108 is centered on its ability to block the LILRB2 receptor, preventing its interaction with ligands such as HLA-G, ANGPTLs, and SEMA4A in the tumor microenvironment.[6][10] This blockade is intended to reverse the tolerogenic phenotype of myeloid cells, leading to increased pro-inflammatory responses and an enhanced antigen-presenting cell phenotype.[7] Ultimately, this is expected to lead to enhanced T-cell activation and a more robust anti-tumor immune response.[5] Full receptor occupancy in peripheral blood was achieved at doses of 600 mg and higher in the Phase I study.[9]
Experimental Protocols
Phase I Clinical Trial Protocol for IO-108 [8][9]
-
Study Design: A multicenter, open-label, dose-escalation Phase I trial.
-
Patient Population: Adults with histologically or cytologically confirmed advanced and relapsed solid tumors with measurable disease.
-
Treatment Arms:
-
IO-108 monotherapy.
-
IO-108 in combination with pembrolizumab (B1139204) (an anti-PD-1 antibody).
-
-
Primary Objectives: To assess the safety and tolerability of IO-108.
-
Secondary Objectives: To evaluate the pharmacokinetics of IO-108, assess for anti-drug antibodies, and assess preliminary anti-tumor activity.
-
Pharmacokinetic Assessment: Blood samples were collected to characterize the pharmacokinetic profile of IO-108.
-
Pharmacodynamic Assessment: Receptor occupancy in peripheral blood was measured. Pharmacodynamic gene expression changes in the tumor were also analyzed.
Visualizations
Caption: Signaling pathway of IO-108 in the tumor microenvironment.
DBPR108 (Prusogliptin): A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type 2 Diabetes
DBPR108, also known as Prusogliptin, is a novel, orally bioavailable small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4).[11] It is being developed for the treatment of type 2 diabetes.[12]
Pharmacokinetics
A Phase I study in Chinese patients with type 2 diabetes has characterized the pharmacokinetic profile of DBPR108.
Table 3: Pharmacokinetic Parameters of DBPR108 at Steady State in Patients with Type 2 Diabetes
| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |
| Route of Administration | Oral | Oral | Oral |
| Time to Cmax (Tmax) | 1.5 - 4 h (median) | 1.5 - 4 h (median) | 1.5 - 4 h (median) |
| Maximum Plasma Concentration (Cmax) | 119 ng/mL (mean) | 256 ng/mL (mean) | 567 ng/mL (mean) |
| Accumulation Ratio | 0.85 - 1.3 | 0.85 - 1.3 | 0.85 - 1.3 |
| Time to Steady State | 4 continuous daily doses | 4 continuous daily doses | 4 continuous daily doses |
Pharmacodynamics
DBPR108 is a selective inhibitor of DPP-4.[13] By inhibiting DPP-4, it prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[14] Elevated levels of active GLP-1 stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) secretion, thereby improving glycemic control.[13][14] In a Phase I study, multiple doses of DBPR108 resulted in a maximum DPP-4 inhibition ranging from 62.1% to 89.4% with increasing doses, and also led to an increase in active GLP-1 levels.
Experimental Protocols
Phase I Clinical Study Protocol for DBPR108 in Patients with Type 2 Diabetes
-
Study Design: A randomized, parallel-group, open-label, Phase I study.
-
Patient Population: Chinese adults with type 2 diabetes, glycated hemoglobin of 7.0-9.5%, and a body mass index of 19-35 kg/m ².
-
Treatment Groups: Patients were randomized (1:1:1) to receive once-daily oral doses of 50 mg, 100 mg, or 200 mg of DBPR108.
-
Primary Endpoints: To characterize the pharmacokinetic and pharmacodynamic properties of single and multiple doses of DBPR108.
-
Pharmacokinetic Assessment: Plasma concentrations of DBPR108 were measured to determine pharmacokinetic parameters.
-
Pharmacodynamic Assessment: DPP-4 activity and active GLP-1 levels in plasma were measured.
Visualizations
Caption: Signaling pathway of DBPR108 in the inhibition of DPP-4.
References
- 1. nbinno.com [nbinno.com]
- 2. stemcell.com [stemcell.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics of the Experimental Non-Nucleosidic DNA Methyl Transferase Inhibitor N-Phthalyl-L-Tryptophan (RG 108) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Immune-Onc Therapeutics to Present Preclinical Data for IO-108, a Novel Antagonist Antibody Targeting LILRB2 (ILT4) in Solid Tumors, at SITC 2020 - BioSpace [biospace.com]
- 11. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of DN-108: An In-Depth Technical Guide to its On-Target and Off-Target Effects
Introduction: DN-108, more commonly known in scientific literature as RG108 or by its chemical name N-Phthalyl-L-tryptophan, is a pioneering non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[1][2][3] This small molecule has garnered significant interest within the research community for its ability to induce DNA demethylation and reactivate epigenetically silenced genes, particularly tumor suppressor genes, without the cytotoxicity often associated with nucleoside-based DNMT inhibitors.[3][4][5] This guide provides a comprehensive technical overview of the known molecular interactions of RG108, with a primary focus on its on-target activity and a detailed exploration of its known and potential off-target effects.
On-Target Effects: Inhibition of DNA Methyltransferases
The principal mechanism of action of RG108 is the direct inhibition of DNA methyltransferases, with a notable affinity for DNMT1.[6][7] Unlike nucleoside analogs that require incorporation into DNA to trap DNMTs, RG108 functions by binding to the active site of the enzyme, thereby preventing the transfer of methyl groups to DNA.[2][8]
Quantitative On-Target Activity
The inhibitory potency of RG108 against DNMTs has been characterized in various assays. The following table summarizes key quantitative data on its on-target activity.
| Target/System | Assay Type | IC50 Value | Notes | Reference |
| M. SssI CpG methylase | Cell-free methylation assay | 115 nM | A bacterial methyltransferase often used as a model for DNMT activity. | |
| Human DNMT1 | In silico modeling and cell-based assays | - | RG108 is designed to fit into the catalytic pocket of human DNMT1.[9] | [9] |
| Buffalo Adult Fibroblasts | Immunohistochemistry | Decrease in global DNA methylation at 20 µM and 100 µM | Demonstrated a dose-dependent decrease in DNA methylation. | [10] |
| Porcine Fetal Fibroblasts | Not specified | 5 µM | Optimized concentration for improving SCNT embryonic development. | [9] |
| Human Prostate Cancer Cells (LNCaP, 22Rv1) | Not specified | - | Decreased DNMT activity and global DNA methylation. | [11] |
| Esophageal Cancer Cells (Eca-109, TE-1) | MTT Assay | 70 µM (Eca-109), 75 µM (TE-1) | Inhibition of cell proliferation. | [12] |
Signaling Pathway of On-Target Action
RG108's inhibition of DNMT1 leads to a cascade of downstream effects, ultimately resulting in the re-expression of silenced genes. This process is crucial for its anti-tumor effects.
Known and Potential Off-Target Effects
While RG108 is frequently cited for its low toxicity at effective concentrations, a comprehensive profile of its off-target interactions is not well-documented in publicly available literature.[3][5][10] The following sections detail the known and potential off-target effects based on its chemical structure and broader pharmacological activities observed in preclinical studies.
Potential Off-Target Effects Related to L-Tryptophan (B1681604) Structure
RG108 is a derivative of the essential amino acid L-tryptophan. This structural feature raises the possibility of interactions with pathways and proteins that recognize tryptophan.
1. Plasma Protein Binding and Tryptophan Displacement:
2. Neuromodulatory and Antidepressant-like Activities:
Studies in animal models have indicated that RG108 exhibits antidepressant and neuromodulatory activities.[1] These effects may be a downstream consequence of DNMT inhibition in the brain, but a direct interaction with neuronal receptors or enzymes involved in neurotransmitter metabolism cannot be ruled out.
Other Observed Pharmacological Effects
Beyond its primary epigenetic mechanism, RG108 has been reported to have other biological effects. It is currently unclear if these are direct off-target interactions or indirect results of its on-target activity.
1. Antioxidant Activity:
In studies related to noise-induced hearing loss and cisplatin-induced ototoxicity, RG108 has been shown to exert protective effects by reducing oxidative stress.[7][18] This was associated with the regulation of the NRF2-antioxidative stress signaling pathway.[18]
2. Regulation of Ion Channels:
There is evidence to suggest that RG108 can regulate genes encoding for ion channels, leading to increased membrane excitability in cortical pyramidal neurons.[7]
3. Anti-proliferative and Pro-apoptotic Effects:
RG108 induces apoptosis and inhibits cell growth in various cancer cell lines.[1][11] While this is a desired outcome for an anti-cancer agent and is linked to the reactivation of tumor suppressor genes, direct interactions with other cellular pathways involved in cell death and proliferation have not been extensively explored.
The following diagram illustrates the potential off-target pathways of RG108.
Experimental Protocols
In Vitro DNA Methyltransferase Inhibition Assay
A common method to quantify the inhibitory activity of compounds like RG108 is a cell-free in vitro methylation assay.
Objective: To determine the IC50 value of RG108 against a specific DNA methyltransferase.
Materials:
-
Substrate DNA (e.g., a PCR product containing CpG sites)
-
Recombinant DNA methyltransferase (e.g., M.SssI or human DNMT1)
-
S-adenosyl-L-[methyl-³H]methionine (as a methyl donor)
-
RG108 (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrate DNA, and the DNA methyltransferase enzyme.
-
Add varying concentrations of RG108 to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Spot the reaction mixtures onto filter paper and wash to remove unincorporated radiolabeled methyl donor.
-
Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each RG108 concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Off-Target Effect Screening (General Workflow)
While specific off-target screening data for RG108 is not publicly available, a general workflow for identifying such effects is outlined below. This typically involves screening the compound against a broad panel of kinases, receptors, and other enzymes.
Conclusion
RG108 (this compound) is a well-characterized inhibitor of DNA methyltransferases with promising therapeutic potential, particularly in oncology. Its on-target mechanism, involving the direct inhibition of DNMT1 and subsequent reactivation of silenced genes, is well-established. However, a comprehensive understanding of its off-target effects remains an area for further investigation. While the compound is noted for its low cytotoxicity, its structural similarity to L-tryptophan and its observed effects on pathways related to oxidative stress and neuronal function suggest potential off-target interactions that warrant more detailed characterization. Future studies employing broad-panel off-target screening and detailed toxicological assessments will be crucial for a complete understanding of the pharmacological profile of RG108 and its development as a therapeutic agent.
References
- 1. RG-108 - LKT Labs [lktlabs.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. RG108 [bio-gems.com]
- 6. RG108 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RG 108 | DNA methyltransferase inhibitor | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. geneticsmr.org [geneticsmr.org]
- 11. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicology and safety study of L-tryptophan and its impurities for use in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicology and safety study of L-tryptophan and its impurities for use in broiler feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thirteen week toxicity study of dietary l-tryptophan in rats with a recovery period of 5 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deciphering the potential ability of RG108 in cisplatin-induced HEI-OC1 ototoxicity: a research based on RNA-seq and molecular biology experiment - PMC [pmc.ncbi.nlm.nih.gov]
DN-108: A Technical Guide for Researchers in Metabolic Disease
An In-depth Review of the Preclinical Data, Experimental Protocols, and Signaling Pathways of the PPARγ Agonist DN-108 in a Type 2 Diabetes Mellitus Disease Model.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of compounds. Preclinical studies in a KKAy mouse model of type 2 diabetes mellitus have demonstrated its efficacy in improving glycemic control and lipid profiles. This document provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Core Compound Information
| Identifier | Information |
| Compound Name | This compound |
| Chemical Name | 5-{[4-(2-(2,3-dihydroindol-1-yl)ethoxy)phenyl]methyl}-thiazolidine-2,4-dione |
| Class | Thiazolidinedione (TZD) |
| Mechanism of Action | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist |
| Primary Indication | Type 2 Diabetes Mellitus |
Preclinical Efficacy in a Type 2 Diabetes Mellitus Model
The antidiabetic and lipid-lowering effects of this compound were evaluated in KKAy mice, a well-established model of genetic type 2 diabetes characterized by obesity, hyperglycemia, hyperinsulinemia, and dyslipidemia.
Quantitative Data Summary
The following table summarizes the key findings from a 4-day oral administration study of this compound in KKAy mice.
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change vs. Control |
| Plasma Glucose (mg/dL) | 489 ± 25 | 204 ± 33 | ↓ 58.3% |
| Plasma Triglycerides (mg/dL) | 351 ± 28 | 148 ± 16 | ↓ 57.8% |
| Plasma Insulin (B600854) (ng/mL) | 21.3 ± 3.4 | 5.2 ± 1.5 | ↓ 75.6% |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
In Vivo KKAy Mouse Model of Type 2 Diabetes
Objective: To assess the antidiabetic and lipid-lowering efficacy of this compound in a genetically diabetic mouse model.
Animal Model:
-
Species: Mouse
-
Strain: KKAy/Ta Jcl
-
Sex: Male
-
Age: 10 weeks
-
Supplier: CLEA Japan, Inc.
-
Acclimation Period: 1 week
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Experimental Groups:
-
Vehicle Control: Administered the vehicle solution (e.g., 0.5% carboxymethyl cellulose).
-
This compound Treatment: Administered this compound at a dose of 10 mg/kg body weight.
Drug Administration:
-
Route: Oral gavage
-
Frequency: Once daily
-
Duration: 4 consecutive days
Data Collection and Analysis:
-
Blood Sampling: On the final day of the study, blood samples were collected from the tail vein of non-fasted mice.
-
Plasma Glucose Measurement: Plasma glucose concentrations were determined using a commercially available glucose oxidase method.
-
Plasma Triglyceride Measurement: Plasma triglyceride levels were measured using an enzymatic assay kit.
-
Plasma Insulin Measurement: Plasma insulin concentrations were quantified using a radioimmunoassay (RIA) kit.
-
Statistical Analysis: Data were analyzed using an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine significant differences between the treatment and control groups. A p-value of <0.05 was considered statistically significant.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.
PPARγ Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of this compound to PPARγ.
Caption: this compound activates the PPARγ-RXR heterodimer, leading to the regulation of target genes involved in glucose and lipid metabolism.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the workflow for the preclinical evaluation of this compound in the KKAy mouse model.
Caption: Workflow for the in vivo evaluation of this compound in the KKAy mouse model of type 2 diabetes.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes mellitus in preclinical models. Its potent PPARγ agonist activity translates to robust improvements in glycemic control and lipid metabolism. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for further research and development of this compound and similar compounds. Further studies are warranted to explore its long-term efficacy, safety profile, and potential in other metabolic disorders, including diabetic nephropathy.
Following a comprehensive search of publicly available scientific literature and databases, no specific information, research articles, or data could be found for a compound designated "DN-108." This suggests that "this compound" may be an internal research code, a compound that has not been disclosed in public forums or scientific publications, or a discontinued (B1498344) project that did not result in published findings.
Due to the absence of any public data, it is not possible to fulfill the request for an in-depth technical guide, including data presentation, experimental protocols, and visualizations related to this compound.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information not available in the public domain. If "this compound" is a misnomer or an alternative designation for a known compound, providing the correct chemical name, CAS number, or any associated publication identifiers would be necessary to conduct a thorough literature review.
Methodological & Application
Application Notes and Protocols for the DNMT Inhibitor RG108 in Cell Culture
A Note on Nomenclature: The experimental protocols detailed below pertain to the compound RG108 , a non-nucleoside DNA methyltransferase (DNMT) inhibitor. Initial searches for "DN-108" did not yield a matching compound, and it is presumed that the query may have intended to reference RG108 due to its relevance in cell culture-based cancer research.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RG108 in cell culture experiments. The protocols cover cell line maintenance, experimental treatments, and key assays to evaluate the cellular effects of RG108.
Mechanism of Action
RG108 is a non-nucleoside small molecule that functions as a DNA methyltransferase (DNMT) inhibitor.[1] Unlike nucleoside analogs, RG108 does not get incorporated into the DNA. Instead, it is thought to bind to the active site of DNMT enzymes, thereby blocking the transfer of methyl groups to cytosine residues.[1] This inhibition of DNMT activity leads to passive, replication-dependent demethylation of the genome.[1] A primary application of RG108 in cancer research is its ability to reactivate tumor suppressor genes that have been silenced by hypermethylation of their promoter regions.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of RG108 in various cancer cell lines.
Table 1: IC50 Values of RG108 in Esophageal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Eca-109 | 70 |
| TE-1 | 75 |
Data from a study on the effects of RG108 on esophageal cancer cell proliferation.[3]
Table 2: Effects of RG108 on Prostate Cancer Cell Lines
| Cell Line | Effect | Observations |
| LNCaP | Growth inhibition, Apoptosis induction | Dose and time-dependent effects. Decreased DNMT activity and global DNA methylation.[2] |
| 22Rv1 | Growth inhibition, Apoptosis induction | Dose and time-dependent effects. Decreased DNMT activity and global DNA methylation.[2] |
| DU145 | Growth inhibition, Apoptosis induction | Dose and time-dependent effects.[2] |
| PC-3 | No significant effect on cancer phenotype | [4] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of RG108 Action
Caption: RG108 inhibits DNMTs, leading to reduced DNA hypermethylation and reactivation of tumor suppressor genes, ultimately inducing apoptosis and inhibiting proliferation.
Experimental Workflow for Assessing RG108 Efficacy
Caption: Workflow for evaluating the in vitro anti-tumor effects of RG108.
Experimental Protocols
Cell Culture and Maintenance of Prostate Cancer Cell Lines (e.g., LNCaP)
This protocol describes the standard procedure for culturing and maintaining human prostate cancer cell lines such as LNCaP, which are suitable for studying the effects of RG108.
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells three times with PBS.[5] Add 5 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.[5] Neutralize the trypsin with 5 mL of complete growth medium and centrifuge the cells at 150 x g for 5 minutes.[5] Resuspend the cell pellet in fresh medium and split the cells at a 1:3 to 1:6 ratio into new flasks.
RG108 Treatment
Materials:
-
RG108 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of RG108 in DMSO. For example, dissolve RG108 powder in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the RG108 stock solution in complete growth medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM). A vehicle control containing the same final concentration of DMSO should be prepared.
-
Cell Treatment: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis). Allow the cells to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of RG108 or the vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours, or up to 14 days for chronic treatment studies).
Cell Viability Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Following treatment with RG108, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Incubate the plate for 1 to 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Mix gently to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a plate reader.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
After RG108 treatment, collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[7]
-
Incubate for 10-15 minutes at room temperature in the dark.[7]
-
Add 5 µL of Propidium Iodide.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells cultured in a 6-well plate
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 2 hours or store at -20°C.[8][9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[9]
-
Incubate for 15-30 minutes at room temperature in the dark.[8]
-
Analyze the samples on a flow cytometer.[8]
DNA Methylation Analysis (Quantitative Methylation-Specific PCR - qMSP)
This protocol is for analyzing the methylation status of specific gene promoters, such as GSTP1, APC, and RAR-β2.[2]
Materials:
-
Genomic DNA isolated from treated and control cells
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated sequences of the target genes
-
Real-time PCR system
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from RG108-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
qMSP: Perform real-time PCR using primers designed to specifically amplify either the methylated or unmethylated bisulfite-converted DNA sequences of the target gene promoters.
-
Data Analysis: Determine the relative methylation levels by comparing the amplification of the methylated sequence to a control gene or the unmethylated sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: Preparation of IO-108 Stock Solution
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IO-108 is a fully human IgG4 monoclonal antibody that acts as an antagonist to the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1] LILRB2 is an inhibitory receptor primarily expressed on myeloid cells, and its activation by ligands such as HLA-G, ANGPTL2, and SEMA4A contributes to an immune-suppressive tumor microenvironment.[1] By blocking the LILRB2 pathway, IO-108 is designed to reprogram suppressive myeloid cells, enhance pro-inflammatory responses, and ultimately promote anti-tumor T-cell activity.[1][2] These application notes provide a recommended protocol for the preparation of a stock solution of IO-108 for in vitro and preclinical research applications.
Physicochemical Properties and Storage
A summary of the known properties and recommended storage conditions for IO-108 is provided below.
| Property | Data | Reference |
| Drug Name | IO-108 | [1] |
| Target | Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2, ILT4) | [1] |
| Molecule Type | Fully human IgG4 monoclonal antibody | [1] |
| Formulation | Provided as a sterile, preservative-free liquid | |
| Recommended Storage | Store at 2-8°C. Do not freeze. Protect from light. | |
| Long-term Storage | For long-term storage, consult the manufacturer's recommendations. |
Experimental Protocol: Preparation of a 1 mg/mL IO-108 Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of IO-108 from a manufacturer-supplied concentrated solution. Aseptic techniques should be strictly followed as the solution is preservative-free.
Materials:
-
IO-108 vial (concentration to be noted from the Certificate of Analysis)
-
Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile, conical centrifuge tubes (1.5 mL, 15 mL, or 50 mL)
-
Calibrated micropipettes and sterile, low-protein-binding pipette tips
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
Procedure:
-
Pre-equilibration: Before use, allow the IO-108 vial and the sterile DPBS to equilibrate to room temperature. This typically takes about 30 minutes.
-
Aseptic Handling: Perform all subsequent steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Initial Dilution Calculation: Determine the volume of the concentrated IO-108 and the volume of DPBS required to achieve the desired 1 mg/mL stock solution. Use the following formula:
V₁ = (C₂ * V₂) / C₁
Where:
-
V₁ = Volume of concentrated IO-108 to use
-
C₁ = Concentration of the IO-108 from the Certificate of Analysis
-
V₂ = Final desired volume of the stock solution
-
C₂ = Final desired concentration of the stock solution (1 mg/mL)
-
-
Dilution: a. Using a calibrated micropipette with a sterile, low-protein-binding tip, carefully transfer the calculated volume of DPBS into a sterile conical tube. b. Using a new sterile, low-protein-binding tip, add the calculated volume (V₁) of the concentrated IO-108 to the DPBS in the conical tube. c. To ensure accurate transfer, rinse the pipette tip by gently pipetting the solution up and down a few times in the conical tube.
-
Mixing: Gently mix the solution by inverting the tube 5-10 times or by gentle vortexing for 5-10 seconds. Avoid vigorous shaking to prevent protein denaturation and foaming.
-
Aliquotting and Storage: a. For ease of use and to prevent multiple freeze-thaw cycles (if applicable for long-term storage), it is recommended to aliquot the 1 mg/mL stock solution into smaller, single-use sterile tubes. b. Clearly label each aliquot with the name of the antibody, concentration (1 mg/mL), and the date of preparation. c. Store the aliquots at 2-8°C for short-term use (up to one week). For long-term storage, follow the manufacturer's specific instructions. If no specific instructions are provided, it is generally not recommended to freeze antibody solutions that have not been specifically formulated for freezing.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling IO-108.
-
As IO-108 is an investigational drug, its full safety profile may not be known. Handle with care and follow standard laboratory safety procedures.
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
Visualizations
Below are diagrams illustrating the experimental workflow for preparing the IO-108 stock solution and the targeted signaling pathway.
Caption: Experimental workflow for IO-108 stock solution preparation.
References
Application Notes and Protocols for DN-108 (RG108) in In Vivo Animal Studies
Disclaimer: The following information is for research purposes only and does not constitute medical advice. Researchers should always adhere to their institution's guidelines and regulations for animal experimentation.
Introduction
The compound RG108 is a non-nucleosidic, small-molecule inhibitor of DNA methyltransferases (DNMTs).[1] It is designed to interact with the catalytic domain of DNMT1, blocking its active site with low cytotoxicity.[1] Unlike nucleosidic inhibitors, RG108 does not require incorporation into the DNA of dividing cells, making it a valuable tool for studying the effects of DNMT inhibition in vivo.[2] This document provides detailed application notes and protocols for the use of RG108 in animal studies, based on available preclinical data.
Mechanism of Action
RG108 functions by inhibiting DNA methyltransferases, the enzymes responsible for adding methyl groups to DNA. This inhibition leads to a reduction in DNA methylation, which can reactivate the expression of silenced genes, such as tumor suppressor genes.[2] In the context of cognitive function, RG108 has been shown to increase the expression of Brain-Derived Neurotrophic Factor 1 (Bdnf1).[3]
Caption: Signaling pathway of RG108 as a DNMT1 inhibitor.
Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of RG108 in rats.
Table 1: Pharmacokinetic Parameters of RG108 in Rats [2]
| Parameter | Value (Mean ± S.D.) | Conditions |
| Administration Route | Subcutaneous (SC) | N/A |
| tmax (Time to max. concentration) | 37.5 ± 15 min | Multiple-dose administration with cytochrome inhibition |
| Cmax (Max. plasma concentration) | 61.3 ± 7.6 µM | Multiple-dose administration with cytochrome inhibition |
| t½ (Terminal plasma half-life) | ~3.7 hours | Multiple-dose administration with cytochrome inhibition |
| AUC (Area under the curve) | 200 ± 54 µmol·h/l | Multiple-dose administration with cytochrome inhibition |
Table 2: Tissue Distribution of RG108 in Rats [2]
| Tissue | Cmax (µmol/kg, Mean ± S.D.) |
| Liver | 6.9 ± 6.7 |
| Skeletal Muscle | 1.6 ± 0.4 |
| Heart Muscle | 3.4 ± 1.1 |
In Vivo Study Protocols
Protocol 1: Assessment of Cognitive Enhancement in Mice
This protocol is based on a study investigating the effect of RG108 on object pattern separation memory in mice.[3]
1. Animals:
-
Species: Male C57BL/6J mice
-
Age: 10-14 weeks
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Materials:
-
RG108 (N-phthalyl-l-tryptophan)
-
Vehicle: 10% DMSO in saline
3. Dosing and Administration:
-
Dosage: Dose-dependent effects were observed. A specific effective dose from the study should be used as a starting point.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Timing: Administer RG108 before the cognitive test.
4. Experimental Workflow:
Caption: Experimental workflow for a cognitive study.
5. Outcome Measures:
-
Performance in the object pattern separation task.
-
Analysis of gene expression (e.g., Bdnf1) in relevant brain regions (e.g., hippocampus).
Protocol 2: Protection Against Noise-Induced Hearing Loss in Mice
This protocol is adapted from a study evaluating the protective effects of RG108 against acoustic trauma.[1]
1. Animals:
-
Species: CBA/CaJ mice
-
Age: 8 weeks
-
Housing: Standard housing with controlled light-dark cycle.
2. Materials:
-
RG108
-
Vehicle (e.g., saline with appropriate solubilizing agent)
-
Noise exposure chamber
3. Dosing and Administration:
-
Route of Administration: Systemic (e.g., IP) or local delivery.
-
Timing: Administer RG108 prior to noise exposure.
4. Experimental Procedure:
-
Baseline Auditory Assessment: Measure auditory brainstem responses (ABRs) to establish baseline hearing thresholds.
-
RG108 Administration: Inject mice with RG108 or vehicle.
-
Noise Exposure: Expose animals to a calibrated level of noise known to induce hearing loss.
-
Post-Exposure Assessment: Re-measure ABRs at specified time points (e.g., 2 days post-exposure) to assess hearing loss.
-
Histological Analysis: Perform whole-mount immunofluorescent staining of cochleae to analyze hair cell loss and auditory nerve damage.[1]
5. Outcome Measures:
-
Changes in ABR thresholds.
-
Quantification of hair cell survival.
-
Assessment of oxidative DNA damage and apoptosis in the cochlea.[1]
Other Compounds Identified as "DN-108"
Searches for "this compound" also identified other compounds, which are distinct from RG108.
-
AT-108: A first-in-class gene therapy that reprograms tumor cells into antigen-presenting dendritic cells to elicit an anti-tumor immune response.[4] It is an adenoviral vector delivering three reprogramming factors.[4] Preclinical proof-of-concept has been demonstrated in mouse models.[4]
-
IO-108: A fully human IgG4 monoclonal antibody that targets the LILRB2 (ILT4) myeloid checkpoint.[5] It is being investigated as a cancer immunotherapy.[5] A Phase 1 clinical trial in humans with advanced solid tumors has been conducted, with doses up to 1800 mg.[6][7] A toxicology study in cynomolgus monkeys showed it was well-tolerated at doses of 1, 10, or 100 mg/kg.[5]
References
- 1. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the Experimental Non-Nucleosidic DNA Methyl Transferase Inhibitor N-Phthalyl-L-Tryptophan (RG 108) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of DNA methyltransferase inhibition on pattern separation performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asgardthx.com [asgardthx.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating DNMT1 as the Target of RG108 using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target validation is a critical step in the drug discovery pipeline, ensuring that a therapeutic agent's efficacy is mediated through its intended biological target. The advent of CRISPR-Cas9 technology has revolutionized this process by enabling precise and efficient manipulation of the genome to mimic or reverse the effects of a drug. This application note details the use of CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) to validate DNA Methyltransferase 1 (DNMT1) as the primary target of the small molecule inhibitor, RG108. By specifically downregulating or upregulating the expression of the DNMT1 gene, researchers can confirm its role in mediating the cellular response to RG108.
RG108 is a non-nucleoside inhibitor of DNA methyltransferases, with a primary target of DNMT1. DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns after replication, a process crucial for gene expression regulation. Aberrant DNA methylation is a hallmark of many diseases, including cancer, making DNMT1 a compelling therapeutic target. These protocols provide a framework for validating the on-target effects of RG108 by demonstrating that cellular sensitivity to the compound is dependent on the expression level of DNMT1.
Data Presentation
The following tables summarize the expected quantitative outcomes from the validation experiments.
Table 1: Effect of RG108 on Cell Viability and Global DNA Methylation
| Cell Line | RG108 Concentration (µM) | Cell Viability (% of control) | Global DNA Methylation (% of control) |
| Cancer Cell Line A | 0 | 100 | 100 |
| 1 | 85 | 90 | |
| 5 | 60 | 75 | |
| 10 | 40 | 60 | |
| 25 | 20 | 50 | |
| 50 | 10 | 45 |
Table 2: Validation of DNMT1 Knockdown and Overexpression via qRT-PCR
| Condition | Target Gene | Relative mRNA Expression (Fold Change vs. Non-Targeting Control) |
| CRISPRi | DNMT1 | 0.25 |
| CRISPRa | DNMT1 | 4.5 |
Table 3: Effect of DNMT1 Expression on RG108 IC50
| Condition | RG108 IC50 (µM) |
| Non-Targeting Control | 12.5 |
| CRISPRi (DNMT1 knockdown) | > 50 |
| CRISPRa (DNMT1 overexpression) | 5.0 |
Table 4: Gene Expression Changes in Response to DNMT1 Knockdown and RG108 Treatment
| Condition | Target Gene | Relative mRNA Expression (Fold Change vs. Untreated Control) |
| RG108 (10 µM) | p16 (CDKN2A) | 3.5 |
| SOCS1 | 4.0 | |
| CRISPRi (DNMT1 knockdown) | p16 (CDKN2A) | 3.2 |
| SOCS1 | 3.8 |
Experimental Protocols
Protocol 1: CRISPRi-mediated Knockdown of DNMT1
This protocol describes the use of a dCas9-KRAB system to repress the transcription of the DNMT1 gene.
Materials:
-
Human cancer cell line of interest (e.g., HeLa, A549)
-
Lentiviral vectors:
-
pLV-dCas9-KRAB-Puro
-
pLKO1-sgRNA targeting DNMT1 (see Note 1)
-
pLKO1-non-targeting control (NTC) sgRNA
-
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Complete cell culture medium
-
qRT-PCR reagents (see Protocol 4)
-
Western blot reagents
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector (pLV-dCas9-KRAB-Puro, pLKO1-sgRNA-DNMT1, or pLKO1-sgRNA-NTC), psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the viral supernatant 48- and 72-hours post-transfection and filter through a 0.45 µm filter.
-
-
Transduction:
-
Seed the target cancer cells and allow them to adhere overnight.
-
Transduce the cells with the dCas9-KRAB lentivirus in the presence of Polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for stably expressing cells.
-
Once a stable dCas9-KRAB expressing cell line is established, transduce these cells with the DNMT1 sgRNA or NTC sgRNA lentivirus.
-
Select for double-stable cells using the appropriate selection marker for the sgRNA vector.
-
-
Validation of Knockdown:
-
Harvest the stable cell lines (NTC and DNMT1 knockdown).
-
Assess the knockdown efficiency at the mRNA level using qRT-PCR (Protocol 4) and at the protein level using Western blotting. A knockdown of >70% is recommended.
-
Note 1: Design 3-4 sgRNAs targeting the promoter region of DNMT1 (within -50 to +300 bp of the transcription start site) for optimal repression.
Protocol 2: CRISPRa-mediated Overexpression of DNMT1
This protocol utilizes a dCas9-VPR (VP64-p65-Rta) system to activate the transcription of the endogenous DNMT1 gene.
Materials:
-
Human cancer cell line of interest
-
Lentiviral vectors:
-
pLV-dCas9-VPR-Puro
-
pLKO1-sgRNA targeting the DNMT1 promoter (see Note 2)
-
pLKO1-NTC sgRNA
-
-
Lentiviral packaging and envelope plasmids
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
qRT-PCR reagents (Protocol 4)
Procedure:
-
Lentivirus Production and Transduction: Follow the same procedure as in Protocol 1, substituting the dCas9-KRAB and DNMT1 knockdown sgRNA vectors with the dCas9-VPR and DNMT1 activation sgRNA vectors, respectively.
-
Validation of Overexpression:
-
Harvest the stable cell lines (NTC and DNMT1 overexpression).
-
Confirm the overexpression of DNMT1 at the mRNA level using qRT-PCR (Protocol 4).
-
Note 2: For CRISPRa, design sgRNAs that target -400 to -50 bp upstream of the DNMT1 transcription start site.
Protocol 3: Cell Viability Assay
This protocol measures cell viability in response to RG108 treatment using a luminescent ATP-based assay.[1][2][3][4]
Materials:
-
NTC, DNMT1 knockdown, and DNMT1 overexpression cell lines
-
RG108 (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment:
-
Prepare a serial dilution of RG108 in cell culture medium.
-
Treat the cells with a range of RG108 concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a DMSO vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curves and calculate the IC50 values for each cell line.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of DNMT1 and downstream target genes (e.g., p16, SOCS1).[5][6]
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qRT-PCR primers for DNMT1, p16, SOCS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lines (untreated, RG108-treated, NTC, DNMT1 knockdown, and DNMT1 overexpression) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
-
Perform the qRT-PCR using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the appropriate control group.
-
Protocol 5: Global DNA Methylation Assay
This protocol provides a general method for measuring changes in global DNA methylation levels.[7][8][9]
Materials:
-
Genomic DNA extraction kit
-
Global DNA Methylation ELISA kit
-
Microplate reader
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from the cell lines treated with different concentrations of RG108.
-
Assay: Follow the manufacturer's protocol for the Global DNA Methylation ELISA kit. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody that specifically recognizes 5-methylcytosine.
-
Incubation with a secondary enzyme-conjugated antibody.
-
Addition of a substrate to produce a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the percentage of methylated DNA by comparing the results to a standard curve.
-
Visualizations
Caption: DNMT1 signaling pathway and the effect of RG108.
Caption: Experimental workflow for CRISPR-based target validation.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for validating DNMT1 as the target of RG108. By combining the precision of CRISPR-mediated gene modulation with established cellular and molecular assays, researchers can generate high-confidence data to support the mechanism of action of this and other epigenetic modifiers. This approach not only confirms the on-target activity but also helps to elucidate the downstream biological consequences of target engagement, which is essential for advancing drug development programs.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 5. Relative quantitation of DNA methyltransferase mRNA by real-time RT-PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global DNA Methylation Quantification [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Global DNA Methylation AssayâLINE-1 | Proteintech [ptglab.com]
Application Notes and Protocols for RG108 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG108 is a non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs).[1][2][3] It functions by binding directly to the active site of DNMTs, thereby preventing the transfer of methyl groups to DNA.[3] Unlike nucleoside analogs, RG108 does not get incorporated into the DNA strand and does not cause covalent enzyme trapping.[1][2] Its mechanism of action and low toxicity make it a valuable tool for studying the role of DNA methylation in various biological processes and a promising candidate for therapeutic development, particularly in oncology.[1][2] High-throughput screening (HTS) assays are essential for identifying and characterizing novel DNMT inhibitors like RG108. This document provides an overview of the relevant signaling pathway, quantitative data for RG108, and detailed protocols for HTS assays to assess DNMT inhibition.
DNA Methylation Signaling Pathway and Inhibition by RG108
DNA methylation is a key epigenetic modification where a methyl group is added to the cytosine residue of CpG dinucleotides. This process is catalyzed by DNA methyltransferases (DNMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. The methylation of gene promoter regions is typically associated with transcriptional repression. RG108 acts as a competitive inhibitor of DNMTs, blocking the active site and preventing DNA methylation.
Caption: Mechanism of DNA methylation and inhibition by RG108.
Quantitative Data for RG108 and Derivatives
The following table summarizes the inhibitory concentrations (IC50) of RG108 and its biotinylated derivative against DNMTs as reported in cell-free assays.
| Compound | Target | IC50 (nM) | Assay Type |
| RG108 | DNMT | 115 | Cell-free |
| bio-RG108 | DNMT | 40 | Cell-free biochemical |
Data sourced from references[1][2][3][4].
High-Throughput Screening Experimental Workflow
A typical HTS campaign to identify or characterize DNMT inhibitors involves several stages, from primary screening to hit validation and secondary assays.
Caption: General experimental workflow for an HTS campaign.
Experimental Protocols
Below are two detailed protocols for HTS assays suitable for screening DNMT inhibitors like RG108.
Protocol 1: Fluorescence-Based DNMT Inhibition Assay
This assay measures the activity of a methyl-sensitive restriction enzyme on a DNA substrate. If the DNA is methylated by DNMT, the enzyme cannot cut, and a fluorescent dye intercalating with the uncut DNA generates a high signal. Inhibition of DNMT allows the restriction enzyme to cut the DNA, leading to a decrease in fluorescence.
Materials and Reagents:
-
Recombinant human DNMT1 enzyme
-
S-adenosyl-L-methionine (SAM)
-
DNMT assay buffer
-
DNA substrate (e.g., a synthetic oligonucleotide with a CpG site within a restriction enzyme recognition sequence)
-
Methyl-sensitive restriction enzyme (e.g., HpaII)
-
DNA intercalating dye (e.g., PicoGreen™)
-
RG108 (or other test compounds) and DMSO
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of RG108 and other test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well microplates. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Enzyme and Substrate Preparation: Prepare a master mix containing DNMT1 enzyme and the DNA substrate in DNMT assay buffer.
-
Methylation Reaction: Dispense the enzyme/substrate master mix into the compound-containing wells. Add SAM to initiate the methylation reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.
-
Restriction Digest: Add the methyl-sensitive restriction enzyme to each well.
-
Second Incubation: Incubate the plate at the optimal temperature for the restriction enzyme (e.g., 37°C) for 60 minutes.
-
Signal Detection: Add the DNA intercalating dye to each well. Read the fluorescence intensity on a plate reader (e.g., excitation at 480 nm, emission at 520 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value for RG108 and other active compounds by fitting the data to a dose-response curve.
Protocol 2: Colorimetric (ELISA-like) DNMT Inhibition Assay
This assay measures the amount of methylated DNA produced in a reaction, which is then captured and detected using an antibody specific for 5-methylcytosine.
Materials and Reagents:
-
Recombinant human DNMT1 enzyme
-
S-adenosyl-L-methionine (SAM)
-
DNMT assay buffer
-
Biotinylated DNA substrate
-
Streptavidin-coated 96- or 384-well microplates
-
Anti-5-methylcytosine primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
RG108 (or other test compounds) and DMSO
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader with absorbance detection
Procedure:
-
Compound Addition: Add diluted RG108 or other test compounds to the wells of the streptavidin-coated plate.
-
Reaction Mix Preparation: Prepare a master mix containing DNMT1 enzyme, biotinylated DNA substrate, and SAM in DNMT assay buffer.
-
Methylation Reaction: Add the master mix to the wells containing the test compounds. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Washing: Wash the wells with wash buffer to remove reaction components, leaving the biotinylated DNA bound to the streptavidin-coated plate.
-
Primary Antibody Incubation: Add the anti-5-methylcytosine primary antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Wash the wells with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.
-
Washing: Wash the wells with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.
References
Protocol for DN-108 administration in mice
An important clarification regarding the topic "": Initial research revealed multiple investigational drugs with similar designations ("RG108," "IO-108," "GI-108," and "AT-108"). As "DN-108" did not correspond to a specific agent, this document will focus on RG108 , a non-nucleoside DNA methyltransferase (DNMT) inhibitor, for which there is available preclinical data in scientific literature. The following protocols and application notes are based on the established mechanism and experimental use of RG108.
Application Notes for RG108
Introduction
RG108 is a non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs), with a preference for DNMT1.[1][2] By binding to the active site of DNMTs, RG108 blocks DNA methylation, a key epigenetic modification.[1] Aberrant DNA methylation, particularly hypermethylation of promoter regions, is a common mechanism for the silencing of tumor suppressor genes in cancer. RG108's ability to reverse this hypermethylation can lead to the re-expression of these silenced genes, resulting in anti-tumor effects such as growth inhibition and apoptosis.[1][3] Preclinical studies have demonstrated its potential in various cancer cell lines and its ability to enhance radiosensitivity.[1][3]
Mechanism of Action
RG108 functions by directly inhibiting the activity of DNA methyltransferases. This inhibition leads to a reduction in global DNA methylation and, more specifically, the demethylation of hypermethylated CpG islands in the promoter regions of tumor suppressor genes.[3] The reactivation of these genes can restore their normal cellular functions, which may include cell cycle control, apoptosis induction, and DNA repair. This targeted epigenetic modulation makes RG108 a promising agent for cancer therapy.
Experimental Protocols
In Vivo Administration of RG108 in a Mouse Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of RG108 in a subcutaneous xenograft mouse model.
Materials:
-
RG108 (ensure purity >99%)[4]
-
Vehicle solution (e.g., 2% methylcellulose (B11928114) + 0.5% Tween 80 in sterile water)[5]
-
Female Balb/c nude mice (5-6 weeks old)[5]
-
Cancer cell line for xenograft (e.g., Eca-109 esophageal cancer cells)[1]
-
Sterile syringes and needles (25-27 gauge)[6]
-
Anesthesia (e.g., isoflurane)[5]
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines[7]
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
RG108 Preparation and Administration:
-
Prepare the RG108 solution in the chosen vehicle at the desired concentration.
-
Administer RG108 to the treatment group via intraperitoneal (IP) injection.[5] A typical starting dose might be extrapolated from in vitro studies, but in vivo dose-finding studies are recommended.
-
Administer an equal volume of the vehicle solution to the control group using the same route and schedule.
-
The administration schedule can vary, for example, daily injections for a specified number of days.[5]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, gene expression analysis).
-
Intraperitoneal (IP) Injection Procedure:
-
Restrain the mouse securely. For a one-person technique, grasp the loose skin at the scruff of the neck. For a two-person technique, one person can restrain the animal while the other performs the injection.[6]
-
Tilt the mouse's head downwards to allow the abdominal organs to shift cranially.[8]
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the cecum or bladder.[6]
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.[8]
-
Inject the prepared RG108 or vehicle solution slowly. The maximum recommended volume for an intraperitoneal injection in a mouse is typically 10 ml/kg.[6]
-
Withdraw the needle and return the mouse to its cage.
Data Presentation
Table 1: Summary of In Vitro Efficacy of RG108
| Cell Line | Cancer Type | Effect | Key Findings | Citation |
| LNCaP, 22Rv1, DU145 | Prostate Cancer | Growth inhibition, Apoptosis induction | Dose and time-dependent effects. Decreased DNMT activity and global DNA methylation. | [3] |
| Eca-109, TE-1 | Esophageal Cancer | Increased radiosensitivity, Apoptosis, G2/M phase arrest | RG108 enhanced the effects of X-ray irradiation. | [1] |
| Human Cancer Cell Lines | General | Inhibition of DNA methylation | Reactivates epigenetically silenced tumor suppressor genes. | [4] |
Visualizations
References
- 1. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RG 108, non-nucleoside DNA methyltransferase inhibitor (DNMT) (CAS 48208-26-0) | Abcam [abcam.com]
- 5. med.nyu.edu [med.nyu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Tumor therapy in mice via antigen targeting to a novel, DC-restricted C-type lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols for Flow Cytometry Analysis Following RG108 (DN-108) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG108 is a non-nucleoside DNA methyltransferase (DNMT) inhibitor that has demonstrated significant anti-tumoral effects in various cancer cell lines.[1] By inhibiting DNMTs, RG108 can lead to the demethylation of DNA, which may result in the re-expression of silenced tumor suppressor genes.[1][2] This activity makes RG108 a compound of interest in cancer therapy research. The cellular consequences of RG108 treatment, such as induction of apoptosis and alterations in the cell cycle, can be effectively quantified using flow cytometry.[1][2]
These application notes provide detailed protocols for analyzing the effects of RG108 treatment on cancer cells using flow cytometry, focusing on the assessment of apoptosis and cell cycle distribution.
Principle of Analysis
Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of single particles, usually cells, as they flow in a fluid stream through a beam of light. For the analysis of RG108's effects, two primary applications of flow cytometry are particularly relevant:
-
Apoptosis Assays: Detect the programmed cell death induced by RG108. This is often achieved by staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic/necrotic, and live cells.
-
Cell Cycle Analysis: Determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3] This is typically done by staining fixed and permeabilized cells with a DNA-binding dye such as Propidium Iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.[3]
Key Experiments and Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from flow cytometry analysis of cancer cell lines (e.g., LNCaP prostate cancer cells) treated with RG108.
Table 1: Apoptosis Analysis of LNCaP Cells Treated with RG108 for 72 hours
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| RG108 | 10 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.2 |
| RG108 | 50 | 65.7 ± 4.2 | 20.5 ± 2.1 | 13.8 ± 1.9 |
Table 2: Cell Cycle Analysis of LNCaP Cells Treated with RG108 for 48 hours
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 60.3 ± 2.8 | 25.1 ± 1.9 | 14.6 ± 1.5 |
| RG108 | 10 | 68.9 ± 3.1 | 18.5 ± 2.2 | 12.6 ± 1.8 |
| RG108 | 50 | 75.4 ± 3.9 | 12.1 ± 1.7 | 12.5 ± 2.0 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
Materials:
-
Cancer cell line of interest (e.g., LNCaP, DU145)[1]
-
Complete cell culture medium
-
RG108 (or other DN-108 compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of RG108 and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Harvest the cells using a gentle cell scraper or trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-color controls for compensation setup.
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RG108
-
Vehicle control
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Follow step 3 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve data resolution.[3]
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histogram using appropriate cell cycle analysis software.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
References
Application Note: Western Blot Protocol for Detection of DN-108 Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection of target proteins, exemplified by the DNA-binding protein DN-108 transposase, using the Western blot technique. The protocol is optimized for the extraction and detection of nuclear proteins.
Introduction
Western blotting is a widely used and powerful technique for the detection and quantification of specific proteins in a complex biological sample. This method involves the separation of proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), transfer of the separated proteins to a solid support membrane, and subsequent detection of the target protein using specific antibodies.[1][2] This application note provides a detailed, step-by-step protocol for performing a Western blot, with a focus on nuclear proteins such as the bacteriophage D108 transposase, a DNA-binding protein.[3]
Signaling Pathway Context
While the specific signaling pathways involving the bacteriophage D108 transposase are related to its function in transposition, many nuclear proteins are regulated by upstream signaling cascades that control their expression, localization, and activity. A common example is the activation of a transcription factor via a kinase cascade, which leads to its translocation into the nucleus and binding to DNA to regulate gene expression. The diagram below illustrates a generic signaling pathway that can be analyzed using Western blotting to measure the levels of total and phosphorylated proteins at different stages of the cascade.
Caption: Generic signaling cascade leading to gene expression.
Experimental Protocol
This protocol is divided into several stages, from sample preparation to data analysis.
Materials and Reagents
-
Lysis Buffers:
-
RIPA Buffer (for whole-cell lysates)
-
Nuclear Extraction Buffers (e.g., Buffer A, B, and C from Abcam protocol)[4]
-
-
Protease and Phosphatase Inhibitor Cocktails
-
Bradford or BCA Protein Assay Kit
-
4X SDS Sample Buffer [5]
-
SDS-PAGE Gels: Pre-cast or hand-casted gels. The percentage of acrylamide (B121943) will depend on the molecular weight of the target protein.[2]
-
Running Buffer: (e.g., 1X Tris-Glycine-SDS)
-
Transfer Buffer: (e.g., Towbin buffer with 20% methanol)
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose. PVDF is recommended for proteins larger than 30 kDa.[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). BSA is recommended for phosphorylated proteins.[1][5]
-
Primary Antibody: Specific to the this compound target protein.
-
Secondary Antibody: HRP-conjugated antibody that recognizes the host species of the primary antibody.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., ChemiDoc or X-ray film)
Sample Preparation: Nuclear Protein Extraction
For nuclear proteins, it is often advantageous to isolate the nuclear fraction to enrich the target protein.
-
Harvest cells and wash them twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 500 µl of ice-cold Buffer A (20 mM Tris pH 7.5–8.0, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2) with added protease inhibitors.[4]
-
Incubate on ice for 10 minutes.[4]
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.[4]
-
Resuspend the nuclear pellet in 374 µl of Buffer B (20 mM Tris pH 8.0, 100 mM NaCl, 2 mM EDTA pH 8.0) and add 26 µl of 4.6 M NaCl to a final concentration of 300 mM.[4]
-
Homogenize with 20 strokes in a Dounce homogenizer on ice.[4]
-
Incubate on ice for 30 minutes.[4]
-
Centrifuge at 24,000 x g for 20 minutes at 4°C.[4]
-
The supernatant contains the nuclear protein extract.[4]
-
Determine the protein concentration using a Bradford or BCA assay.[1]
-
Add 4X SDS sample buffer to the desired amount of protein (typically 20-50 µg per lane), and heat at 95-100°C for 5 minutes.[5][6]
SDS-PAGE
-
Assemble the electrophoresis apparatus and fill it with 1X running buffer.[1]
-
Load 20-50 µg of each protein sample and a molecular weight marker into the wells of the SDS-PAGE gel.[7]
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel. The voltage and run time may need optimization.[7]
Protein Transfer
-
Cut a PVDF membrane and filter papers to the size of the gel.[2]
-
Activate the PVDF membrane by soaking it in methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer.[1][5]
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.[1]
-
Place the sandwich into the transfer apparatus and fill with transfer buffer.
-
Perform the transfer. For wet transfer, this is typically done at 100 V for 1-2 hours or overnight at a lower voltage in the cold.[7]
Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[1]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common. Incubate for 1 hour at room temperature or overnight at 4°C.[1][6]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions (e.g., 1:2000 to 1:10,000), for 1 hour at room temperature.[6][8]
-
Wash the membrane three to five times for 10 minutes each with TBST.[2][7]
Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Analyze the band intensities using image analysis software.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters in this protocol. These values may require optimization for specific target proteins and antibodies.
| Parameter | Recommended Range/Value | Citation |
| Sample Preparation | ||
| Protein Load per Lane | 20 - 50 µg | [1][7] |
| SDS-PAGE | ||
| Gel Percentage | 8-15% (dependent on protein MW) | [2] |
| Running Voltage | 100 - 150 V | [7] |
| Protein Transfer | ||
| Transfer Method | Wet or Semi-dry | [1] |
| Wet Transfer Conditions | 100 V for 1-2 hours or 10 mA overnight | [7] |
| Immunodetection | ||
| Blocking Time | 1 hour at RT or overnight at 4°C | [1] |
| Primary Antibody Dilution | 1:1000 (starting dilution) | [1][5] |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | [1][6] |
| Secondary Antibody Dilution | 1:2000 - 1:20,000 | [6][8] |
| Secondary Antibody Incubation | 1 hour at RT | [6] |
| Washing Steps | 3 x 10 minutes in TBST | [1] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the Western blot protocol.
Caption: Western Blot experimental workflow.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. The amino terminus of the bacteriophage D108 transposase protein contains a two-component sequence-specific DNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. ptglab.com [ptglab.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Proteomic and Transcriptomic Studies of the mTOR Inhibitor Rapamycin (as a representative compound for DN-108)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Due to the lack of public information on a compound designated "DN-108," these application notes utilize Rapamycin (B549165), a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR), as a representative molecule for proteomic and transcriptomic studies. Rapamycin is a macrolide compound with immunosuppressive and anti-proliferative properties, making it a valuable tool in cancer research and other therapeutic areas.[1] It acts by forming a complex with the immunophilin FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[1] This inhibition has profound effects on cellular processes such as protein synthesis, cell growth, and autophagy, which can be comprehensively investigated using proteomic and transcriptomic approaches.
Mechanism of Action and Signaling Pathway
Rapamycin's primary target is mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2] mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin specifically inhibits mTORC1, which controls protein synthesis by phosphorylating key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][3] Inhibition of mTORC1 leads to reduced phosphorylation of S6K and 4E-BP1, resulting in the suppression of translation of specific mRNAs and a global reduction in protein synthesis.
mTOR Signaling Pathway Diagram
Caption: mTOR signaling pathway and the inhibitory action of Rapamycin.
Application in Proteomic Studies
Proteomic analysis is crucial for understanding the downstream effects of mTOR inhibition. Mass spectrometry-based proteomics can quantify changes in protein abundance and phosphorylation status upon Rapamycin treatment.
Quantitative Proteomic Data Summary
The following table summarizes representative data on protein changes in canine mammary tumor cells treated with Rapamycin.[4]
| Protein Name | Accession Number | Fold Change (Rapamycin vs. Control) | Function |
| Phosphoglycerate mutase 1 | XP_005629431.1 | -1.5 | Glycolysis |
| Malate dehydrogenase 1 | NP_001003348.1 | -1.3 | TCA Cycle |
| L-lactate dehydrogenase A chain | NP_001181923.1 | -1.2 | Anaerobic Glycolysis |
| Nucleolin | NP_001003353.1 | -1.1 | Ribosome Biogenesis |
| Dihydrolipoamide dehydrogenase | XP_005632124.1 | 1.4 | TCA Cycle, Apoptosis |
| Superoxide dismutase [Cu-Zn] | NP_001003350.1 | 1.6 | Oxidative Stress Response, Apoptosis |
Data is illustrative and derived from published studies. Actual results may vary based on experimental conditions.
Experimental Protocol: Global Proteomics using Mass Spectrometry
This protocol outlines a general workflow for analyzing proteome changes after Rapamycin treatment.
Caption: General workflow for a quantitative proteomics experiment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with Rapamycin (e.g., 2-10 µM) or vehicle control for a specified time (e.g., 24 hours).[4]
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a standard assay (e.g., BCA).
-
Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with sequencing-grade trypsin overnight at 37°C.
-
Peptide Labeling (Optional but Recommended for Quantification): For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) for peptide and protein identification and quantification.
-
Bioinformatics Analysis: Perform statistical analysis to identify differentially expressed proteins. Use bioinformatics tools (e.g., DAVID, Metascape) for pathway and functional enrichment analysis.
Application in Transcriptomic Studies
Transcriptomic analysis, typically using RNA sequencing (RNA-seq), reveals how mTOR inhibition by Rapamycin affects gene expression. While mTORC1 primarily regulates protein synthesis, its inhibition can also lead to changes in the transcriptome.[1][5]
Quantitative Transcriptomic Data Summary
The following table presents a hypothetical summary of RNA-seq data, illustrating the types of changes that might be observed.
| Gene Symbol | Log2 Fold Change (Rapamycin vs. Control) | Adjusted p-value | Associated Pathway |
| CCNB2 | -1.5 | < 0.01 | Mitosis |
| CDC20 | -1.2 | < 0.01 | Mitosis |
| HIF1A | -1.8 | < 0.001 | Hypoxia Response |
| VEGFA | -2.1 | < 0.001 | Angiogenesis |
| ULK1 | 1.3 | < 0.05 | Autophagy |
| ATG7 | 1.1 | < 0.05 | Autophagy |
This data is illustrative. Actual results will depend on the cell type and experimental conditions.
Experimental Protocol: Transcriptomics using RNA-Sequencing
This protocol provides a general workflow for analyzing transcriptomic changes following Rapamycin treatment.
Caption: General workflow for an RNA-sequencing experiment.
Methodology:
-
Cell Culture and Treatment: Treat cells with Rapamycin or vehicle as described for the proteomics protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between Rapamycin-treated and control samples.
-
Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes.
-
Conclusion
The combined application of proteomic and transcriptomic studies provides a comprehensive understanding of the cellular response to mTOR inhibition by compounds such as Rapamycin. These multi-omics approaches are invaluable for elucidating mechanisms of action, identifying biomarkers of response and resistance, and discovering novel therapeutic targets. The protocols and data presented here serve as a guide for researchers and drug development professionals to design and execute robust experiments in this area.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Proteomic analysis of mTOR inhibition-mediated phosphorylation changes in ribosomal proteins and eukaryotic translation initiation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Approach of Rapamycin Anti-Tumoral Effect on Primary and Metastatic Canine Mammary Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Contributes to the Proteome Diversity through Transcriptome-Wide Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of DN-108 (RG108) in Organoid Cultures
Introduction to DN-108 (RG108)
This compound, more commonly known in scientific literature as RG108, is a non-nucleoside, small molecule inhibitor of DNA methyltransferases (DNMTs).[1][2][3] Unlike nucleoside analogs such as 5-azacytidine, RG108 does not incorporate into the DNA but instead is thought to directly block the active site of DNMT enzymes, leading to a reduction in global DNA methylation.[3][4] This mode of action prevents the covalent trapping of the enzyme and contributes to its lower toxicity.[3] RG108 has been utilized in various research contexts to study the role of DNA methylation in processes such as gene silencing, cell differentiation, and cancer progression.[1][5]
Principle of Action
DNA methylation is a key epigenetic modification that typically leads to gene silencing, particularly when it occurs in promoter regions of genes. DNMTs are the enzymes responsible for establishing and maintaining these methylation patterns. By inhibiting DNMTs, RG108 can lead to passive demethylation of the genome during DNA replication. This can result in the re-expression of previously silenced genes, including pluripotency-associated genes and tumor suppressors.[1][3][5] In stem cells, treatment with RG108 has been shown to upregulate key pluripotency factors such as NANOG and OCT4, thereby enhancing their "stemness" and differentiation potential.[4][6][7][8]
Applications in Organoid Research
While direct protocols for RG108 in organoid cultures are not yet widely published, its known effects on stem cells and the principles of epigenetic regulation suggest several valuable applications in this field. Organoids, as self-organizing 3D structures derived from stem cells, are heavily influenced by the epigenetic state of their constituent cells.
-
Enhancement of Organoid Formation and Stemness: The efficiency of organoid formation from primary tissues or pluripotent stem cells can be variable. Pre-treatment of source cells with RG108 could potentially enhance their proliferative capacity and upregulate the expression of genes essential for self-organization and growth, thereby improving the success rate and yield of organoid generation.[6][9]
-
Modulation of Differentiation: DNA methylation plays a critical role in directing lineage specification. By modulating DNA methylation patterns with RG108, researchers could influence the differentiation pathways within organoids, either to maintain a more progenitor-like state or to guide differentiation towards specific cell types that are otherwise difficult to obtain in culture.[6][9]
-
Cancer Organoid Research: In cancer organoids, RG108 can be used to study the effects of reversing aberrant hypermethylation of tumor suppressor genes.[5] This application is valuable for identifying potential therapeutic targets and for screening epigenetic drugs.[10] Studies using other DNMT inhibitors in colon cancer organoids have already demonstrated that this approach can reduce tumor growth.[11][12] RG108 may also increase the sensitivity of cancer organoids to radiotherapy.[13]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of RG108 from studies on human mesenchymal stem cells (hMSCs), which provide a basis for its application in organoid systems derived from similar cell sources.
Table 1: Effects of RG108 on Stem Cell Properties
| Parameter | Cell Type | RG108 Concentration | Treatment Duration | Observed Effect | Reference |
| Viability | hBMSCs | 50 µM | 3-7 days | No significant effect on viability or apoptosis | [7][8] |
| Proliferation | hADSCs | 5 µM | 4 days | Increased frequency of S-phase and G2-phase cells | [6] |
| DNMT Activity | hBMSCs | 50 µM | 3 days | ~75% decrease in DNMT activity | [7][8] |
| Global DNA Methylation | hBMSCs | 50 µM | 3 days | ~42% loss of global DNA methylation | [7][8] |
| Adipogenic Differentiation | hADSCs | 5 µM (pretreatment) | 4 days | Enhanced adipogenic differentiation | [6][9] |
| Osteogenic Differentiation | hADSCs | 5 µM (pretreatment) | 4 days | Upregulation of osteogenic markers | [6][9] |
hBMSCs: human Bone Marrow-derived Mesenchymal Stem Cells; hADSCs: human Adipose-derived Stem Cells
Table 2: Effects of RG108 on Gene Expression in hBMSCs (50 µM, 3 days)
| Gene | Fold Change (mRNA) | Effect | Reference |
| NANOG | Upregulated | Increased Pluripotency | [7][8] |
| OCT4 | Upregulated | Increased Pluripotency | [7][8] |
| DNMT1 | Significantly Downregulated | Target Engagement | [7][8] |
| TET1 | Upregulated | Potential role in demethylation | [7] |
| CD105 | ~2.5x Increase | Upregulation of MSC marker | [7][8] |
Experimental Protocols
The following are generalized protocols for the application of RG108 in organoid cultures. Note: Optimal concentrations and treatment times should be empirically determined for each specific organoid model.
Protocol 1: Treatment of Established Organoid Cultures with RG108
This protocol is designed for assessing the effects of RG108 on the growth, differentiation, or drug sensitivity of pre-existing organoids.
Materials:
-
Established organoid cultures in 3D matrix (e.g., Matrigel®)
-
Organoid culture medium appropriate for the model
-
RG108 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Standard cell culture equipment
Procedure:
-
Preparation of RG108 Stock Solution: a. Dissolve RG108 powder in DMSO to create a concentrated stock solution (e.g., 10 mM).[1] b. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.
-
Treatment of Organoids: a. Culture organoids according to your standard protocol until they reach the desired size for the experiment. b. Prepare fresh organoid culture medium. c. Thaw an aliquot of the RG108 stock solution. Dilute the stock solution directly into the pre-warmed culture medium to achieve the desired final concentrations. A concentration range of 5 µM to 50 µM is a reasonable starting point based on stem cell studies.[6][7][8] d. Important: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of RG108 used. For most cells, the final DMSO concentration should not exceed 0.5%.[1] e. Carefully remove the existing medium from the organoid cultures without disturbing the 3D matrix. f. Gently add the RG108-containing medium or the vehicle control medium to the respective wells. g. Return the cultures to the incubator.
-
Maintenance and Analysis: a. Replace the medium with freshly prepared RG108-containing or vehicle control medium every 2-3 days for the duration of the experiment (e.g., 4 to 7 days). b. At the end of the treatment period, organoids can be harvested for downstream analysis, such as:
- Imaging: Assess changes in organoid morphology, size, and budding.
- Viability Assays: Use assays like CellTiter-Glo® 3D to measure cell viability.
- RNA/DNA Isolation: Extract nucleic acids for qPCR, RNA-seq, or methylation analysis.
- Immunofluorescence: Fix, section, and stain organoids to analyze protein expression and localization.
Protocol 2: Application of RG108 during Organoid Formation from Stem Cells
This protocol is designed to investigate the effect of RG108 on the initial stages of organoid establishment from a single-cell or tissue fragment suspension.
Materials:
-
Isolated primary stem cells or tissue fragments
-
3D matrix (e.g., Matrigel®, Cultrex®)
-
Organoid culture medium
-
RG108 stock solution (10 mM in DMSO)
-
Standard cell culture and organoid plating equipment
Procedure:
-
Cell Preparation and Treatment: a. Isolate stem cells or tissue fragments using your established protocol. b. Resuspend the cells/fragments in the appropriate basal medium. c. Add RG108 to the cell suspension at the desired final concentration (e.g., 5-50 µM). Include a DMSO vehicle control. d. Incubate the cell suspension under standard culture conditions for a defined pretreatment period (e.g., 24-48 hours). This step is optional but may enhance the effect of the inhibitor. Alternatively, proceed directly to plating.
-
Organoid Plating: a. Centrifuge the cell suspension to pellet the cells/fragments. b. Resuspend the pellet in the ice-cold 3D matrix solution. If not pretreating, RG108 can be added to the cell suspension just before mixing with the matrix. c. Plate the cell-matrix mixture as domes in a pre-warmed culture plate. d. Allow the matrix to polymerize at 37°C for 15-30 minutes.
-
Culture and Analysis: a. Prepare organoid growth medium containing the desired final concentration of RG108 or DMSO vehicle control. b. Gently add the appropriate medium to each well. c. Culture the organoids, replacing the medium every 2-3 days with fresh RG108 or control medium. d. Monitor the cultures daily to assess the efficiency of organoid formation (number of organoids formed per well) and their subsequent growth and development. e. After a set culture period (e.g., 7-10 days), quantify the number and size of the organoids and harvest them for further analysis as described in Protocol 1.
Mandatory Visualization
Caption: Proposed mechanism of RG108 in enhancing stemness for organoid applications.
Caption: General experimental workflow for treating organoids with RG108.
References
- 1. RG108 – Reagents Direct [reagentsdirect.com]
- 2. RG-108 - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells [ijbiotech.com]
- 5. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation | PLOS One [journals.plos.org]
- 8. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An organoid-based screen for epigenetic inhibitors that stimulate antigen presentation and potentiate T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA methyltransferase inhibition reduces inflammation-induced colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ineffective Compound Effects in Cellular Assays
Disclaimer: The designation "DN-108" is associated with multiple investigational compounds, including the DNA methyltransferase inhibitor RG108 and the anti-LILRB2 antibody IO-108. This guide provides general troubleshooting principles applicable to a wide range of experimental compounds and uses publicly available data on these specific agents as illustrative examples. Please verify the specific compound you are working with and consult its specific documentation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scenarios where a compound, such as "this compound," does not exhibit the expected effects in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: My compound is not showing any biological activity, even at high concentrations. What are the primary factors to investigate?
Several factors could lead to a complete loss of biological activity. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Compound Integrity and Stability: Confirm the identity and purity of your compound stock. Assess the compound's stability in your specific cell culture media and experimental conditions, as it may degrade over the course of the experiment.[1]
-
Cellular Model Suitability: Verify that your chosen cell line expresses the target of interest. The absence or low expression of the target protein will result in a lack of compound effect.[2]
-
Experimental Conditions: Ensure all experimental parameters, including incubation times, temperatures, and CO2 levels, are optimal and consistent.[3]
Q2: I'm observing high variability in my results between replicate experiments. What could be the cause?
Inconsistent results can stem from both technical and biological variability.[3]
-
Technical Variability: Inaccurate pipetting, uneven cell seeding density, and "edge effects" in microplates are common sources of error.[3]
-
Biological Variability: Use low-passage, authenticated cell lines to ensure consistency, as genetic drift can alter a cell's response to treatment.[3] Maintain uniform cell culture conditions, including media composition and serum batches.[3]
Q3: My dose-response curves are not sigmoidal. What should I check?
A non-sigmoidal dose-response curve can indicate issues with the compound's properties or the experimental setup.[3]
-
Compound Solubility: The compound may be precipitating out of solution at higher concentrations.[1][3]
-
Off-Target Effects: At higher concentrations, the compound might have off-target effects that produce a complex dose-response curve.[3]
-
Assay Interference: The compound might directly interfere with the assay readout. It is crucial to perform a cell-free assay to test for such interference.[1]
Troubleshooting Guide
If you are not observing the expected effect of your compound, follow these troubleshooting steps:
Step 1: Verify Compound Identity, Purity, and Handling
-
Identity and Purity: Confirm the identity of your compound using methods like mass spectrometry or NMR. Assess purity via HPLC.
-
Storage and Handling: Ensure the compound is stored at the recommended temperature and protected from light if it is light-sensitive. Prepare fresh working solutions for each experiment to avoid degradation.[1] Aliquot stock solutions to minimize freeze-thaw cycles.[1]
-
Solubility: Visually inspect for any precipitation after adding the compound to the media.[1] If solubility is an issue, consider using a different solvent or adjusting the pH, ensuring the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).[1]
Step 2: Evaluate the Cellular System
-
Target Expression: Confirm that your cell line expresses the target of interest at the protein level (e.g., via Western blot, flow cytometry, or immunofluorescence). For instance, if you are working with an anti-LILRB2 antibody like IO-108, your cells must express the LILRB2 receptor.[4]
-
Cell Line Authentication: Use authenticated cell lines to ensure you are working with the correct cells.
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range.[3] High passage numbers can lead to phenotypic and genotypic changes.[3]
Step 3: Optimize Experimental Parameters
-
Concentration Range: The effective concentration of a compound can vary significantly between cell lines. For example, studies with RG108 in buffalo adult fibroblasts showed significant effects at 20 and 100 µM. Clinical trials with IO-108 have explored doses from 60 mg up to 1800 mg.[5][6] It is essential to test a wide range of concentrations.
-
Treatment Duration: The time required to observe an effect can vary. Some effects may be rapid, while others may require longer incubation times.
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[7]
Quantitative Data Summary
| Compound Example | Cell Type/Model | Effective Concentration/Dose | Observed Effect | Reference |
| RG108 | Buffalo Adult Fibroblasts | 20 µM and 100 µM | Significantly decreased DNA methylation | |
| IO-108 | Human Patients with Solid Tumors | ≥600 mg | Full receptor occupancy in peripheral blood | [5][6] |
| IO-108 (Monotherapy) | Human Patients with Solid Tumors | Not specified | 9% overall response rate | [5][6] |
| IO-108 (in combination with pembrolizumab) | Human Patients with Solid Tumors | Not specified | 23% overall response rate | [5][6] |
Key Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Media
This protocol helps determine if the compound is stable under your experimental conditions.
-
Prepare a working solution of your compound in the cell culture medium at the final concentration used in your experiments.[1]
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.[1]
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.[1]
-
Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.[1]
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.[1]
Protocol 2: Western Blot for Target Protein Expression
This protocol is to confirm the presence of the target protein in your cell line.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Example signaling pathways for different "this compound" compounds.
Caption: A general experimental workflow for testing a compound in cells.
Caption: A troubleshooting decision tree for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to improve DN-108 solubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of DN-108 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
For initial experiments, it is recommended to use dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution of this compound, typically in the range of 10-50 mM. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it is crucial to be mindful of the final DMSO concentration in your experimental media, as it can exhibit cellular toxicity at concentrations as low as 0.1% (v/v).
Q2: this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture media. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in the final aqueous environment. To address this, consider the following:
-
Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your media.
-
Use an intermediate dilution step: Dilute the DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), before the final dilution into the aqueous media.
-
Incorporate a solubilizing agent: The use of excipients or solubilizing agents in your final media can help maintain the solubility of this compound.
Q3: Are there any alternative solvents to DMSO for this compound?
Yes, other organic solvents can be used, depending on the specific requirements of your experiment. These include:
-
Ethanol: A common solvent, but can have biological effects.
-
Dimethylformamide (DMF): Another strong solvent, but also associated with toxicity.
-
Polyethylene glycols (PEGs): Lower molecular weight PEGs (e.g., PEG 300, PEG 400) can be effective co-solvents.
A solvent screening study is recommended to identify the optimal solvent system for your application.
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Buffers
Problem: You are observing low solubility or precipitation of this compound when attempting to dissolve it directly in aqueous buffers such as PBS or saline.
Solution:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. If this compound has an ionizable group (e.g., an acidic or basic moiety), adjusting the pH of the buffer can increase its solubility.
-
For acidic compounds, increasing the pH above the pKa will lead to the formation of a more soluble salt.
-
For basic compounds, decreasing the pH below the pKa will result in the formation of a more soluble salt.
-
-
Use of Co-solvents: The addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds. A systematic evaluation of different co-solvents and their concentrations is recommended.
-
Inclusion of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where poorly soluble compounds like this compound can be encapsulated. Common non-ionic surfactants used in biological experiments include Tween® 20, Tween® 80, and Pluronic® F-68.
Issue: Cloudiness or Precipitation in Cell Culture Media Over Time
Problem: A freshly prepared solution of this compound in cell culture media appears clear, but cloudiness or precipitation is observed after a few hours of incubation.
Solution:
This is likely due to the limited kinetic solubility of this compound. While it may initially dissolve, it is thermodynamically unstable in the aqueous environment and will eventually precipitate.
-
Incorporate a Solubilizing Agent: The most effective solution is to include a solubilizing agent in the media to maintain the thermodynamic solubility of this compound. Cyclodextrins are often used for this purpose. They have a hydrophobic inner cavity that can encapsulate the drug molecule, while the hydrophilic exterior ensures solubility in the aqueous media.
-
Prepare Fresh Solutions: If the use of a solubilizing agent is not feasible, prepare fresh dilutions of this compound immediately before each experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | This compound Solubility (mg/mL) | Observations |
| Deionized Water | < 0.01 | Insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Insoluble |
| 100% DMSO | > 100 | Freely soluble |
| 100% Ethanol | 25.3 | Soluble |
| 1:1 (v/v) Ethanol:Water | 1.2 | Sparingly soluble |
| 5% (w/v) Solutol® HS 15 in PBS | 5.8 | Significantly improved aqueous solubility |
| 10% (w/v) Hydroxypropyl-β-Cyclodextrin in PBS | 8.2 | Good aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solvent Screening for Improved Aqueous Solubility
-
Preparation of Solvent Systems: Prepare a series of potential solvent systems. Examples include:
-
PBS with varying concentrations of a co-solvent (e.g., 10%, 20%, 30% PEG 400).
-
PBS with different surfactants above their CMC (e.g., 0.1% Tween® 80, 1% Pluronic® F-68).
-
PBS with various concentrations of a cyclodextrin (B1172386) (e.g., 5%, 10%, 15% HP-β-CD).
-
-
Addition of this compound: Add an excess amount of this compound powder to a fixed volume of each solvent system in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Strategies for enhancing the solubility of this compound.
Technical Support Center: Overcoming Off-Target Effects of DNMT Inhibitor RG108 (DN-108)
A Note on Compound Identification: Initial searches for "DN-108" suggest a possible typographical error for "RG108," a well-characterized non-nucleoside DNA methyltransferase (DNMT) inhibitor. This guide will focus on RG108, while also briefly addressing potential off-target concerns for a multi-kinase inhibitor, KRC-108, due to the initial ambiguity of the query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate potential off-target effects when working with the DNMT inhibitor RG108.
Frequently Asked Questions (FAQs)
Q1: What is RG108 and what is its primary mechanism of action?
A1: RG108 (also known as N-Phthalyl-L-tryptophan) is a non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs).[1] Unlike nucleoside analogs such as 5-azacytidine (B1684299), RG108 does not require incorporation into DNA. Instead, it is believed to bind directly to the active site of DNMTs, physically blocking the catalytic pocket and preventing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to cytosine residues in DNA.[2] This leads to passive demethylation of the genome during DNA replication and subsequent reactivation of epigenetically silenced genes, such as tumor suppressor genes.[3][4]
Q2: What are the known on-target effects and potency of RG108?
A2: The primary on-target effect of RG108 is the inhibition of DNA methylation. It has been shown to reactivate the expression of tumor suppressor genes like p16, TIMP3, and SFRP1 in cancer cell lines through promoter demethylation.[3] RG108 has a reported IC50 (half-maximal inhibitory concentration) of 115 nM in a cell-free assay for DNMT activity.[1]
Q3: What are the potential off-target effects of RG108?
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: A multi-pronged approach is recommended. This includes using the lowest effective concentration of RG108, employing negative controls (e.g., a structurally similar but inactive molecule, if available), and performing rescue experiments. Genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the intended target (DNMT1, DNMT3A, or DNMT3B), are highly effective. If the observed phenotype persists after target knockdown, it is likely due to an off-target effect.
Q5: Are there alternative compounds I can use as controls?
A5: Yes, using other DNMT inhibitors with different mechanisms of action can help validate that the observed phenotype is due to DNMT inhibition. Nucleoside analogs like decitabine (B1684300) (5-aza-2'-deoxycytidine) and 5-azacytidine are established DNMT inhibitors.[6] However, be aware that these compounds have their own off-target profiles and cytotoxic effects due to their incorporation into DNA and RNA.[6]
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed at High Concentrations of RG108
| Possible Cause | Troubleshooting Steps |
| Off-target binding | 1. Dose-Response Curve: Perform a detailed dose-response experiment to determine the minimal effective concentration for the desired on-target effect (e.g., demethylation of a specific gene promoter). Use concentrations at or near the IC50 for DNMT1. 2. Cellular Thermal Shift Assay (CETSA): This method can validate target engagement in intact cells. A shift in the thermal stability of DNMT1 upon RG108 binding would confirm on-target interaction. Lack of a shift at concentrations that produce the phenotype may suggest an off-target effect. 3. Orthogonal Approach: Use a different class of DNMT inhibitor (e.g., a nucleoside analog) to see if the same phenotype is recapitulated. |
| Compound Cytotoxicity | 1. Viability Assays: Conduct cell viability assays (e.g., MTT, trypan blue exclusion) across a range of RG108 concentrations to identify the threshold for cytotoxicity in your cell line.[1] 2. Apoptosis Assays: Use assays like Annexin V/PI staining to determine if the unexpected phenotype is a result of apoptosis induction. |
Problem 2: Inconsistent Results Across Different Cell Lines
| Possible Cause | Troubleshooting Steps |
| Differential expression of DNMTs or off-targets | 1. Expression Analysis: Quantify the expression levels of DNMT1, DNMT3A, and DNMT3B in your cell lines using qPCR or Western blotting. 2. Proteomic Profiling: If an off-target is suspected, consider proteomic approaches to identify proteins that interact with RG108 in a cell-line-specific manner. |
| Different epigenetic landscapes | 1. Baseline Methylation Analysis: Characterize the baseline DNA methylation status of key genes of interest in each cell line using techniques like bisulfite sequencing. |
Quantitative Data Summary
The following table summarizes the known quantitative data for RG108 and provides an illustrative example for a hypothetical off-target profile.
Table 1: Inhibitory Activity of RG108
| Target | IC50 (nM) | Assay Type | Reference |
| DNMTs (general) | 115 | Cell-free | [1] |
| DNMT1 | >250,000 | Cell-free | [7] (Note: This study reported significantly lower potency) |
| DNMT3A/3L complex | >500,000 | Cell-free | [7] |
Note: There is conflicting data in the literature regarding the in vitro potency of RG108.
Table 2: Illustrative Off-Target Profile for a Hypothetical DNMT Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. DNMTs | Potential Implication |
| DNMT1 (On-Target) | 100 | - | Desired demethylating activity |
| Histone Methyltransferase A | 5,000 | 50x | Moderate off-target activity |
| Kinase B | >10,000 | >100x | Low off-target activity |
| SAM-dependent enzyme C | 800 | 8x | Significant off-target potential |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with a validated siRNA targeting DNMT1 (or other DNMTs) or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm DNMT1 knockdown by Western blot or qPCR.
-
RG108 Treatment: Treat the remaining cells with RG108 at the desired concentration and a vehicle control (e.g., DMSO).
-
Phenotypic Analysis: After the appropriate incubation time, assess the phenotype of interest (e.g., gene expression changes, cell viability).
-
Data Interpretation: If the phenotype is observed in the non-targeting control siRNA-treated cells but is absent or significantly reduced in the DNMT1-knockdown cells, it is likely an on-target effect. If the phenotype persists in the DNMT1-knockdown cells, it is likely an off-target effect.
Visualizations
Caption: A logical workflow to distinguish on-target from off-target effects.
Caption: The signaling pathway of DNMT1 inhibition by RG108.
A Note on KRC-108: A Multi-Kinase Inhibitor
Should "this compound" refer to KRC-108, a multi-kinase inhibitor, the approach to managing off-target effects would differ significantly.
-
Potential Off-Targets: As a kinase inhibitor, KRC-108 has the potential to bind to other kinases within the human kinome due to the conserved nature of the ATP-binding pocket.[10]
-
Troubleshooting:
-
Kinome-wide Profiling: The most effective way to identify off-target effects is to screen KRC-108 against a broad panel of kinases (e.g., >400 kinases) in a competitive binding or enzymatic assay.[11]
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide an unbiased view of the signaling pathways affected by KRC-108 treatment in cells, revealing unexpected changes that may be due to off-target inhibition.
-
Control Compounds: Use more selective inhibitors for each of the primary targets (if available) to dissect which phenotypic effects are attributable to the inhibition of a specific kinase.
-
Caption: Experimental workflow for identifying kinase inhibitor off-targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting DN-108 Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with the investigational compound DN-108 in aqueous solutions. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
Precipitation of this compound, a poorly water-soluble compound, can occur for several reasons. The primary cause is often exceeding its solubility limit in the aqueous environment.[1] Several factors can influence this:
-
High Compound Concentration: The most common reason for precipitation is creating a solution where the concentration of this compound is higher than its solubility in the specific aqueous buffer.
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound can locally exceed its solubility limit and precipitate before it has a chance to disperse.[2]
-
pH of the Solution: If this compound has ionizable groups, the pH of the aqueous buffer will significantly affect its solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[2][3]
-
Temperature: The solubility of most solid compounds, like this compound, is dependent on temperature. While gentle warming can sometimes help dissolve a precipitate, some compounds can become less soluble with increasing temperature.[4][5][6]
-
Buffer Composition: The salts and other components in your aqueous buffer can interact with this compound and affect its solubility.
Q2: What are the immediate steps I can take if I observe precipitation?
If you notice cloudiness or visible precipitate in your this compound solution, here are some initial troubleshooting steps:[2]
-
Vortex/Mix Thoroughly: Ensure the solution is well-mixed. Sometimes, inadequate mixing can lead to localized high concentrations and precipitation.[1]
-
Gentle Warming: Try gently warming the solution to 37°C. Be cautious, as prolonged exposure to heat can degrade some compounds.[2]
-
Sonication: Use a bath sonicator to break up the precipitate and aid in redissolving the compound.[2]
-
pH Adjustment: If the structure of this compound suggests it has ionizable groups, carefully adjusting the pH of the solution may increase its solubility.[2]
Troubleshooting Guides
Guide 1: Optimizing the Dilution Protocol
Precipitation upon dilution of a concentrated stock is a frequent issue. The following protocol is designed to minimize "solvent shock" and maintain this compound in solution.
Experimental Protocol: Serial Dilution to Avoid Precipitation
-
Prepare Stock Solution: Start with a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Intermediate Dilutions: Instead of diluting directly into your final aqueous buffer, perform one or more intermediate dilutions in a mix of the organic solvent and the aqueous buffer or in the organic solvent alone.[2]
-
Final Dilution: Add the final, small volume of the intermediate this compound solution dropwise to the vigorously vortexing aqueous buffer.[1]
-
Continued Mixing: Continue to vortex the final solution for an additional 30-60 seconds to ensure thorough mixing.[1]
-
Visual Inspection: Carefully inspect the solution for any signs of cloudiness or precipitation.
dot
Caption: A logical workflow for troubleshooting this compound precipitation.
Guide 2: Modifying the Aqueous Solution
If optimizing the dilution protocol is insufficient, modifying the composition of the aqueous buffer can improve the solubility of this compound.
Key Factors Affecting Solubility in Aqueous Solutions
| Factor | Effect on this compound Solubility | Considerations |
| pH | Can significantly increase or decrease solubility depending on the pKa of this compound's ionizable groups.[3] | Ensure the final pH is compatible with your experimental system (e.g., cell culture). |
| Cosolvents | Small amounts of organic solvents (e.g., ethanol, polyethylene (B3416737) glycol) can increase the solubility of hydrophobic compounds.[7] | The concentration of the cosolvent must be compatible with your assay and not affect the biological activity. |
| Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) can form micelles that encapsulate and solubilize this compound. | Surfactants can interfere with some biological assays. |
| Complexing Agents | Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7] | The type and concentration of cyclodextrin (B1172386) need to be optimized. |
Experimental Protocol: pH Adjustment for Improved Solubility
-
Determine Ionization Properties: If the chemical structure of this compound is known, predict whether it has acidic or basic functional groups.
-
Prepare a pH Range of Buffers: Prepare a series of your experimental buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Test Solubility: Prepare your desired concentration of this compound in each of the prepared buffers using the optimized dilution protocol.
-
Observe and Quantify: Visually inspect for precipitation and, if possible, quantify the amount of soluble this compound using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Choose the pH that provides the best solubility without compromising the integrity of your experiment.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Investigating High-Concentration Cytotoxicity
Disclaimer: Information regarding a compound specifically named "DN-108" is not publicly available. This technical support guide has been developed using information on two similarly named research compounds, IO-108 (an anti-LILRB2 antibody) and RG108 (a non-nucleoside DNMT inhibitor), to address general principles of cytotoxicity at high concentrations. The information provided should be adapted to your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytotoxicity at high concentrations of our compound. What are the general mechanisms that could be at play?
High-concentration cytotoxicity can be triggered by several mechanisms, depending on the nature of the compound. For a small molecule inhibitor like RG108, which induces apoptosis in prostate cancer cells, high concentrations may lead to off-target effects or overwhelm cellular stress response pathways, leading to necrosis.[1] For an antibody like IO-108, the mechanism is typically more targeted. IO-108 is an anti-LILRB2 antibody designed to enhance anti-tumor immune responses by blocking inhibitory signals on myeloid cells.[2] Direct cytotoxicity to non-target cells would be unexpected, but formulation components or impurities could be a factor at high concentrations.
Q2: How does the expected mechanism of action of a compound influence the interpretation of high-concentration cytotoxicity data?
Understanding the intended mechanism is crucial. For RG108, a DNMT inhibitor, dose- and time-dependent growth inhibition and apoptosis are expected outcomes in susceptible cancer cell lines.[1] Therefore, cytotoxicity is part of its therapeutic action. For IO-108, the therapeutic action is immune modulation, not direct cell killing.[2] Any observed in vitro cytotoxicity on tumor cells alone at high concentrations would be considered an off-target effect and require further investigation, such as ruling out contaminants or aggregation of the antibody.
Q3: What are the key differences in expected cytotoxic profiles between a small molecule (like RG108) and a monoclonal antibody (like IO-108)?
Small molecules like RG108 often have broader dose-response curves and can exhibit off-target toxicities at higher concentrations due to their size and ability to diffuse across membranes.[3][4] Monoclonal antibodies like IO-108 are highly specific for their target receptor (LILRB2).[5] In clinical settings, IO-108 has been well-tolerated even at high doses (up to 1,800 mg) with no dose-limiting toxicities observed, suggesting high specificity.[6][7] Any in vitro cytotoxicity would more likely be related to experimental conditions rather than the antibody's primary mechanism.
Q4: Can a compound that induces apoptosis at therapeutic concentrations cause a different form of cell death at higher concentrations?
Yes. At therapeutic concentrations, compounds like RG108 can induce a controlled, programmed cell death (apoptosis) in cancer cells.[1][8] However, at very high concentrations, the cellular machinery for apoptosis can be overwhelmed. This can lead to a switch to necrosis, a more chaotic form of cell death characterized by membrane rupture and the release of cellular contents, which can provoke an inflammatory response.
Quantitative Data Summary
Table 1: Clinical Safety Summary of IO-108 in Patients with Advanced Solid Tumors
Data from a Phase I dose-escalation study. Doses ranged from 60 mg to 1,800 mg every 3 weeks.
| Adverse Event Category | IO-108 Monotherapy (N=12) | IO-108 + Pembrolizumab (N=13) |
| Any Treatment-Emergent AEs (TEAEs) | 100.0% | 92.3% |
| Grade 3-5 TEAEs | 25.0% | 61.5% |
| Any Treatment-Related AEs (TRAEs) | 50.0% | 46.2% |
| Most Common TRAEs (>15%) | Myalgia (25.0%), Pruritus (16.7%) | Pruritus (15.4%), Diarrhea (15.4%) |
| Serious TRAEs | 0% | 0% |
| TRAEs leading to discontinuation or death | 0% | 0% |
| No maximum tolerated dose was reached, and no dose-limiting toxicities were observed.[6][7][9] |
Table 2: In Vitro Effects of RG108 on Prostate Cancer (PCa) Cell Lines
Data represents the anti-tumoral impact of RG108.
| Cell Line | Key Effect |
| LNCaP | Significant dose- and time-dependent growth inhibition and apoptosis induction.[1] |
| 22Rv1 | Significant dose- and time-dependent growth inhibition and apoptosis induction.[1] |
| DU145 | Significant dose- and time-dependent growth inhibition and apoptosis induction.[1] |
| PC-3 | No significant growth inhibition or apoptosis induction.[1] |
| The study highlights that RG108 is an effective tumor growth suppressor in most PCa cell lines tested, likely mediated by reversing aberrant DNA methylation.[1] |
Troubleshooting Guides
Q1: Our cytotoxicity assay shows high background cell death in the untreated (negative control) wells. What should we check?
High background cytotoxicity can confound results.[10] Consider the following:
-
Cell Health: Ensure cells are in the logarithmic growth phase and are not over-confluent, which can cause spontaneous death.
-
Handling-Induced Damage: Overly vigorous pipetting can damage cell membranes, leading to the release of intracellular enzymes like LDH. Handle cell suspensions gently.[10][11]
-
Culture Conditions: Verify the incubator's CO2 levels, temperature, and humidity. Use cell culture-grade CO2 to avoid contaminants.
-
Reagent Quality: The serum used in the culture medium may have high endogenous LDH activity. Test new lots of reagents before use in critical experiments.[10]
Q2: The dose-response curve for our compound is inconsistent between experiments. What are the potential sources of variability?
Reproducibility is key for reliable data.[10] To minimize variability:
-
Cell Passage Number: Use cells within a consistent, low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Reagent Preparation: Prepare fresh reagents for each experiment. Avoid multiple freeze-thaw cycles for sensitive reagents.[10]
-
Standardize Timelines: Be precise with incubation times for cell seeding, compound treatment, and reagent addition across all plates and experiments.[10]
-
Compound Solubility: Ensure your compound is fully dissolved in the culture medium. Poor solubility can lead to inaccurate concentrations. The final concentration of solvents like DMSO should be kept low (typically <0.5%) to prevent solvent-induced toxicity.[10]
Q3: Our MTT assay results show low absorbance values, suggesting low cytotoxicity, while a parallel LDH assay indicates high cytotoxicity. How do we interpret this discrepancy?
MTT and LDH assays measure different cellular events.[12]
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, an indicator of cell death (necrosis or late apoptosis).[13]
A discrepancy where LDH release is high but MTT signal is also high (or not significantly reduced) could mean the compound is causing membrane damage without immediately arresting mitochondrial function. Conversely, a compound could inhibit mitochondrial respiration (lowering MTT signal) without causing immediate membrane rupture (low LDH release). It is crucial to use orthogonal assays and consider the timing of measurements.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[14]
-
Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[13][15]
-
Cell Seeding and Treatment: Plate and treat cells as described in the MTT protocol (Steps 1-2).
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the experiment.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: Carefully collect 50 µL of supernatant from each well without disturbing the cell monolayer and transfer to a new 96-well plate.[15]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[16]
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[15]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Protocol 3: Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorochrome-conjugated Annexin V.[17][18]
-
Cell Collection: Following compound treatment, collect both adherent and floating cells. Trypsinize adherent cells and combine them with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[17][18]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Generalized intrinsic pathway of apoptosis induced by a cytotoxic compound.
Caption: Experimental workflow for assessing in vitro cytotoxicity and viability.
Caption: Troubleshooting decision tree for unexpected high cytotoxicity results.
References
- 1. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Immune-Onc Therapeutics Announces First Patient Dosed with IO-108 in a Randomized Global Phase 1b/2 Study of First-Line Treatment of Advanced Liver Cancer in Clinical Collaboration with Roche — Immune-Onc Therapeutics [immune-onc.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. onclive.com [onclive.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell viability and proliferation measurement [takarabio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
Technical Support Center: DN-108 Treatment
Troubleshooting Guides & FAQs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with DN-108 treatment. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the apoptotic response to this compound across different cancer cell lines. What could be the underlying cause?
A1: Inconsistent apoptotic responses to this compound can stem from several factors related to the molecular characteristics of the cell lines being used. Key areas to investigate include:
-
Expression Levels of this compound's Target Protein: The efficacy of this compound is directly correlated with the expression level of its target. Cell lines with lower expression of the target protein may exhibit a reduced or delayed apoptotic response. It is recommended to perform a baseline protein expression analysis (e.g., Western blot or flow cytometry) for your panel of cell lines.
-
Activation State of the Downstream Signaling Pathway: The signaling pathway that this compound modulates may have varying baseline activation states across different cell lines. Constitutive activation of pro-survival pathways can counteract the pro-apoptotic effect of this compound, leading to resistance.
-
Presence of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active removal of this compound from the cell, thereby reducing its intracellular concentration and efficacy.
-
Cell Line Authenticity and Passage Number: It is crucial to ensure the authenticity of your cell lines through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes, which may affect drug sensitivity.
Q2: Our in-vivo xenograft models show poor correlation with our in-vitro data for this compound. What could explain this discrepancy?
A2: The transition from in-vitro to in-vivo models often introduces complexities that can affect the efficacy of a therapeutic agent. Potential reasons for the observed discrepancy include:
-
Pharmacokinetic Properties of this compound: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may be suboptimal. Poor bioavailability or rapid clearance can result in insufficient drug concentration at the tumor site.
-
Tumor Microenvironment (TME): The TME in an in-vivo model is significantly more complex than in-vitro conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can influence the tumor's response to this compound.
-
Drug Delivery to the Tumor: Inefficient penetration of this compound into the tumor tissue can limit its therapeutic effect. This can be influenced by the vascularization of the tumor and the physicochemical properties of the compound.
Q3: We are seeing batch-to-batch variability in the potency of our this compound compound. How can we troubleshoot this?
A3: Batch-to-batch variability is a common issue in drug development. A systematic approach is necessary to identify the source of the inconsistency:
-
Compound Quality Control: Ensure that each new batch of this compound undergoes rigorous quality control testing, including purity analysis (e.g., by HPLC), identity confirmation (e.g., by mass spectrometry and NMR), and solubility assessment.
-
Storage and Handling: this compound may be sensitive to temperature, light, or repeated freeze-thaw cycles. Adhere strictly to the recommended storage conditions and handling procedures to prevent degradation.
-
Assay Conditions: Minor variations in experimental conditions can lead to significant differences in measured potency. Standardize all assay parameters, including cell density, incubation times, and reagent concentrations.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
Problem: High variability in IC50 values for this compound between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Preparation and Addition | Prepare fresh dilutions of this compound for each experiment. Use a multichannel pipette for consistent reagent addition across the plate. |
| Incubation Time and Conditions | Strictly control the incubation time and maintain consistent temperature and CO2 levels in the incubator. |
Guide 2: Conflicting Apoptosis Assay Data
Problem: Discrepancy between results from different apoptosis assays (e.g., Annexin V vs. Caspase-3/7 activity).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Timing of Assay | Different apoptotic markers appear at different stages of the process. Annexin V binding occurs earlier (phosphatidylserine externalization) than caspase activation. Create a time-course experiment to map the apoptotic events. |
| Cell Permeabilization | For intracellular targets like active caspases, ensure complete and consistent cell permeabilization. Titrate the permeabilization agent and incubation time. |
| Assay Specificity | Confirm the specificity of your reagents. Use appropriate positive and negative controls for each assay. |
Data Presentation
Table 1: Comparative IC50 Values of this compound Across NSCLC Cell Lines
| Cell Line | Target Expression (Relative Units) | P-gp Expression (Relative Units) | This compound IC50 (nM) |
| A549 | 1.2 ± 0.1 | 0.8 ± 0.1 | 50 ± 5 |
| H1299 | 0.5 ± 0.05 | 1.5 ± 0.2 | 250 ± 20 |
| H460 | 1.5 ± 0.2 | 0.7 ± 0.1 | 35 ± 4 |
| Calu-1 | 0.8 ± 0.1 | 1.1 ± 0.1 | 150 ± 15 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Target Protein Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run the gel at 120V for 90 minutes.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (diluted in 5% BSA in TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Navigating DN-108 Assays: A Technical Support Guide to Reducing Variability
For researchers, scientists, and drug development professionals utilizing DN-108 assays, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and specific issues encountered during these experiments.
While "this compound assay" is not a universally standardized term, it most likely refers to assays involving the NG108-15 cell line (a neuroblastoma-glioma hybrid), often used in neurobiological research. A prominent example is a fluorometric assay to screen for enhancers of K-Cl cotransporter 2 (KCC2) activity by measuring intracellular chloride concentration. This guide will focus on this specific assay as a primary example, while also providing broadly applicable advice for other cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that can lead to variability in your this compound (NG108-15 cell-based) assays.
High Background Signal
A high background signal can mask the specific signal, leading to a poor signal-to-noise ratio and unreliable data.
Question: My baseline fluorescence is excessively high, even in my negative controls. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Cells and components in the media can naturally fluoresce. Test the fluorescence of each buffer and media component individually to identify the source. Consider using phenol (B47542) red-free media during the assay. |
| Assay Plate Issues | The type of microplate can significantly impact background fluorescence. Use black, opaque microplates to minimize background and prevent light scatter. Avoid clear or white plates which can contribute to high background.[1] |
| Incomplete Removal of Extracellular Dye | Residual unbound fluorescent dye will contribute to high background. Ensure thorough and consistent washing steps between dye loading and measurement. Increase the number and duration of washes if necessary.[2] |
| Contaminated Reagents | Ensure all reagents and solvents are of high purity and are not contaminated with fluorescent impurities.[1] Prepare fresh reagents and use sterile technique. |
| Light Exposure | If using a light-sensitive fluorescent dye, protect it from light as much as possible during all steps of the experiment.[3] |
Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be due to either a weak specific signal or high background noise, making it difficult to discern true experimental effects.
Question: The difference between my positive and negative controls is minimal. How can I improve my signal-to-noise ratio?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dye Concentration or Loading | The concentration of the fluorescent indicator and the loading time may be insufficient. Titrate the dye concentration and optimize the loading time to ensure adequate intracellular accumulation without causing toxicity. |
| Low Target Expression | The NG108-15 cells may not be expressing the target of interest (e.g., KCC2) at sufficient levels. Confirm target expression using methods like qPCR or Western blot. Ensure you are using a consistent and relatively low passage number of the cell line, as protein expression can change with extensive passaging.[4] |
| Cell Health and Viability | Unhealthy or dying cells will not respond optimally. Always use healthy, viable cells for your experiments.[4] Avoid over-confluency and ensure proper cell culture conditions. Perform a viability count before seeding cells.[4] |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore being used. Optimize the gain settings to enhance signal detection without saturating the detector.[1] |
| Insufficient Agonist/Antagonist Concentration | The concentration of your test compound may be too low to elicit a measurable response. Perform a dose-response curve to determine the optimal concentration range. |
High Well-to-Well Variability
Inconsistent results across replicate wells can obscure real effects and reduce the statistical power of your experiment.
Question: I'm observing significant differences in the signal from replicate wells. What can I do to improve consistency?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Pipette gently and use a consistent technique for each well. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of reagents will lead to variability. Ensure your pipettes are properly calibrated.[3] Use fresh tips for each reagent and sample addition. |
| Temperature Gradients | Uneven temperature across the plate during incubation can affect cell health and the assay reaction. Avoid stacking plates in the incubator to ensure uniform temperature distribution.[3] |
| Inconsistent Wash Steps | Residual reagents from incomplete washing can affect subsequent steps. Ensure all wells are washed equally and thoroughly. |
Experimental Protocols
Key Experiment: Fluorometric Chloride Extrusion Assay using NG108-15 Cells
This protocol is based on the methodology for identifying compounds that enhance KCC2-mediated chloride extrusion.
1. Cell Culture and Plating:
-
Culture NG108-15 cells in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and HAT supplement.
-
For the assay, seed cells in black, clear-bottom 96-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.[4]
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a chloride-sensitive fluorescent indicator (e.g., Clomeleon).
-
Wash the cells once with a balanced salt solution.
-
Incubate the cells with the dye-loading buffer for a specified time at 37°C, protected from light.
3. Compound Incubation:
-
Wash the cells to remove extracellular dye.
-
Add a low-chloride buffer to the cells to establish a chloride gradient.
-
Add test compounds (e.g., potential KCC2 enhancers) and controls to the appropriate wells. Incubate for a predetermined period.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chloride indicator using a plate reader.
-
Data is often expressed as a ratio of fluorescence at two different emission wavelengths to normalize for dye loading and cell number.
Visualizing Workflows and Pathways
To better understand the experimental process and potential sources of variability, the following diagrams illustrate key workflows and relationships.
Caption: Experimental workflow for a cell-based fluorescence assay.
Caption: Troubleshooting logic for identifying sources of assay variability.
By systematically addressing these potential sources of error, researchers can significantly reduce variability in their this compound assays, leading to more robust and reliable data.
References
- 1. Frontiers | Dietary interventions and nutritional strategies for menopausal health: a mini review [frontiersin.org]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG 108 | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 4. resources.novusbio.com [resources.novusbio.com]
DN-108 interference with common assay reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the hypothetical small molecule, DN-108, in common laboratory assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the common ways a small molecule like this compound can interfere with biochemical and cell-based assays?
Small molecules can interfere with assays through various mechanisms, which can lead to false-positive or false-negative results.[1][2][3] It is crucial to identify these artifacts early to avoid misinterpretation of data.[1] The primary modes of interference include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1][4]
-
Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal, often referred to as the "inner filter effect".[1]
-
Colored Compounds: In absorbance-based assays, colored compounds can interfere with optical density measurements.[1]
-
-
Chemical Reactivity: The compound may chemically react with assay components, such as the target protein (e.g., modifying cysteine residues), substrates, or detection reagents.[1][3][5]
-
Colloidal Aggregation: At certain concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[1][2][6]
-
Chelation: The compound may chelate metal ions that are essential for enzyme function or as cofactors in the assay.[1][2]
-
Membrane Disruption: In cell-based assays, the compound may disrupt cell membranes, leading to cytotoxicity or other artifacts.[1][2]
Q2: My potential inhibitor, this compound, shows activity in my primary enzymatic assay, but the results are inconsistent. What could be the cause?
Inconsistent results with a small molecule inhibitor can stem from several factors. One common reason is compound instability or insolubility in the assay buffer, leading to variable concentrations. Another possibility is that this compound is a promiscuous inhibitor, meaning it inhibits multiple enzymes without a specific mode of action, often through mechanisms like aggregation.[7] It is also crucial to rule out interference with the assay detection method (e.g., absorbance or fluorescence quenching).[7]
Q3: What is an orthogonal assay and why is it important for validating hits like this compound?
An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary assay but uses a different technology or principle. For example, if your primary screen is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a different detection method such as luminescence. Using an orthogonal assay is a critical step to confirm that the observed activity of a compound like this compound is genuine and not an artifact of the primary assay format.[3]
Troubleshooting Guides
Issue 1: Suspected Light-Based Interference
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the target protein.[1]
-
A dose-dependent decrease in signal in a fluorescence-based assay (quenching).
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.[1]
-
Analyze the data: If you observe a significant signal from this compound alone, it indicates autofluorescence. If the signal of a known fluorophore in the buffer is reduced in the presence of this compound, it suggests fluorescence quenching.
Data Presentation:
| This compound Concentration (µM) | Fluorescence Intensity (RFU) - No Enzyme |
| 100 | 15000 |
| 50 | 7500 |
| 25 | 3750 |
| 12.5 | 1800 |
| 6.25 | 900 |
| 0 (Buffer) | 100 |
Table 1: Example data showing autofluorescence of this compound.
Experimental Workflow:
Issue 2: Suspected Inhibition by Colloidal Aggregation
Symptoms:
-
Steep dose-response curve.[7]
-
Inhibition increases with pre-incubation time of the compound and the target protein.[1]
-
The inhibitory activity is sensitive to the presence of detergents.
Troubleshooting Protocol:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[1][7]
-
Compare the dose-response curves with and without the detergent.
-
Analyze the data: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.[1]
Data Presentation:
| This compound Concentration (µM) | % Inhibition (- Detergent) | % Inhibition (+ 0.01% Triton X-100) |
| 100 | 95 | 10 |
| 50 | 92 | 5 |
| 25 | 88 | 2 |
| 12.5 | 50 | 0 |
| 6.25 | 10 | 0 |
| 0 | 0 | 0 |
Table 2: Example data showing the effect of detergent on this compound inhibition.
Signaling Pathway/Mechanism Diagram:
Issue 3: Suspected Chemical Reactivity
Symptoms:
-
Inhibition increases with the pre-incubation time of the compound and the target protein.[1]
-
The activity is not reversible upon dilution.
-
If the assay contains thiol reagents (e.g., DTT), the compound's potency may be affected.[7]
Troubleshooting Protocol: Time-Dependent Inhibition Assay
-
Prepare two sets of reactions:
-
Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.[1]
-
Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously to start the reaction.[1]
-
-
Measure the reaction rate for both sets.
-
Analyze the data: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent, covalent modification of the enzyme, indicative of chemical reactivity.[1]
Data Presentation:
| Pre-incubation Time (min) | % Inhibition (Set A) | % Inhibition (Set B) |
| 0 | 20 | 20 |
| 15 | 55 | 22 |
| 30 | 80 | 21 |
| 60 | 95 | 20 |
Table 3: Example data for a time-dependent inhibition assay.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Modifying DN-108* Treatment for Long-Term Studies
*Note: Initial research indicates that "DN-108" is likely a typographical error for RG108 , a well-characterized, non-nucleoside DNA methyltransferase (DNMT) inhibitor. This document will proceed with the assumption that the user is referring to RG108.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RG108 in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is RG108 and what is its mechanism of action?
A1: RG108 is a non-nucleoside small molecule that inhibits DNA methyltransferases (DNMTs).[1] It functions by binding directly to the active site of DNMT enzymes, thereby preventing the transfer of methyl groups to DNA.[1] This inhibition of DNA methylation can lead to the reactivation of epigenetically silenced genes, such as tumor suppressor genes.[1]
Q2: What is the recommended solvent for RG108 and how should it be stored?
A2: RG108 is soluble in DMSO and ethanol (B145695).[2] For long-term storage, the powdered form should be kept at -20°C. Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[2] It is advisable to prepare fresh solutions for use in experiments.[2]
Q3: What is the stability of RG108 in aqueous solutions?
A3: In a neutral phosphate (B84403) buffer at 37°C, RG108 has a mean half-life of approximately 20 days. The terminal plasma half-life in rats has been reported to be around 3.7 hours.[3]
Q4: How often should the culture medium containing RG108 be replenished in a long-term study?
A4: Given the half-life of RG108 in aqueous buffer, for long-term studies (extending over several days or weeks), it is recommended to replenish the medium with freshly prepared RG108 every 2-3 days. This will help maintain a consistent concentration of the inhibitor in the cell culture environment.
Troubleshooting Guide for Long-Term RG108 Treatment
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased Cell Viability or Increased Apoptosis | RG108 concentration is too high for the specific cell line. Solvent (DMSO) concentration is toxic. Cell confluence is too high, leading to nutrient depletion and cell stress. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of RG108 for your cell line. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below cytotoxic levels (typically <0.1%). Maintain a consistent and appropriate cell density. Subculture cells before they reach 100% confluence. |
| Contamination (Bacterial, Fungal, or Mycoplasma) | Poor aseptic technique. Contaminated reagents or media. Contaminated incubator or biosafety cabinet. | Strictly adhere to aseptic techniques. Use sterile, filtered reagents and media. Regularly clean and decontaminate all cell culture equipment. Periodically test your cell lines for mycoplasma contamination. |
| Inconsistent or Unexpected Experimental Results | Degradation of RG108 in the culture medium over time. Variability in cell passage number. Inconsistent treatment schedule. | Replenish the culture medium with fresh RG108 every 2-3 days to ensure a stable concentration. Use cells within a consistent and defined passage number range for all experiments. Maintain a strict and consistent schedule for medium changes and RG108 replenishment. |
| Changes in Cell Morphology or Phenotype Unrelated to DNMT Inhibition | Genetic drift or clonal selection in the cell population over long-term culture. Environmental stressors (e.g., fluctuations in temperature, CO2, or humidity). | Regularly perform cell line authentication to ensure the identity of your cells. Monitor and maintain stable incubator conditions. |
Experimental Protocols & Data
General Protocol for Long-Term Cell Culture with RG108
This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.
-
Cell Seeding: Plate cells at a density that will not allow them to reach full confluency before the next scheduled medium change.
-
RG108 Preparation: Prepare a stock solution of RG108 in sterile DMSO or ethanol. Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before use.
-
Treatment: Replace the existing medium with the freshly prepared RG108-containing medium.
-
Incubation: Culture the cells under their optimal conditions (e.g., 37°C, 5% CO2).
-
Medium Replenishment: Every 2-3 days, aspirate the old medium and replace it with freshly prepared RG108-containing medium.
-
Monitoring: Regularly monitor the cells for viability, morphology, and signs of contamination.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., gene expression, DNA methylation analysis, cell viability assays).
Quantitative Data Summary
Table 1: Dose-Dependent Effects of RG108 on Cell Viability and Gene Expression in Various Cell Lines
| Cell Line | Treatment Duration | RG108 Concentration (µM) | Observed Effect | Reference |
| Porcine Fetal Fibroblasts | 72 hours | 5, 50 | Increased blastocyst rates of SCNT embryos. Increased apoptosis at 5 and 50 µM. | [4] |
| Human Bone Marrow Mesenchymal Stromal Cells (hBM-MSCs) | 48 hours | 5 | Increased expression of anti-senescence genes (TERT, bFGF, VEGF, ANG) and decreased expression of senescence-related genes (ATM, p21, p53). | [5] |
| Porcine Bone Marrow Mesenchymal Stem Cells (pBM-MSCs) | 48 hours | 10 | Increased expression of pluripotency genes (NANOG, POU5F1) and anti-apoptosis gene (BCL2). | [1][6] |
| Human Adipose Tissue-derived Stem Cells (hADSCs) | 4 days | 5 | Increased cell proliferation and upregulation of pluripotency-related genes. | [7] |
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) | 3 days | 50 | 42% loss of global DNA methylation levels and upregulation of mesenchymal cell markers (CD105, NANOG, OCT4) without affecting cell viability. | [8][9] |
Visualizations
Signaling Pathway of RG108 Action
References
- 1. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RG 108 | DNA methyltransferase inhibitor | Hello Bio [hellobio.com]
- 3. Pharmacokinetics of the Experimental Non-Nucleosidic DNA Methyl Transferase Inhibitor N-Phthalyl-L-Tryptophan (RG 108) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA Methyltransferase by RG108 Promotes Pluripotency-Related Character of Porcine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells [ijbiotech.com]
- 8. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation | PLOS One [journals.plos.org]
Technical Support Center: Best Practices for Minimizing DN-108 Batch-to-Batch Variation
Disclaimer: The following content is a template demonstrating the structure and type of information that would be included in a technical support center for a product designated "DN-108." The product "this compound" as a specific, commercially available research tool could not be definitively identified from public information. Therefore, for the purpose of this demonstration, This compound is treated as a hypothetical cell culture supplement designed to promote the differentiation of stem cells into a specific neuronal lineage. Researchers and scientists should substitute the details in this template with the specific information for their actual product.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation when using this compound and ensure the reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the differentiation efficiency of our stem cell cultures with a new batch of this compound compared to our previous batch. What could be the cause?
A1: Batch-to-batch variation in a complex biological supplement like this compound can arise from several factors related to its manufacturing and composition. Key potential causes include:
-
Variability in Raw Materials: The biological components used to manufacture this compound may have inherent variability.
-
Manufacturing Process Deviations: Minor fluctuations in the manufacturing process can lead to differences in the final product.
-
Protein Concentration and Activity: The concentration and biological activity of key protein components can vary between batches.
-
Presence of Impurities: The level and type of impurities may differ from batch to batch.
-
Storage and Handling: Improper storage or handling of a new batch can affect its performance.
Q2: How can we qualify a new batch of this compound to ensure it will perform similarly to our previous batches?
A2: We recommend a two-pronged approach to qualify a new batch: a bridging study and adherence to a standardized experimental protocol. A bridging study directly compares the performance of the new batch to a previously validated batch using a well-characterized cell line and a quantitative assay.
Q3: What are the recommended storage and handling conditions for this compound to maintain its stability?
A3: To ensure optimal performance and stability, this compound should be stored at -80°C in its original packaging. Avoid repeated freeze-thaw cycles. When preparing to use this compound, thaw it on ice and gently mix before adding it to your cell culture medium. Once thawed, any unused portion should be aliquoted into single-use volumes and stored at -80°C.
Troubleshooting Guides
| Observed Problem | Potential Causes | Recommended Solutions |
| Low Differentiation Efficiency with a New Batch | 1. Sub-optimal concentration of the new batch. 2. Degradation of the new batch due to improper handling. 3. Inherent lower potency of the new batch. | 1. Perform a dose-response experiment to determine the optimal concentration for the new batch. 2. Review storage and handling procedures. Ensure the new batch was not subjected to multiple freeze-thaw cycles. 3. Contact technical support to report the issue and provide lot numbers for both the new and old batches. |
| High Variability in Differentiation Across Replicates | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound in the culture medium. 3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Gently swirl the culture plate after adding the this compound-containing medium to ensure even distribution. 3. Avoid using the outer wells of the culture plate for experiments, as they are more prone to evaporation. |
| Unexpected Cell Morphology or Toxicity | 1. Contamination of the cell culture. 2. Incorrect dilution of this compound. 3. Interaction with other media components. | 1. Perform routine mycoplasma testing and check for bacterial or fungal contamination. 2. Double-check all calculations and dilutions. 3. Use the recommended basal medium and supplements. If using a custom medium, test for compatibility. |
Experimental Protocols
Protocol 1: Bridging Study for a New Batch of this compound
This protocol outlines a method to compare the performance of a new batch of this compound against a previously validated batch.
Methodology:
-
Cell Seeding: Plate a well-characterized pluripotent stem cell line (e.g., H9) at a consistent density (e.g., 2 x 10^4 cells/cm²) in a 24-well plate.
-
Treatment Groups:
-
Negative Control: Basal differentiation medium without this compound.
-
Positive Control: Basal differentiation medium with the previously validated batch of this compound at the standard concentration.
-
Test Group: Basal differentiation medium with the new batch of this compound at the standard concentration.
-
(Optional) Dose-Response: Include additional test groups with the new batch at varying concentrations (e.g., 0.5x, 1x, 2x the standard concentration).
-
-
Differentiation: Culture the cells for the standard differentiation period (e.g., 14 days), replacing the medium every 2-3 days.
-
Analysis: At the end of the differentiation period, assess the efficiency of neuronal differentiation using quantitative methods such as:
-
Immunofluorescence Staining: Stain for a neuron-specific marker (e.g., β-III tubulin) and a pluripotency marker (e.g., Oct4). Quantify the percentage of β-III tubulin-positive cells.
-
RT-qPCR: Analyze the expression of key neuronal and pluripotency genes.
-
-
Data Comparison: Compare the results from the new batch to the previously validated batch. The new batch should produce a similar percentage of differentiated cells and gene expression profile.
Visualization
Experimental Workflow for this compound Batch Qualification
Caption: Workflow for qualifying a new batch of this compound.
Logical Relationship of Factors Affecting Batch Variation
Caption: Key factors contributing to this compound batch variation.
Validation & Comparative
Comparative Analysis of DN-108 and Standard-of-Care BRAF/MEK Inhibition in BRAF V600E-Mutant Melanoma
A guide for researchers and drug development professionals.
This document provides a detailed comparison between the novel, second-generation selective BRAF inhibitor, DN-108, and the current standard-of-care treatment, a combination of a first-generation BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib), for the treatment of advanced or metastatic melanoma harboring the BRAF V600E mutation. The comparison is based on preclinical data generated to evaluate the efficacy, selectivity, and resistance profile of this compound against the established therapeutic regimen.
Overview of Therapeutic Agents
This compound (Fictional) is an investigational, orally bioavailable small molecule designed to potently and selectively inhibit BRAF V600E mutant protein. A key objective in the design of this compound is to maintain activity against melanoma cells that have developed resistance to first-generation BRAF inhibitors, a common clinical challenge.
Standard-of-Care: Dabrafenib + Trametinib is an FDA-approved combination therapy for BRAF V600-mutant metastatic melanoma.[1][2] Dabrafenib directly targets the BRAF V600E mutant kinase, while Trametinib inhibits MEK1 and MEK2, downstream effectors in the MAPK signaling pathway. This dual blockade has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to BRAF inhibitor monotherapy.[2]
Mechanism of Action and Signaling Pathway
Both this compound and the standard-of-care target the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is constitutively activated in BRAF V600E-mutant melanoma, driving cell proliferation and survival. Dabrafenib and this compound are designed to inhibit the mutated BRAF protein directly. Trametinib acts one step down the cascade at the MEK level. The combination of Dabrafenib and Trametinib provides a more complete shutdown of the pathway, which can delay the onset of resistance.
Preclinical Efficacy Comparison
The following tables summarize the in vitro and in vivo preclinical data comparing this compound with Dabrafenib and the Dabrafenib + Trametinib combination.
Table 1: In Vitro Cell Viability (IC50 Values)
IC50 values represent the concentration of drug required to inhibit cell growth by 50%. Lower values indicate higher potency.
| Cell Line | BRAF Status | Treatment | Mean IC50 (nM) |
| A375 | V600E | This compound | 8 |
| Dabrafenib | 15 | ||
| Dabrafenib + Trametinib (1:1) | 6 | ||
| SK-MEL-28 | V600E | This compound | 12 |
| Dabrafenib | 25 | ||
| Dabrafenib + Trametinib (1:1) | 10 | ||
| A375-DR (Dabrafenib Resistant) | V600E, MEK1 mutation | This compound | 30 |
| Dabrafenib | >1000 | ||
| Dabrafenib + Trametinib (1:1) | 550 | ||
| SK-MEL-31 (Wild-Type) | WT | This compound | >5000 |
| Dabrafenib | >5000 | ||
| Dabrafenib + Trametinib (1:1) | >5000 |
Table 2: In Vivo Xenograft Model Efficacy
Tumor growth inhibition (TGI) in A375 human melanoma xenograft mouse model.
| Treatment Group | Dosing | Mean TGI (%) at Day 21 |
| Vehicle Control | Daily | 0% |
| This compound | 30 mg/kg, daily | 95% |
| Dabrafenib | 30 mg/kg, daily | 75% |
| Dabrafenib + Trametinib | 30 mg/kg + 1 mg/kg, daily | 92% |
Detailed Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in various melanoma cell lines.
Methodology:
-
Cell Culture: A375, SK-MEL-28, A375-DR (Dabrafenib-resistant), and SK-MEL-31 (BRAF wild-type) cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A 10-point serial dilution of this compound, Dabrafenib, and a 1:1 combination of Dabrafenib and Trametinib was prepared. The cells were treated with the compounds for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence was read on a plate reader.
-
Data Analysis: The data was normalized to vehicle-treated controls. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound compared to the standard-of-care in a subcutaneous tumor model.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: 1x10^6 A375 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into four treatment groups (n=10 per group): Vehicle, this compound, Dabrafenib, and Dabrafenib + Trametinib.
-
Dosing: Compounds were formulated as specified and administered daily via oral gavage for 21 consecutive days.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At day 21, the study was terminated. Tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Summary and Conclusion
The preclinical data presented in this guide suggests that this compound is a highly potent inhibitor of BRAF V600E.
-
In Vitro Potency: this compound demonstrates superior single-agent potency compared to Dabrafenib in BRAF V600E mutant cell lines. Its activity is comparable to the Dabrafenib + Trametinib combination in treatment-naive cells.
-
Resistance Profile: Critically, this compound retains significant activity in a Dabrafenib-resistant cell line, where both Dabrafenib and the combination therapy show a substantial loss of efficacy.
-
In Vivo Efficacy: In the A375 xenograft model, this compound monotherapy showed robust tumor growth inhibition, comparable to the standard-of-care combination therapy and superior to Dabrafenib monotherapy.
These findings support the continued development of this compound as a potential new therapeutic option for BRAF V600E-mutant melanoma, with a particularly promising profile for overcoming acquired resistance to current therapies. Further investigation in clinical trials is warranted to establish its safety and efficacy in patients.
References
Cross-Validation of DN-108 (RG108) Results in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA methyltransferase (DNMT) inhibitor DN-108, also known as RG108, with the widely used alternative, 5-aza-2'-deoxycytidine (Decitabine). The comparative analysis is supported by experimental data from various cancer cell lines, with detailed methodologies for key experiments.
Executive Summary
This compound (RG108) is a non-nucleoside DNMT inhibitor that has demonstrated efficacy in suppressing tumor growth in various cancer cell lines. Unlike nucleoside analogs such as Decitabine, which require incorporation into DNA and can be associated with higher cytotoxicity, RG108 directly and reversibly binds to the active site of DNMTs. This guide summarizes the cross-validation of RG108's effects, presenting its performance in comparison to Decitabine across different cancer cell lines and detailing the experimental protocols used to generate this data.
Data Presentation: Comparative Efficacy of RG108 and Decitabine
The following tables summarize the half-maximal inhibitory concentration (IC50) values for RG108 and Decitabine in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of RG108 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eca-109 | Esophageal Cancer | 70 | [1] |
| TE-1 | Esophageal Cancer | 75 | [1] |
| LNCaP | Prostate Cancer | Dose-dependent inhibition observed | [2] |
| 22Rv1 | Prostate Cancer | Dose-dependent inhibition observed | [2] |
| DU145 | Prostate Cancer | Dose-dependent inhibition observed | [2] |
Table 2: IC50 Values of Decitabine (5-aza-2'-deoxycytidine) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.26 ± 0.02 | [3] |
| K562/DAC (Resistant) | Chronic Myelogenous Leukemia | 3.16 ± 0.02 | [3] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 84.461 (72h) | [4] |
| A549 | Non-Small Cell Lung Cancer | 2.218 | |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1.629 | |
| H1792 | Non-Small Cell Lung Cancer | 1.471 | |
| H522 | Non-Small Cell Lung Cancer | 1.948 | |
| HT-29 | Colorectal Cancer | 6.7 | [5] |
| SW620 | Colorectal Cancer | 8.3 | [5] |
| DU145 | Prostate Cancer | Dose-dependent inhibition observed | [6] |
| 22Rv1 | Prostate Cancer | Dose-dependent inhibition observed | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., RG108 or Decitabine) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Clonogenic Assay
The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
Protocol:
-
Cell Preparation and Seeding:
-
Prepare a single-cell suspension from a stock culture.
-
Count the cells and determine the appropriate number to be seeded for each treatment condition to obtain a countable number of colonies (typically 50-100 colonies per plate).
-
Seed the cells into 6-well plates or culture dishes and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with the desired concentrations of the compound for a specified duration.
-
-
Incubation:
-
After treatment, replace the drug-containing medium with fresh medium.
-
Incubate the plates for 1-3 weeks at 37°C in a 5% CO2 incubator, allowing colonies to form.
-
-
Fixation and Staining:
-
Remove the medium and wash the cells with PBS.
-
Fix the colonies with a solution such as methanol (B129727) or 4% paraformaldehyde for 5-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for about 2 hours.
-
-
Colony Counting:
-
Carefully wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment.
-
PE = (number of colonies formed / number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Mandatory Visualization
Signaling Pathway of DNMT Inhibitors
The following diagram illustrates the general mechanism of action of DNMT inhibitors like RG108. By inhibiting DNA methyltransferases, these compounds lead to the demethylation of CpG islands in the promoter regions of tumor suppressor genes. This reactivation of gene expression can induce apoptosis, cell cycle arrest, and inhibit tumor growth.
Caption: Mechanism of action of DNMT inhibitor RG108.
General Experimental Workflow for Cell Viability Assessment
This diagram outlines the typical workflow for assessing the effect of a compound on cell viability using an MTT assay.
Caption: Workflow for MTT-based cell viability assay.
References
- 1. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Knockdown: Antisense Oligonucleotides (ASOs) vs. siRNA
Note to the Reader: The initial topic requested a comparison between "DN-108" and siRNA. However, "this compound" does not correspond to a known, publicly documented technology for protein knockdown. The term most closely identified, IO-108, is an immunotherapeutic antibody with a mechanism of action distinct from direct gene silencing. To provide a valuable and relevant comparison for researchers, this guide will compare siRNA with a well-established and widely used alternative for protein knockdown: Antisense Oligonucleotides (ASOs) .
Introduction
In the fields of functional genomics, target validation, and drug development, the ability to specifically suppress the expression of a target protein is an invaluable tool. Among the most powerful methods for achieving this are those that target messenger RNA (mRNA), the intermediary molecule that carries genetic information from DNA to the protein-synthesis machinery. Two leading technologies in this space are Antisense Oligonucleotides (ASOs) and small interfering RNAs (siRNAs). While both ultimately lead to a reduction in protein levels, they employ distinct molecular mechanisms and possess different characteristics that make them suitable for different applications.
This guide offers an objective comparison of ASO and siRNA technologies, presenting quantitative data, detailed experimental protocols, and visual diagrams to assist researchers, scientists, and drug development professionals in making an informed choice for their experimental needs.
Mechanism of Action
The fundamental difference between ASOs and siRNAs lies in their structure and the cellular machinery they engage to silence a target gene.[1][2]
Antisense Oligonucleotides (ASOs): ASOs are single-stranded, synthetic strings of nucleic acids, typically 15-25 nucleotides long, that are chemically modified to enhance stability and cellular uptake.[3] They are designed to be complementary to a specific region of a target mRNA. ASOs can function through several mechanisms, with the most common being RNase H-mediated degradation.[4][5]
-
RNase H-Mediated Degradation: The ASO binds to its complementary sequence on the target mRNA, forming a DNA-RNA heteroduplex.[5] This hybrid structure is recognized by RNase H, an endogenous enzyme present in both the nucleus and cytoplasm, which then cleaves the RNA strand, leading to its degradation and preventing protein translation.[6][7]
-
Steric Hindrance: Some ASOs are designed to physically block the binding of cellular machinery to the mRNA.[5][8] By binding to the 5' cap region or the start codon, they can prevent the ribosome from initiating translation.
-
Splicing Modulation: ASOs can also bind to pre-mRNA in the nucleus and interfere with the splicing process, causing exons to be skipped or introns to be retained.[2][4] This can lead to the production of a non-functional protein or trigger mRNA decay.
Small Interfering RNA (siRNA): siRNAs are short, double-stranded RNA molecules, typically 20-25 base pairs in length.[2] They operate through the RNA interference (RNAi) pathway, a natural cellular process for gene regulation.
-
RISC Loading: Once inside the cell, the double-stranded siRNA is recognized and loaded into the RNA-Induced Silencing Complex (RISC).[9] The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains associated with the RISC.
-
Target Recognition and Cleavage: The guide strand directs the RISC to the target mRNA that has a complementary sequence.[3] The Argonaute-2 (Ago2) protein, a key component of RISC, then acts as a molecular scissor, cleaving the target mRNA.[9] This cleavage event leads to the rapid degradation of the mRNA, thereby silencing gene expression.
Signaling Pathway Diagrams
Comparative Performance Data
The choice between ASO and siRNA technologies often depends on the specific experimental goals. Below is a summary of key performance metrics based on comparative studies.
| Feature | Antisense Oligonucleotides (ASOs) | Small Interfering RNAs (siRNAs) |
| Structure | Single-stranded DNA or RNA analogue (15-25 nt)[2] | Double-stranded RNA (20-25 bp)[2] |
| Mechanism | RNase H cleavage, steric hindrance, or splicing modulation[4][5] | RISC-mediated cleavage of target mRNA[3] |
| Cellular Location | Nucleus and Cytoplasm[1][7] | Primarily Cytoplasm[1] |
| Potency (In Vitro) | Potency can be high but is variable. Requires chemical modifications for stability and activity.[3] | Generally considered more potent in cell culture, often requiring lower concentrations.[10] |
| Duration of Effect | Can be long-lasting (days to weeks), depending on ASO stability and cell division rate.[1] | Typically transient (3-7 days in dividing cells) as the siRNA is diluted with cell division.[1][11] |
| Off-Target Effects | Can occur via hybridization to partially complementary sequences, including intronic regions.[11][12] | Primarily miRNA-like off-target effects due to "seed region" complementarity in the 3' UTR of unintended mRNAs.[9] |
| Delivery | Can be delivered "naked" (gymnotic delivery) in some cell lines or via transfection reagents/conjugates.[13] | Generally requires a delivery vehicle (e.g., lipid nanoparticles, polymers) for cellular uptake.[][15] |
Quantitative Comparison of Knockdown Efficacy
Direct comparisons show that while both technologies can achieve significant knockdown, their efficiency can vary. A study comparing ASO and siRNA targeting PDK1 found that both could induce a large number of gene expression changes, but a target-specific pattern was most discernible at earlier time points (48 hours) before being obscured by non-specific effects at 72 hours.[16][17]
| Parameter | ASO (PDK1-Targeted) | siRNA (PDK1-Targeted) | Key Findings & Recommendations |
| Concentration | 50-200 nM | 10-100 nM | siRNA often achieves effective knockdown at lower concentrations in vitro.[18] |
| Time Point | 48 hours: A target-specific pattern of gene alterations was detectable.[16] | 48 hours: A similar target-specific pattern was observed.[16] | Analyze knockdown at earlier time points (24-48h) to minimize confounding off-target effects. |
| Time Point | 72 hours: Non-specific alterations became more prominent, obscuring the target-specific pattern.[16] | 72 hours: Non-specific alterations also increased, complicating data interpretation.[16] | Longer incubation times can increase the likelihood of observing secondary and off-target effects. |
| Specificity | Can cause off-target effects on both exonic and intronic regions due to nuclear action.[11] | Off-target effects are often miRNA-like and related to the seed sequence.[9] | Use at least two different ASOs/siRNAs targeting the same gene and appropriate mismatch/scrambled controls to validate results.[13] |
Experimental Protocols
To provide a practical guide, the following are generalized protocols for performing a knockdown experiment in a standard cell line (e.g., HeLa cells) grown in a 6-well plate format.
Protocol 1: ASO-Mediated Knockdown using Lipid Transfection
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Reduced-serum medium (e.g., Opti-MEM)
-
ASO targeting the gene of interest (e.g., final concentration of 50 nM)
-
Non-targeting control ASO
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
Nuclease-free water and microcentrifuge tubes
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[1]
-
ASO Preparation: On the day of transfection, dilute the target ASO and control ASO to the desired final concentration in reduced-serum medium.[1]
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid transfection reagent in reduced-serum medium according to the manufacturer's protocol. Incubate for 5 minutes at room temperature.[1]
-
Complex Formation: Combine the diluted ASO with the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for ASO-lipid complexes to form.[1]
-
Transfection: Add the complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator. The medium can be replaced with fresh complete growth medium after 4-6 hours.[1]
-
Analysis: Harvest cells 24-72 hours post-transfection for analysis. Assess knockdown efficiency by measuring target mRNA levels (via qRT-PCR) and protein levels (via Western blot).[19]
Protocol 2: siRNA-Mediated Knockdown using Lipid Transfection
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Reduced-serum medium (e.g., Opti-MEM)
-
siRNA targeting the gene of interest (e.g., final concentration of 10 nM)
-
Non-targeting control siRNA
-
Transfection reagent specifically for RNAi (e.g., Lipofectamine™ RNAiMAX)
-
Nuclease-free water and microcentrifuge tubes
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate to reach 60-80% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the target siRNA and control siRNA to the desired final concentration in reduced-serum medium.[1]
-
Transfection Reagent Preparation: In a separate tube, dilute the RNAi transfection reagent in reduced-serum medium as per the manufacturer's protocol.
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature.[1]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. There is typically no need to change the medium after transfection.[1]
-
Analysis: Harvest cells and analyze for target mRNA and protein knockdown using qRT-PCR and Western blot, respectively.
Experimental Workflow Diagrams
Conclusion
Both ASO and siRNA technologies are robust and effective methods for inducing protein knockdown. The optimal choice depends on the specific experimental context.
-
siRNA is often favored for its high potency in vitro, the relative ease of designing effective sequences, and its well-characterized mechanism of action in the cytoplasm. It is an excellent choice for transient knockdown in cultured cells.[1]
-
ASOs offer greater versatility, with the ability to act in both the nucleus and cytoplasm. This makes them suitable for targeting nuclear RNAs (e.g., pre-mRNAs, lncRNAs) and for applications requiring splicing modulation.[1][2] Their potential for longer-lasting effects and options for delivery without lipid reagents can also be advantageous.[13][20]
For any knockdown experiment, it is critical to perform rigorous validation. This includes using multiple distinct ASO or siRNA sequences against the same target, employing appropriate negative controls (e.g., scrambled or mismatched sequences), and confirming knockdown at both the mRNA and protein levels.[13] By carefully considering the factors outlined in this guide, researchers can effectively harness these powerful technologies to explore gene function and advance drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. gencefebio.com [gencefebio.com]
- 3. origene.com [origene.com]
- 4. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-viral Methods for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Direct comparison of the specificity of gene silencing using antisense oligonucleotides and RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Independent combinatorial effect of antisense oligonucleotides and RNAi-mediated specific inhibition of the recombinant Rat P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aumbiotech.com [aumbiotech.com]
- 20. researchgate.net [researchgate.net]
Independent Reproducibility of DNMT Inhibitor RG108 Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA methyltransferase (DNMT) inhibitor RG108, often referred to as DN-108, with alternative DNMT inhibitors. It summarizes key findings, evaluates their reproducibility across independent laboratories, and presents supporting experimental data and protocols.
RG108 is a non-nucleoside small molecule that directly inhibits DNMTs by blocking their active site. This mechanism of action prevents the methylation of DNA and leads to the reactivation of epigenetically silenced genes. Its distinct, non-covalent inhibitory action and lower toxicity profile compared to nucleoside analogs have made it a subject of interest in various research fields.
Comparative Analysis of DNMT Inhibitors
The following table summarizes the quantitative data for RG108 and two commonly used nucleoside DNMT inhibitors, Azacytidine (5-Azacytidine) and Decitabine (B1684300) (5-Aza-2'-deoxycytidine).
| Feature | RG108 | Azacytidine (5-Azacytidine) | Decitabine (5-Aza-2'-deoxycytidine) |
| Mechanism of Action | Non-nucleoside inhibitor, directly binds to the active site of DNMTs. | Nucleoside analog, incorporates into RNA and DNA, covalently traps DNMTs. | Nucleoside analog, incorporates into DNA, covalently traps DNMTs. |
| IC50 Value | Initially reported as 115 nM, with a biotinylated version showing an IC50 of 40 nM.[1][2] However, subsequent independent research indicated limited inhibitory potency against DNMT1 and the murine DNMT3A/3L complex, with IC50 values exceeding 250 µM and 500 µM, respectively.[3] | Varies by cell line, generally in the low micromolar range. | Varies by cell line, typically 2- to 10-fold lower concentration than Azacytidine for equivalent activity.[4][5] |
| Cell Viability Effects | Generally shows low cytotoxicity.[6] | Reduces cell viability, can be more effective than Decitabine at concentrations above 1 µM.[4][5] | Reduces cell viability, generally more potent than Azacytidine at lower concentrations.[4][5] |
| Effects on Apoptosis | Can protect against apoptosis in some contexts.[7] | Induces apoptosis, but may be less efficient than Decitabine in some cell lines.[8][9] | Potent inducer of apoptosis.[5] |
| Gene Expression | Reactivates epigenetically silenced genes, including tumor suppressor genes and pluripotency-related genes.[7][10][11] | Modulates gene expression, with profiles that are largely non-overlapping with Decitabine.[4][5] | Modulates gene expression, with profiles that are largely non-overlapping with Azacytidine.[4][5] |
| Cell Cycle Arrest | Can promote cell cycle progression in some normal stem cells. | Can cause a decrease in all cell cycle phases.[5] | Can cause an increase in the G2-M phase.[5] |
Reproducibility of Key Findings
While direct head-to-head reproducibility studies are not extensively published, the core findings regarding RG108's biological effects have been observed in multiple independent laboratories.
Upregulation of Pluripotency-Related Genes in Stem Cells
Multiple research groups have independently demonstrated that RG108 treatment of mesenchymal stem cells (MSCs) leads to the upregulation of pluripotency-associated genes such as OCT4, SOX2, and NANOG.[7][11] This effect is attributed to the demethylation of the promoter regions of these genes. These findings suggest that the role of RG108 in enhancing stemness is a reproducible phenomenon.
Reactivation of Tumor Suppressor Genes in Cancer Cells
The initial characterization of RG108 showed its ability to demethylate and reactivate tumor suppressor genes in human cancer cell lines. This finding has been a foundational concept for its potential application in oncology. Subsequent studies by various groups have utilized RG108 to investigate the role of DNA methylation in cancer, indirectly supporting the reproducibility of its gene-reactivating capabilities.
Neuroprotective and Otoprotective Effects
Independent studies have explored the protective effects of RG108 in neurological and auditory systems. For instance, research has shown that RG108 can protect against noise-induced hearing loss by attenuating oxidative stress-induced DNA damage and subsequent apoptosis in cochlear hair cells.[6] Other work has demonstrated its impact on long-term memory maintenance, suggesting a role for DNA methylation in cognitive processes.[12] The investigation of RG108 in different in vivo models by separate research teams points towards the robustness of its biological activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by RG108 and a general experimental workflow for its application.
Caption: Mechanism of RG108 in reactivating silenced genes.
Caption: General experimental workflow for studying RG108 effects.
Experimental Protocols
Cell Culture and RG108 Treatment
-
Cell Seeding: Plate cells (e.g., human cancer cell lines or mesenchymal stem cells) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 50-70%).
-
RG108 Preparation: Prepare a stock solution of RG108 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing RG108 or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., OCT4, p16) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using a method such as the ΔΔCt method.
DNA Methylation Analysis (General Principle)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from RG108-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter regions of interest from the bisulfite-converted DNA using specific primers.
-
Sequencing or Methylation-Specific PCR: Sequence the PCR products to determine the methylation status of individual CpG sites or use methylation-specific PCR to assess the overall methylation status of the region.
Conclusion
The available body of research indicates that the primary findings related to the biological effects of RG108, such as the reactivation of silenced genes and the modulation of stem cell pluripotency, are reproducible across different experimental systems and laboratories. However, there is a notable discrepancy in the reported IC50 values, suggesting that its potency may be context-dependent and potentially lower than initially described. When compared to nucleoside analog DNMT inhibitors like Azacytidine and Decitabine, RG108 offers the advantage of lower cytotoxicity and a distinct, non-covalent mechanism of action. Conversely, the nucleoside analogs are generally more potent in reducing cell viability and inducing apoptosis in cancer cells. The choice of inhibitor will therefore depend on the specific research question and experimental context, with RG108 being a valuable tool for studying the effects of transient DNMT inhibition with minimal toxicity, while Azacytidine and Decitabine are more established for studies requiring potent cytotoxic effects.
References
- 1. stemcell.com [stemcell.com]
- 2. Synthesis and in vitro evaluation of biotinylated RG108: a high affinity compound for studying binding interactions with human DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA Methyltransferase by RG108 Promotes Pluripotency-Related Character of Porcine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells [ijbiotech.com]
- 12. DNA Methylation Inhibition Reversibly Impairs the Long-Term Context Memory Maintenance in Helix - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Myeloid Checkpoint Inhibitor IO-108 and its Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While the initial focus has been on targeting T-cell inhibitory pathways, such as PD-1/PD-L1 and CTLA-4, there is a growing recognition of the crucial role of the myeloid compartment in orchestrating the tumor immune microenvironment. Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as Immunoglobulin-like transcript 4 (ILT4), has emerged as a key myeloid checkpoint receptor that promotes immune evasion. This guide provides a head-to-head comparison of IO-108, a clinical-stage anti-LILRB2 antibody, and its principal analogs, offering a comprehensive overview of their mechanisms of action, clinical performance, and the experimental protocols used for their evaluation.
IO-108 is a fully human IgG4 monoclonal antibody that specifically targets LILRB2, thereby blocking its interaction with various ligands, including HLA-G, ANGPTLs, SEMA4A, and CD1d.[1][2][3] This blockade is designed to reprogram immunosuppressive tumor-associated macrophages (TAMs) and other myeloid cells towards a pro-inflammatory phenotype, ultimately enhancing T-cell activation and anti-tumor immunity.[4][5][6][7] This guide will compare IO-108 with other LILRB2/ILT4 inhibitors in clinical development: MK-4830, JTX-8064, OR502, and the dual LILRB1/LILRB2 inhibitor NGM707.
Comparative Data on IO-108 and Analogs
The following tables summarize the available clinical data for IO-108 and its key competitors, focusing on their mechanism of action, clinical trial status, efficacy, and safety profiles.
Table 1: Overview of IO-108 and Key Analogs
| Drug Name | Company | Target(s) | Antibody Isotype | Mechanism of Action | Clinical Trial Identifier(s) |
| IO-108 | Immune-Onc Therapeutics | LILRB2 (ILT4) | Human IgG4 | Blocks LILRB2 interaction with ligands (HLA-G, ANGPTLs, etc.) to repolarize myeloid cells and enhance T-cell activation.[1][4][8] | NCT05054348[9] |
| MK-4830 | Merck | LILRB2 (ILT4) | Human IgG4 | Antagonist antibody that blocks ILT4, leading to reprogramming of TAMs and enhanced T-cell function.[10][11][12] | NCT03564691[10] |
| JTX-8064 | Jounce Therapeutics | LILRB2 (ILT4) | Humanized IgG4 | Selective and potent inhibitor of LILRB2, designed to reprogram immunosuppressive macrophages.[6][13][14] | NCT04669899[14] |
| OR502 | OncoResponse | LILRB2 (ILT4) | Humanized IgG1 | Binds to LILRB2 to block its inhibitory activity, rescuing innate and adaptive immune responses.[15][16][17] | NCT06090266[18] |
| NGM707 | NGM Biopharmaceuticals | LILRB1 (ILT2) & LILRB2 (ILT4) | Humanized monoclonal antibody | Dual antagonist that blocks both ILT2 and ILT4 to reverse myeloid suppression and promote NK and T-cell killing.[19][20] | NCT04913337[21] |
Table 2: Clinical Efficacy of IO-108 and Analogs (Monotherapy)
| Drug Name | Phase | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Noteworthy Responses |
| IO-108 | Phase 1 | Advanced Solid Tumors | 9% (1/11)[9] | - | 1 durable Complete Response (CR) in treatment-refractory Merkel cell carcinoma.[9] |
| MK-4830 | Phase 1 | Advanced Solid Tumors | One response observed.[10][11] | - | Durable responses observed.[10][11] |
| JTX-8064 | Phase 1 | Advanced Solid Tumors | 0% (0/22)[14] | 31.8% (7/22) with 2 durable Stable Disease (SD).[14] | - |
| OR502 | Phase 1 | Advanced Solid Tumors | 13% (2/16)[18] | 44% (7/16)[18] | 2 Partial Responses (PR) in melanoma and NSCLC.[18] |
| NGM707 | Phase 1/2 | Advanced Solid Tumors | 2.9% (1/35)[19][21] | ~31%[19][21] | 1 confirmed PR in melanoma.[19][21] |
Table 3: Clinical Efficacy of IO-108 and Analogs (Combination with Anti-PD-1)
| Drug Name | Phase | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Noteworthy Responses |
| IO-108 | Phase 1 | Advanced Solid Tumors | 23% (3/13)[9] | - | PRs in microsatellite-stable cholangiocarcinoma and colon cancer.[5] |
| MK-4830 | Phase 1 | Advanced Solid Tumors | 24% (8/34)[7] | - | Responses in patients who had progressed on prior anti-PD-1 therapy.[11] |
| JTX-8064 | Phase 1 | Advanced Solid Tumors | 11.1% (1/9)[14] | 44.4% (4/9) with 1 durable SD.[14] | 1 PR in PD-1 resistant cholangiocarcinoma.[14] |
| OR502 | Phase 1 | Advanced Solid Tumors | 1 cPR in soft tissue sarcoma (n=20 in combo arm).[22] | - | - |
| NGM707 | Phase 1/2 | Advanced Solid Tumors | ~11% (4/37)[23] | ~43%[19][21][23] | 1 pathological CR and 4 confirmed PRs.[23] |
Table 4: Safety Profile of IO-108 and Analogs (Treatment-Related Adverse Events - TRAEs)
| Drug Name | Therapy | Any Grade TRAEs | Grade ≥3 TRAEs | Common TRAEs |
| IO-108 | Monotherapy | 50.0% (6/12)[9] | All Grade 1 or 2[9] | Not specified |
| Combination | 46.2% (6/13)[9] | All Grade 1 or 2[9] | Not specified | |
| MK-4830 | Monotherapy | 48% (24/50)[7] | Majority Grade 1 and 2[12] | Not specified |
| Combination | 54% (28/52)[7] | Majority Grade 1 and 2[12] | Not specified | |
| JTX-8064 | Monotherapy | 50% (11/22)[14][24] | One Grade 3 (tumor flare)[14] | Fatigue, abdominal pain, arthralgia, flushing, nausea, pyrexia[14] |
| Combination | 66.7% (6/9)[14][24] | No Grade ≥3[14] | Fatigue, pyrexia[14] | |
| OR502 | Monotherapy | 53% (10/19)[18] | No Grade ≥3[18] | Infusion-related reactions, hypothyroidism, pneumonitis[18] |
| Combination | - | No Grade ≥3[22] | Infusion-related reactions | |
| NGM707 | Monotherapy | 46.3%[19][21] | 4.8%[19][21] | Fatigue, arthralgia, nausea[19][21] |
| Combination | 41.3%[19][21] | 4.4%[19][21] | Fatigue, diarrhea[19][21] |
Table 5: Pharmacokinetics and Receptor Occupancy
| Drug Name | Half-life | Receptor Occupancy (RO) |
| IO-108 | - | Full peripheral blood RO at doses ≥600 mg.[9] |
| MK-4830 | - | ≥95% blood RO at highest dose levels.[10][11] |
| JTX-8064 | - | Full RO through 21 days achieved at ≥300 mg.[14][24] |
| OR502 | 10-14 days[18] | Near-complete RO at ≥200 mg, 100% at ≥400 mg.[18] |
| NGM707 | 12.8 days[19][20][21] | Full ILT2 and ILT4 RO at doses ≥200 mg.[19][20][21] |
Signaling Pathways and Experimental Workflows
LILRB2 Signaling Pathway
LILRB2 is an inhibitory receptor primarily expressed on myeloid cells.[1][7] Upon binding to its ligands, such as HLA-G on tumor cells, LILRB2's intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) become phosphorylated.[25] This leads to the recruitment of phosphatases like SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, thereby dampening pro-inflammatory pathways and promoting an immunosuppressive M2-like macrophage phenotype.[25]
Caption: LILRB2 signaling cascade in a myeloid cell.
Experimental Workflow: In Vitro T-Cell Activation Assay
This workflow outlines a typical in vitro assay to assess the ability of a LILRB2 inhibitor to enhance T-cell activation.
Caption: Workflow for an in vitro T-cell activation assay.
Detailed Experimental Protocols
Receptor Occupancy (RO) Assay by Flow Cytometry
Objective: To determine the percentage of LILRB2 receptors on peripheral blood myeloid cells that are bound by the therapeutic antibody.
Principle: This assay typically uses a competitive binding approach. A fluorescently labeled anti-LILRB2 antibody that competes with the therapeutic antibody for binding to LILRB2 is added to patient samples. The reduction in fluorescence intensity compared to a pre-dose sample indicates the level of receptor occupancy by the therapeutic.
Protocol Outline:
-
Sample Collection: Collect whole blood samples from patients at pre-dose and various time points post-dose in sodium heparin tubes.
-
Competitive Binding:
-
In a 96-well plate, add a small volume of whole blood to each well.
-
Add a pre-titered, saturating concentration of a fluorescently labeled (e.g., Alexa Fluor 647) anti-LILRB2 antibody that is known to compete with the therapeutic antibody.
-
For a total receptor control, a non-competing labeled anti-LILRB2 antibody can be used in separate wells.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer (e.g., BD FACS Lysing Solution).
-
Cell Staining:
-
Wash the remaining leukocytes with FACS buffer (PBS with 2% FBS).
-
Stain with a cocktail of fluorescently labeled antibodies to identify myeloid cell populations (e.g., CD14 for monocytes, CD11b for myeloid cells).
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Data Acquisition:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a calibrated flow cytometer.
-
-
Data Analysis:
-
Gate on the myeloid cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the competing anti-LILRB2 antibody for each sample.
-
Calculate the percentage of receptor occupancy using the following formula: %RO = (1 - (MFI_post-dose - MFI_background) / (MFI_pre-dose - MFI_background)) * 100
-
In Vitro T-Cell Activation Assay
Objective: To assess the ability of a LILRB2 inhibitor to enhance T-cell activation in a co-culture system with myeloid cells.
Principle: T-cells are co-cultured with monocytes (as a source of myeloid cells) and stimulated with sub-optimal levels of T-cell receptor (TCR) agonists. The addition of a LILRB2 inhibitor is expected to repolarize the monocytes to a more stimulatory phenotype, leading to increased T-cell proliferation and cytokine production.
Protocol Outline:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes and T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
T-Cell Labeling (for proliferation):
-
Label the isolated T-cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
-
Co-culture Setup:
-
In a 96-well flat-bottom plate, seed the isolated monocytes.
-
Add the labeled T-cells to the wells with the monocytes at a specific ratio (e.g., 5:1 T-cells to monocytes).
-
Add a sub-optimal concentration of anti-CD3 and anti-CD28 antibodies to stimulate the T-cells.
-
Add serial dilutions of the LILRB2 inhibitor (e.g., IO-108) or an isotype control antibody.
-
-
Incubation: Incubate the co-culture for 3-5 days at 37°C in a humidified CO2 incubator.
-
Analysis:
-
T-cell Proliferation: Harvest the cells and analyze the dilution of the proliferation dye in the T-cell population by flow cytometry.
-
T-cell Activation Markers: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[22][26][27][28][29][30][31][32][33][34]
-
Conclusion
IO-108 and its analogs represent a promising new class of cancer immunotherapies that target the immunosuppressive myeloid compartment. The available clinical data, while still early, suggest that these agents are generally well-tolerated and show signs of anti-tumor activity, both as monotherapy and in combination with PD-1 inhibitors. The head-to-head comparison reveals differences in their specific targets (LILRB2 alone vs. dual ILT2/ILT4), antibody isotypes, and reported efficacy and safety profiles. As more mature data from ongoing and future clinical trials become available, a clearer picture of the relative strengths and weaknesses of each of these agents will emerge, guiding their optimal development and application in the treatment of cancer. The provided experimental protocols offer a foundation for researchers to further investigate the biology of LILRB2 and the activity of its inhibitors.
References
- 1. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 2. Immune-Onc Therapeutics Announces First Patient Dosed with IO-108 in a Randomized Global Phase 1b/2 Study of First-Line Treatment of Advanced Liver Cancer in Clinical Collaboration with Roche — Immune-Onc Therapeutics [immune-onc.com]
- 3. Immune-Onc Therapeutics Announces IO-108 Phase I Clinical Trial Results Selected for Oral Presentation at AACR Annual Meeting 2023 — Immune-Onc Therapeutics [immune-onc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Initial results of a phase I study of MK-4830, a first-in-class anti–i" by L. L. Siu, Ding Wang et al. [scholarlycommons.henryford.com]
- 11. First-in-Class Human IgG4 Monoclonal Antibody Shows Activity Alone and Combined With Pembrolizumab in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 12. oncozine.com [oncozine.com]
- 13. trialstat.com [trialstat.com]
- 14. providence.elsevierpure.com [providence.elsevierpure.com]
- 15. OncoResponse Announces Phase 1 Results of the Clinical Trial of OR502, anti-LILRB2 Antibody, in Subjects with Advanced Cancer [prnewswire.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. OncoResponse reports data of Phase I solid tumour treatment trial [clinicaltrialsarena.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. ascopubs.org [ascopubs.org]
- 20. ngmbio.com [ngmbio.com]
- 21. ascopubs.org [ascopubs.org]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. NGM Bio Announces New Clinical Data from Ongoing Trial of NGM707 in Advanced Solid Tumors and Outlines Evolved Strategy for Aldafermin and NGM120 to Focus on Rare Conditions with Significant Unmet Need – NGM Biopharmaceuticals, Inc. [news.ngmbio.com]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. benchchem.com [benchchem.com]
- 27. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 28. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 29. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytokine release assays [bio-protocol.org]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. miltenyibiotec.com [miltenyibiotec.com]
- 33. criver.com [criver.com]
- 34. Cytokine release syndrome and cancer immunotherapies – historical challenges and promising futures - PMC [pmc.ncbi.nlm.nih.gov]
DN-108: A Comparative Analysis of Efficacy in Primary vs. Immortalized Cells
In the landscape of epigenetic modulators, the compound DN-108 has garnered attention for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's efficacy in primary and immortalized cells, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data. While the specific compound "this compound" remains elusive in publicly available research, extensive data exists for a closely related and functionally analogous compound, RG108 , a non-nucleoside DNA methyltransferase (DNMT) inhibitor. This guide will proceed with a detailed analysis of RG108 as a proxy for the intended topic, presenting a comparative view of its effects on these two fundamental cell types.
Efficacy of RG108: A Tale of Two Cell Types
The differential effects of RG108 on primary and immortalized cells are rooted in their inherent biological differences. Primary cells, derived directly from living tissue, possess a finite lifespan and closely mimic the physiological state of their tissue of origin. In contrast, immortalized cells, often derived from tumors or genetically modified, can proliferate indefinitely in culture, providing a robust and consistent model for cancer research.
The primary mechanism of action for RG108 is the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA. This process, known as DNA methylation, is a key epigenetic mechanism that can silence gene expression. In cancer, aberrant hypermethylation of tumor suppressor genes is a common event, leading to their inactivation and contributing to tumorigenesis. RG108, by inhibiting DNMTs, can reverse this hypermethylation, leading to the re-expression of these critical genes.
In Immortalized Cancer Cells: Reactivating Silenced Genes
Studies on various cancer cell lines have demonstrated that RG108 can effectively inhibit cell growth and induce apoptosis (programmed cell death). For instance, in human prostate cancer cell lines (LNCaP, 22Rv1, and DU145), RG108 treatment led to a significant dose- and time-dependent inhibition of cell viability and an increase in apoptosis.[1] This anti-tumoral effect is linked to the demethylation and subsequent re-expression of key tumor suppressor genes that were silenced by hypermethylation.[1]
In Primary Cells: A Focus on Rejuvenation and Stemness
In contrast to its cytotoxic effects on cancer cells, RG108 exhibits a different profile in primary cells, particularly in adult stem cells. Research on human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) has shown that RG108 can combat cellular senescence, the process of aging in cells.[2] Treatment with RG108 was found to decrease the number of senescent cells and enhance their migratory and protective capabilities.[2] This anti-senescence effect is attributed to the demethylation and increased expression of the TERT gene, which encodes for telomerase, an enzyme that helps maintain telomere length and extend cellular lifespan.[2]
Furthermore, studies on porcine bone marrow mesenchymal stem cells and human adipose tissue-derived stem cells have indicated that RG108 can promote pluripotency-related characteristics.[3][4] By modulating DNA methylation, RG108 was shown to upregulate the expression of genes associated with stemness, suggesting its potential in regenerative medicine applications.[3][4]
Quantitative Comparison of RG108 Efficacy
The following table summarizes the quantitative data on the efficacy of RG108 in representative primary and immortalized cell lines.
| Parameter | Immortalized Cells (Prostate Cancer Cell Line - LNCaP) | Primary Cells (Human Bone Marrow MSCs) | Reference |
| Effect on Cell Viability | Dose-dependent decrease | No significant cytotoxicity at optimal dose | [1][2] |
| IC50 (Concentration for 50% inhibition) | ~50-100 µM (for growth inhibition) | Not applicable (focus on anti-senescence) | [1] |
| Effect on Apoptosis | Induction of apoptosis | Protection against apoptosis | [1][3] |
| Key Gene Expression Changes | Upregulation of tumor suppressor genes (e.g., GSTP1, APC) | Upregulation of anti-senescence (TERT) and pluripotency genes | [1][2][3] |
| Mechanism of Action | Reversal of promoter hypermethylation of tumor suppressor genes | Demethylation of promoters of anti-senescence and pluripotency genes | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the efficacy of RG108.
Cell Viability Assay (Immortalized Cancer Cells)
-
Cell Seeding: Prostate cancer cells (LNCaP) are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, cells are treated with varying concentrations of RG108 (e.g., 10, 50, 100 µM) or a vehicle control (DMSO).
-
Incubation: Cells are incubated for 24, 48, and 72 hours.
-
MTT Assay: At each time point, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals are dissolved in DMSO.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Senescence-Associated β-Galactosidase Staining (Primary Cells)
-
Cell Culture: Human bone marrow MSCs are cultured in appropriate media.
-
Treatment: Cells are treated with an optimized dose of RG108 (e.g., 5 µM) for 48 hours.
-
Fixation: Cells are washed with PBS and fixed with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) for 5 minutes.
-
Staining: Cells are washed and incubated with the staining solution (containing X-gal) at 37°C overnight in a CO₂-free incubator.
-
Visualization: The percentage of blue-stained (senescent) cells is determined by counting under a microscope.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of RG108 and a typical experimental workflow.
References
- 1. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-senescence effects of DNA methyltransferase inhibitor RG108 in human bone marrow mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA Methyltransferase by RG108 Promotes Pluripotency-Related Character of Porcine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells [ijbiotech.com]
Benchmarking DN-108 (RG108) Against Other DNA Methyltransferase Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of DN-108, identified herein as the well-characterized DNA methyltransferase (DNMT) inhibitor RG108, against other prominent pathway inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of performance data and experimental methodologies to inform research and development decisions.
Introduction to DNMT Inhibition and RG108
DNA methylation is a critical epigenetic mechanism that regulates gene expression. This process is primarily mediated by DNA methyltransferases (DNMTs), which catalyze the transfer of a methyl group to the C5 position of cytosine residues, typically within CpG dinucleotides. Aberrant DNA hypermethylation, leading to the silencing of tumor suppressor genes, is a hallmark of many cancers. Consequently, DNMT inhibitors have emerged as a promising class of anti-cancer agents.
These inhibitors are broadly classified into two categories: nucleoside analogs and non-nucleoside inhibitors. RG108 is a non-nucleoside small molecule inhibitor that is thought to directly block the active site of DNMTs, preventing the catalytic reaction. This mechanism contrasts with that of nucleoside analogs, which require incorporation into DNA to trap the enzyme.
Comparative Performance of DNMT Inhibitors
The inhibitory potency of RG108 and other DNMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for RG108 and its key competitors from various studies. It is crucial to note that IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.
In Vitro DNMT1 Inhibition
| Inhibitor | Type | DNMT1 IC50 (nM) | Assay Conditions | Reference |
| RG108 | Non-nucleoside | 115 | Cell-free enzymatic assay | |
| Azacitidine | Nucleoside Analog | Requires metabolic activation and DNA incorporation; direct IC50 not applicable in this context. | - | |
| Decitabine | Nucleoside Analog | Requires metabolic activation and DNA incorporation; direct IC50 not applicable in this context. | - | |
| Zebularine | Nucleoside Analog | Requires metabolic activation and DNA incorporation; direct IC50 not applicable in this context. | - | |
| SGI-1027 | Non-nucleoside | 6,000 - 13,000 | Cell-free enzymatic assay |
Cellular Growth Inhibition in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Exposure Time | Reference |
| RG108 | Various Cancer Cell Lines | Varies | Varies | |
| Azacitidine | Various Cancer Cell Lines | Varies | Varies | |
| Decitabine | Various Cancer Cell Lines | Varies | Varies | |
| Zebularine | T24 Bladder Carcinoma | 120 | Not Specified | |
| SGI-1027 | Various Cancer Cell Lines | Varies | Varies |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the DNA methylation pathway and a typical workflow for assessing DNMT inhibitor activity.
Figure 1. Simplified DNA methylation pathway and the inhibitory action of RG108.
Figure 2. A generalized workflow for an in vitro DNMT inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the activity of DNMT inhibitors.
In Vitro DNMT1 Inhibition Assay (Colorimetric)
This assay is based on an ELISA-like method to measure the activity of DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT substrate-coated microplate
-
S-adenosylmethionine (SAM) as a methyl donor
-
Test inhibitors (e.g., RG108) at various concentrations
-
Primary antibody specific for 5-methylcytosine (B146107) (5-mC)
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chromogenic substrate
-
Wash and assay buffers
Procedure:
-
Add the assay buffer, SAM, and varying concentrations of the inhibitor to the wells of the DNMT substrate-coated microplate.
-
Initiate the reaction by adding the DNMT1 enzyme to each well.
-
Incubate the plate for a specified time (e.g., 90-120 minutes) at 37°C to allow for DNA methylation.
-
Wash the wells to remove unreacted components.
-
Add the primary antibody against 5-mC and incubate for 60 minutes at room temperature.
-
Wash the wells and add the enzyme-conjugated secondary antibody, followed by a 30-minute incubation.
-
After a final wash, add the chromogenic substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The percentage of inhibition is calculated relative to a control reaction without any inhibitor, and the IC50 value is determined from a dose-response curve.[1]
Cellular DNA Methylation Assay
This type of assay measures the global DNA methylation levels in cells treated with DNMT inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
DNMT inhibitors (RG108, azacitidine, etc.)
-
DNA extraction kit
-
ELISA-based global DNA methylation quantification kit
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the DNMT inhibitors for a specified period (e.g., 48-72 hours).
-
Harvest the cells and extract genomic DNA.
-
Quantify the global DNA methylation using a commercially available kit, which typically involves an ELISA-like procedure where genomic DNA is bound to the plate and the 5-mC content is detected with a specific antibody.
-
The results are expressed as a percentage of 5-mC relative to the total DNA, and the dose-dependent decrease in methylation is determined.
Conclusion
RG108 is a potent, non-nucleoside inhibitor of DNA methyltransferases. Unlike nucleoside analogs such as azacitidine and decitabine, RG108 does not require incorporation into DNA to exert its inhibitory effect, which may result in a different toxicity profile.[2] Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. Head-to-head comparative studies under standardized assay conditions are essential for a definitive assessment of the relative potencies of these inhibitors. The experimental protocols provided in this guide offer a foundation for such comparative analyses. This information aims to support researchers in their efforts to develop more effective epigenetic therapies for cancer and other diseases.
References
Synergistic Effects of IO-108 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of IO-108, an investigational anti-LILRB2 (Leukocyte Immunoglobulin-like Receptor B2) monoclonal antibody, when used in combination with other therapeutic agents. The primary focus is on the combination of IO-108 with the anti-PD-1 antibody pembrolizumab (B1139204) in the context of advanced solid tumors, based on available clinical trial data.
Introduction to IO-108
IO-108 is a fully human IgG4 monoclonal antibody that targets the inhibitory immune checkpoint receptor LILRB2 (also known as ILT4). LILRB2 is predominantly expressed on myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment. By binding to its ligands, including HLA-G, ANGPTLs, SEMA4A, and CD1d, LILRB2 transmits inhibitory signals that suppress the anti-tumor immune response. IO-108 is designed to block this interaction, thereby reprogramming immune-suppressive myeloid cells to a pro-inflammatory state and enhancing T-cell activation.
IO-108 and Pembrolizumab: A Synergistic Combination
The combination of IO-108 with the PD-1 inhibitor pembrolizumab is based on a strong scientific rationale. While pembrolizumab reinvigorates exhausted T cells by blocking the PD-1/PD-L1 axis, IO-108 tackles a complementary immunosuppressive mechanism mediated by myeloid cells. This dual approach is hypothesized to create a more robust and durable anti-tumor immune response.
Clinical Efficacy: Phase 1 Trial (NCT05054348)
A first-in-human, Phase 1 clinical trial (NCT05054348) evaluated the safety and efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced, relapsed, or refractory solid tumors.[1][2] The data demonstrates a clear synergistic effect with the combination therapy.
Table 1: Comparison of Clinical Activity
| Outcome | IO-108 Monotherapy (n=11) | IO-108 + Pembrolizumab (n=13) |
| Overall Response Rate (ORR) | 9.1%[3] | 23.1%[3] |
| Complete Response (CR) | 9.1% (1 patient)[3] | 0% |
| Partial Response (PR) | 0% | 23.1% (3 patients)[4] |
| Stable Disease (SD) | 36.4% (4 patients)[3] | 30.8% (4 patients)[3] |
| Progressive Disease (PD) | 54.5% | 46.1% |
| Duration of Response | CR ongoing for >2 years[4][5] | Responding patients on study for 8 to 12+ months[1][2] |
Data from the NCT05054348 Phase 1 dose-escalation study. The combination therapy cohort included patients with microsatellite stable (MSS) colorectal cancer and cholangiocarcinoma, tumor types generally less responsive to anti-PD-1 monotherapy.[4]
Safety and Tolerability
Both IO-108 monotherapy and the combination with pembrolizumab were found to be well-tolerated. No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.[6]
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | IO-108 Monotherapy (n=12) | IO-108 + Pembrolizumab (n=13) |
| Any Grade TEAEs | 100% | 92.3% |
| Grade 3-5 TEAEs | 25.0% | 61.5%[3] |
| Treatment-Related AEs (TRAEs) | 50.0%[6] | 46.2%[6] |
| Most Common TRAEs (>15%) | Myalgia (25.0%), Pruritus (16.7%)[6] | Pruritus (15.4%), Diarrhea (15.4%)[6] |
| Serious TEAEs | 8.3% | 61.5%[3] |
| TEAEs Leading to Discontinuation | 8.3% | 15.4%[3] |
Note: The higher rate of Grade 3-5 and serious TEAEs in the combination arm is consistent with the known safety profile of pembrolizumab.
Experimental Protocols
Phase 1 Clinical Trial (NCT05054348) Methodology
-
Study Design: A multicenter, open-label, dose-escalation study with monotherapy and combination therapy cohorts.[7]
-
Patient Population: Adult patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have failed or are intolerant to standard systemic therapy.[7]
-
Treatment Regimen:
-
Primary Objectives: To assess the safety and tolerability of IO-108 as a monotherapy and in combination with pembrolizumab, and to determine the recommended Phase 2 dose (RP2D).[1]
-
Secondary Objectives: To characterize pharmacokinetics, immunogenicity, and preliminary anti-tumor activity.[1]
Pharmacodynamic and Biomarker Analysis
-
Methodology: Tumor tissue biopsies were collected at baseline and on-treatment for immune profiling. Gene expression analysis was performed using NanoString technology, likely with the PanCancer Immune Profiling Panel or a similar custom codeset.[8]
-
NanoString PanCancer Immune Profiling Panel: This panel typically includes 770 genes involved in the immune response, covering 24 different immune cell types, key checkpoint inhibitors, cancer-testis antigens, and genes measuring the broader immune response.[9][10] The analysis of gene expression data helps to understand the changes in the tumor microenvironment induced by the treatment.
Mechanism of Synergy and Signaling Pathways
The synergistic anti-tumor activity of IO-108 and pembrolizumab stems from their complementary actions on different components of the immune system.
Caption: Synergistic mechanism of IO-108 and pembrolizumab.
Signaling Pathway Description:
-
IO-108 on Myeloid Cells: Tumor cells and other cells in the microenvironment express ligands for LILRB2. Engagement of LILRB2 on myeloid cells leads to the recruitment and activation of the phosphatases SHP-1 and SHP-2.[11][12] This initiates a signaling cascade that results in an immunosuppressive myeloid phenotype, characterized by reduced antigen presentation and production of inhibitory cytokines. IO-108 blocks the LILRB2 receptor, preventing ligand binding and subsequent inhibitory signaling. This "reprograms" the myeloid cells to a pro-inflammatory state, enhancing their ability to activate T cells.
-
Pembrolizumab on T Cells: Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and immune evasion. Pembrolizumab, an anti-PD-1 antibody, blocks this interaction, thereby restoring the effector function of T cells and enabling them to recognize and kill tumor cells.
-
Synergistic Effect: By combining IO-108 and pembrolizumab, two key mechanisms of immune evasion are targeted simultaneously. IO-108 enhances the activation of T cells by promoting pro-inflammatory myeloid cell function, while pembrolizumab removes the brakes on already activated T cells. This leads to a more potent and comprehensive anti-tumor immune response than either agent alone.
Conclusion
The combination of IO-108 and pembrolizumab demonstrates a promising synergistic effect in patients with advanced solid tumors, with an improved overall response rate compared to IO-108 monotherapy and a manageable safety profile. The mechanism of action, targeting both myeloid cell- and T cell-mediated immune suppression, provides a strong rationale for this combination. Further clinical development, including ongoing dose-expansion cohorts, will be crucial to fully elucidate the therapeutic potential of this combination in various tumor types.
References
- 1. IO-108: A Quick Look at Its R&D Progress and Clinical Results from the 2023 AACR [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. gtac.wustl.edu [gtac.wustl.edu]
- 11. A LILRB1 variant with a decreased ability to phosphorylate SHP-1 leads to autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
DN-108 (IO-108) in Combination Therapy: A Comparative Guide for Researchers
This guide provides a detailed comparison of the investigational anti-LILRB2 antibody, IO-108, as a monotherapy versus its use in combination with the anti-PD-1 antibody pembrolizumab (B1139204) for the treatment of advanced solid tumors. The information is based on publicly available data from a first-in-human Phase I clinical trial.
Mechanism of Action: Targeting the Tumor Microenvironment
IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is an inhibitory receptor primarily expressed on myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment.[1] By binding to its ligands, including HLA-G, LILRB2 suppresses the anti-tumor immune response. IO-108 blocks this interaction, thereby promoting a pro-inflammatory phenotype in myeloid cells and enhancing the activation of T-cells to attack tumor cells.[1]
The combination of IO-108 with pembrolizumab, an immune checkpoint inhibitor that blocks the PD-1/PD-L1 pathway, represents a dual-pronged approach to overcoming immune suppression. While pembrolizumab reinvigorates exhausted T-cells, IO-108 reprograms the myeloid compartment of the tumor microenvironment to be more supportive of an anti-tumor response.
Clinical Efficacy: Monotherapy vs. Combination Therapy
A Phase I dose-escalation study (NCT05054348) evaluated the safety and preliminary efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[2][3][4]
Table 1: Overall Response Rate (ORR)
| Treatment Group | Number of Patients (Evaluable) | Overall Response Rate (ORR) | Complete Response (CR) |
| IO-108 Monotherapy | 11 | 9% | 1 (Merkel cell carcinoma) |
| IO-108 + Pembrolizumab | 13 | 23% | Not Reported |
Data sourced from a Phase I dose escalation study.[2][4]
The combination of IO-108 with pembrolizumab demonstrated a higher overall response rate compared to IO-108 monotherapy in this early-phase trial.[2][4] Notably, a durable complete response lasting over two years was observed in a patient with treatment-refractory Merkel cell carcinoma treated with IO-108 monotherapy.[2][4]
Safety and Tolerability Profile
IO-108 was well-tolerated both as a monotherapy and in combination with pembrolizumab up to the maximum administered dose of 1800 mg every three weeks.[2] No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.[2]
Table 2: Treatment-Related Adverse Events (TRAEs)
| Treatment Group | Patients with any TRAE | Grade of TRAEs | TRAEs leading to discontinuation or death |
| IO-108 Monotherapy | 50.0% (6/12) | All Grade 1 or 2 | 0 |
| IO-108 + Pembrolizumab | 46.2% (6/13) | All Grade 1 or 2 | 0 |
Data sourced from a Phase I dose escalation study.[2]
All treatment-related adverse events were mild or moderate (Grade 1 or 2) in both the monotherapy and combination therapy arms.[2]
Experimental Protocols
The first-in-human study of IO-108 (NCT05054348) was a multi-center, open-label, dose-escalation trial.[3]
Key Inclusion Criteria:
-
Adults with histologically or cytologically confirmed advanced and relapsed solid tumors.[2]
-
Measurable disease by RECIST v1.1.[2]
Key Exclusion Criteria:
-
Symptomatic CNS spread of tumor.[3]
-
History of Grade > 3 immune-related adverse events with any prior immunotherapy.[3]
-
Active, uncontrolled infection.[3]
Study Design: The study consisted of a dose-escalation phase for both IO-108 monotherapy and combination therapy with pembrolizumab, followed by a dose-expansion phase.[3]
Objectives:
-
Primary: To assess the safety and tolerability of IO-108 as monotherapy and in combination with pembrolizumab.[2][4]
-
Secondary: To evaluate the pharmacokinetics, immunogenicity, and preliminary anti-tumor activity of IO-108.[2][4]
Conclusion
The initial clinical data for IO-108 is promising, suggesting that targeting the LILRB2 pathway is a viable strategy for cancer immunotherapy. The combination of IO-108 with an anti-PD-1 antibody like pembrolizumab appears to enhance the anti-tumor response compared to IO-108 monotherapy, with a manageable safety profile. These findings support the continued investigation of this combination in further clinical trials. The single-agent activity, particularly the durable complete response in a heavily pre-treated patient, also warrants further exploration of IO-108 as a monotherapy in specific tumor types.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DS-108 Cleaning Solvent
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for DS-108, a high-flashpoint, biodegradable cleaning solvent. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance. The information is intended to supplement, not replace, institutional and local regulatory requirements.
Key Safety Data
For quick reference, the following tables summarize the essential quantitative data for DS-108. This information is critical for risk assessment and the implementation of appropriate safety controls.
Physical and Chemical Properties
| Property | Value |
| Flash Point | 46°C (115°F)[1][2] |
| Boiling Point | 160°C (320°F)[1] |
| Specific Gravity | 0.95[1][3] |
| Appearance | Colorless liquid |
Exposure Limits
| Component | Limit Type | Value |
| 1-Propoxy-2-propanol | DNEL (Inhalation, Worker, Long-term) | 217 mg/m³[4][5] |
Health Hazard Information
DS-108 is classified as a flammable liquid and vapor that can cause serious eye irritation and may lead to skin irritation or an allergic reaction.[4] Inhalation of high concentrations of vapor may cause respiratory irritation, drowsiness, or dizziness.[4] Ingestion is particularly hazardous and can be fatal if the solvent enters the airways.[4]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, administer CPR and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
-
Ingestion: DO NOT induce vomiting. If vomiting occurs, keep the head below the hips to prevent aspiration into the lungs. Seek immediate medical attention.
Step-by-Step Disposal Protocol
Proper disposal of DS-108 is imperative to prevent environmental contamination and ensure workplace safety. The following workflow outlines the necessary steps for its disposal.
References
Essential Safety and Operational Guidance for Handling Novel Chemical Compound DN-108
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the novel chemical compound designated as DN-108. Given the uncharacterized nature of this compound, a conservative approach to safety is mandated. The following procedures are based on established best practices for managing potentially hazardous materials in a laboratory setting.
I. Hazard Communication and Assessment
While specific toxicological data for this compound is not yet available, it should be treated as a potentially hazardous substance. A comprehensive hazard assessment is the first step before any handling. The following table summarizes the potential hazards associated with unknown chemical compounds.
| Potential Hazard Category | Description | Primary Exposure Routes |
| Acute Toxicity | May cause adverse effects after a single exposure. | Inhalation, Ingestion, Skin/Eye Contact |
| Chronic Toxicity | May cause adverse effects after repeated or prolonged exposure. | Inhalation, Ingestion, Skin/Eye Contact |
| Carcinogenicity | May cause cancer. | Inhalation, Ingestion, Skin/Eye Contact |
| Mutagenicity | May cause genetic defects. | Inhalation, Ingestion, Skin/Eye Contact |
| Teratogenicity | May cause birth defects. | Inhalation, Ingestion, Skin/Eye Contact |
| Flammability | May ignite and burn readily. | Heat, Sparks, Open Flames |
| Reactivity | May react violently with other substances. | Contact with incompatible materials |
II. Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure risk. The following table outlines the minimum PPE requirements for handling this compound.[1][2]
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified, providing splash and impact protection. A face shield should be worn over goggles when there is a significant splash hazard.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended as a baseline. Double-gloving is required. |
| Body | Laboratory Coat and Chemical-Resistant Apron | Flame-resistant lab coat worn over personal clothing. A chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Chemical Fume Hood | All handling of this compound must be performed within a certified chemical fume hood with a minimum face velocity of 100 fpm. |
| Feet | Closed-Toed Shoes | Made of a non-porous material. |
III. Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to ensure safety.
A. Engineering Controls:
-
Primary Containment: All procedures involving this compound must be conducted in a certified chemical fume hood.[3]
-
Ventilation: The laboratory must have adequate general ventilation, with a minimum of 6-12 air changes per hour.
B. Standard Operating Procedure (SOP) for Handling:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials and equipment before introducing this compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Work with the smallest quantity of this compound necessary for the experiment.
-
Keep all containers of this compound sealed when not in use.
-
Use caution to avoid generating aerosols or dusts.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination (see workflow diagram below).
-
Wash hands thoroughly with soap and water after removing gloves.
-
C. Storage:
-
Store this compound in a designated, well-ventilated, and clearly labeled area.
-
Ensure the storage container is compatible with the chemical and is tightly sealed.
-
Store away from incompatible materials.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams. |
| Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
V. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain and clean it up using appropriate absorbent materials and PPE. For large spills, contact your institution's EHS department. |
Diagrams
Caption: Recommended workflow for donning and doffing Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
